4-nitro-3-propyl-1H-pyrazole-5-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-nitro-5-propyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-2-3-4-6(11(13)14)5(7(8)12)10-9-4/h2-3H2,1H3,(H2,8,12)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOQYHINYSQQOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NN1)C(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588379 | |
| Record name | 4-Nitro-5-propyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139756-08-4 | |
| Record name | 4-Nitro-5-propyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitro-3-propyl-1H-pyrazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide
Abstract
This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-nitro-3-propyl-1H-pyrazole-5-carboxamide, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is presented as a multi-step process commencing with readily available starting materials and proceeding through key intermediates. This document offers detailed experimental protocols, mechanistic insights, and data presentation to assist researchers and scientists in the successful synthesis of the target molecule. The pyrazole scaffold is a significant motif in numerous pharmacologically active compounds, and understanding its synthesis is crucial for the development of novel therapeutics.[1][2]
Introduction
Pyrazole-5-carboxamides are a class of compounds that have garnered significant interest in the field of drug discovery due to their diverse biological activities.[3] The pyrazole ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] The introduction of a nitro group and a propyl substituent on the pyrazole core, along with a carboxamide functional group, can significantly influence the molecule's physicochemical properties and biological activity. This guide details a logical and efficient synthetic route to this compound, providing a foundational methodology for its preparation and further derivatization.
Overall Synthetic Strategy
The synthesis of this compound is proposed to proceed via a four-step sequence, as illustrated in the workflow diagram below. The strategy involves the initial construction of the pyrazole ring system, followed by functional group manipulations to introduce the nitro and carboxamide moieties.
Caption: Overall synthetic workflow for this compound.
Detailed Synthetic Protocols
Part 1: Synthesis of Ethyl 3-propyl-1H-pyrazole-5-carboxylate
The initial step involves the construction of the pyrazole ring through a cyclocondensation reaction between a 1,3-dicarbonyl compound, ethyl 2,4-dioxoheptanoate, and hydrazine.[4][5]
1.1. Synthesis of Ethyl 2,4-dioxoheptanoate
This precursor can be synthesized via a Claisen condensation between 2-pentanone and diethyl oxalate using a strong base such as sodium ethoxide.
-
Reaction Scheme:
Caption: Synthesis of ethyl 2,4-dioxoheptanoate.
-
Experimental Protocol:
-
To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a round-bottom flask under an inert atmosphere, add diethyl oxalate dropwise at room temperature.
-
Cool the mixture in an ice bath and add 2-pentanone dropwise with stirring.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with a dilute acid (e.g., acetic acid or HCl) and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield ethyl 2,4-dioxoheptanoate.
-
1.2. Cyclocondensation to form Ethyl 3-propyl-1H-pyrazole-5-carboxylate
-
Reaction Scheme:
Caption: Formation of the pyrazole ring.
-
Experimental Protocol:
-
Dissolve ethyl 2,4-dioxoheptanoate in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
To this solution, add hydrazine hydrate dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to afford ethyl 3-propyl-1H-pyrazole-5-carboxylate.[6][7]
-
| Parameter | Value |
| Starting Material | Ethyl 2,4-dioxoheptanoate |
| Reagent | Hydrazine Hydrate |
| Solvent | Ethanol |
| Catalyst | Glacial Acetic Acid |
| Reaction Temperature | Reflux |
| Typical Yield | 75-85% |
Part 2: Nitration of Ethyl 3-propyl-1H-pyrazole-5-carboxylate
The second step is the regioselective nitration of the pyrazole ring at the C4 position. This is a classic electrophilic aromatic substitution reaction.
-
Reaction Scheme:
Caption: Nitration of the pyrazole ester.
-
Experimental Protocol:
-
In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to ethyl 3-propyl-1H-pyrazole-5-carboxylate with stirring, maintaining the temperature below 10 °C.
-
To this solution, add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry the product.
-
The crude ethyl 4-nitro-3-propyl-1H-pyrazole-5-carboxylate can be further purified by recrystallization from a suitable solvent like ethanol.
-
| Parameter | Value |
| Starting Material | Ethyl 3-propyl-1H-pyrazole-5-carboxylate |
| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid |
| Reaction Temperature | 0 °C to room temperature |
| Typical Yield | 80-90% |
Part 3: Saponification to 4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.
-
Reaction Scheme:
Caption: Hydrolysis of the nitro-pyrazole ester.
-
Experimental Protocol:
-
Suspend ethyl 4-nitro-3-propyl-1H-pyrazole-5-carboxylate in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3.
-
Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum to yield 4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.
-
| Parameter | Value |
| Starting Material | Ethyl 4-nitro-3-propyl-1H-pyrazole-5-carboxylate |
| Reagent | Sodium Hydroxide (aqueous) |
| Reaction Temperature | Reflux |
| Typical Yield | >90% |
Part 4: Amidation to this compound
The final step is the conversion of the carboxylic acid to the primary amide. This can be achieved by first converting the carboxylic acid to a more reactive species like an acid chloride, followed by reaction with ammonia.
-
Reaction Scheme:
Caption: Final amidation step.
-
Experimental Protocol:
-
Suspend 4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid in an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Add thionyl chloride or oxalyl chloride dropwise at 0 °C and then allow the mixture to stir at room temperature until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acid chloride in an anhydrous solvent (e.g., THF or dioxane) and add it dropwise to a cooled, concentrated solution of aqueous ammonia with vigorous stirring.
-
Stir the reaction mixture for several hours at room temperature.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain this compound. The product can be further purified by recrystallization.
-
| Parameter | Value |
| Starting Material | 4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid |
| Reagents | Thionyl Chloride (or Oxalyl Chloride), Ammonia |
| Solvent | Dichloromethane, THF/Dioxane |
| Reaction Temperature | 0 °C to room temperature |
| Typical Yield | 70-85% |
Conclusion
This technical guide has outlined a robust and logical synthetic pathway for the preparation of this compound. The described multi-step synthesis is based on well-established chemical transformations and provides detailed experimental protocols to facilitate its implementation in a laboratory setting. The modular nature of this synthesis allows for potential modifications to introduce further diversity into the pyrazole scaffold, making it a valuable starting point for the development of new chemical entities with potential therapeutic applications.
References
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Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]4][5]
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PubMed. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. J Enzyme Inhib Med Chem, 23(6), 895-900.[2]
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ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Retrieved from [Link]
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MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]
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PubMed. (n.d.). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. Retrieved from [Link]
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PubChem. (n.d.). Ethyl-2,4-dioxohexanoate. Retrieved from [Link]
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MDPI. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]
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PubChem. (n.d.). ethyl 3-propyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]
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LookChem. (n.d.). Ethyl 3-n-propylpyrazole-5-carboxylate. Retrieved from [Link]
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ResearchGate. (2025, August 10). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
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Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
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ResearchGate. (2025, August 5). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. Retrieved from [Link]
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ResearchGate. (n.d.). Identification of amides derived from 1H-pyrazolo[3,4-b]pyridine-5- carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). Retrieved from [Link]
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Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5).... Retrieved from [Link]
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An In-depth Technical Guide to 4-nitro-3-propyl-1H-pyrazole-5-carboxamide: Structure, Synthesis, and Therapeutic Context
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide, a key heterocyclic molecule. We will delve into its molecular structure, physicochemical properties, and detailed synthetic pathways. Furthermore, we will situate this compound within the broader landscape of medicinal chemistry by examining its pivotal role as a precursor to the blockbuster drug, Sildenafil, and exploring the therapeutic potential inherent to its pyrazole-carboxamide core.
Molecular Structure and Physicochemical Properties
This compound is a substituted pyrazole derivative with the chemical formula C₈H₁₂N₄O₃.[1][2] The molecule features a central five-membered pyrazole ring, which is a common scaffold in many biologically active compounds.[3] Key substituents on the pyrazole ring are a methyl group at the N1 position, a propyl group at C3, a nitro group at C4, and a carboxamide group at C5.
The presence of the electron-withdrawing nitro group and the hydrogen-bonding capable carboxamide group significantly influences the electronic properties and reactivity of the pyrazole ring. The propyl group adds a lipophilic character to the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 139756-01-7 | [1] |
| Molecular Weight | 212.21 g/mol | [4] |
| Melting Point | 141-143 °C | [4] |
| Boiling Point (Predicted) | 334.6±42.0 °C | [4] |
| Density (Predicted) | 1.45±0.1 g/cm³ | [4] |
| Flash Point (Predicted) | 156.136ºC | [4] |
| Water Solubility | 31.6 [ug/mL] | [4] |
| XLogP3 | 1.6 | [4] |
Below is a 2D representation of the molecular structure of this compound.
Sources
An In-Depth Technical Guide to 4-nitro-3-propyl-1H-pyrazole-5-carboxamide (CAS 139756-01-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide, a key chemical intermediate in the synthesis of high-profile pharmaceuticals. The document delves into its chemical identity, synthesis, and the broader biological significance of the pyrazole-carboxamide scaffold. It is designed to serve as a foundational resource for researchers in medicinal chemistry and drug development, offering insights into the compound's role in synthetic pathways and the pharmacological potential of its structural class.
Introduction: The Strategic Importance of a Precursor
This compound, with the CAS number 139756-01-7, is a heterocyclic compound of significant interest in the pharmaceutical industry. Its primary claim to notability is its role as a crucial intermediate in the commercial synthesis of Sildenafil (Viagra™), a widely recognized treatment for erectile dysfunction.[1][2] The structural integrity and purity of this precursor are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Beyond its established role in Sildenafil manufacturing, the pyrazole-carboxamide core is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active molecules.[3][4] This guide will explore the synthesis of this important intermediate and discuss the broader therapeutic potential of the chemical family to which it belongs.
Compound Profile
| Property | Value | Source |
| CAS Number | 139756-01-7 | Multiple |
| Molecular Formula | C8H12N4O3 | [5][6] |
| Molecular Weight | 212.21 g/mol | [5][6] |
| IUPAC Name | 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | Multiple |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 137.0 to 141.0 °C | |
| Boiling Point | 334.559 °C at 760 mmHg | [5] |
| Density | 1.453 g/cm³ | [5] |
| Flash Point | 156.136 °C | [5] |
Synthesis and Chemical Reactivity
The synthesis of this compound is a critical step in the overall production of Sildenafil. The process involves the nitration of its precursor, 1-methyl-3-n-propylpyrazole-5-carboxamide.
Synthetic Pathway Overview
The journey to Sildenafil involves several key transformations where this compound is a pivotal intermediate. The subsequent reduction of its nitro group to an amine is a crucial step that enables the final coupling reactions.
Caption: Overall synthetic route to Sildenafil highlighting the role of the target compound.
Experimental Protocol: Nitration
The following protocol is adapted from a patented green synthesis process for a Sildenafil intermediate.[7]
Reaction: Nitration of 1-methyl-3-n-propylpyrazole-5-carboxamide.
Materials:
-
1-methyl-3-n-propylpyrazole-5-carboxamide (16.7 g)
-
Dichloromethane (50 mL)
-
Fuming nitric acid (12 g)
-
Ice water
Procedure:
-
Add 16.7 g of 1-methyl-3-n-propylpyrazole-5-carboxamide to 50 mL of dichloromethane in a reaction vessel.
-
Cool the mixture and maintain the temperature below 15°C.
-
Add fuming nitric acid (12 g) dropwise to the mixture while maintaining the temperature.
-
Stir the reaction at 20-25°C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into ice water and stir.
-
Separate the organic phase and wash it with water (2 x 20 mL).
-
Dry the organic phase, filter, and concentrate it to dryness to obtain 4-nitro-1-methyl-3-n-propyl-pyrazole-5-carboxamide.
Yield: 19.3 g (91%) with an HPLC purity of 95.6%.[7]
Subsequent Reduction
The nitro group of this compound is subsequently reduced to an amino group to form 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. This can be achieved through various methods, including catalytic hydrogenation (H2/Pd) or using reducing agents like zinc granules in the presence of ammonium chloride or ammonium formate.[8][9]
The Pyrazole-5-Carboxamide Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring system is a cornerstone in the development of a vast number of biologically active compounds.[8] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[7][8]
Bioisosteric Replacement
The pyrazole-5-carboxamide moiety is often used as a bioisostere for other chemical groups in drug design. Bioisosterism, the replacement of a part of a molecule with another that has similar physical or chemical properties, is a key strategy for optimizing lead compounds. For instance, the pyrazole C3-carboxamide of the cannabinoid receptor antagonist Rimonabant has been successfully replaced with other heterocycles to generate novel compounds with retained or improved biological activity.[3] This highlights the versatility of the pyrazole-carboxamide scaffold in modulating pharmacokinetic and pharmacodynamic properties.
Broad-Spectrum Biological Activities
The pyrazole-carboxamide core is present in molecules targeting a diverse range of biological targets:
-
Enzyme Inhibition: Many pyrazole-carboxamide derivatives are potent enzyme inhibitors. For example, they form the basis for inhibitors of protein kinases, which are crucial targets in cancer therapy.[10]
-
Antimicrobial and Antifungal Activity: Numerous studies have reported the synthesis of novel pyrazole-carboxamide derivatives with significant antibacterial and antifungal properties.[8]
-
Anticancer Potential: The pyrazole scaffold is a key feature in many anticancer agents, with derivatives showing cytotoxic effects against various cancer cell lines.[10]
-
Agrochemicals: Beyond pharmaceuticals, pyrazole carboxamides are widely used in agriculture as fungicides and insecticides.[11]
Caption: Diverse biological activities of the pyrazole-5-carboxamide scaffold.
Analytical Characterization
The purity and identity of this compound are typically confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, as indicated in the synthesis protocol.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. While specific spectral data for this compound is not widely published, data for the structurally similar 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is available:
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.
Conclusion and Future Perspectives
This compound is a compound of considerable industrial importance, primarily due to its indispensable role in the synthesis of Sildenafil. The synthetic route to this intermediate is well-established, with ongoing efforts to develop greener and more efficient processes. Beyond its role as a precursor, the pyrazole-carboxamide scaffold it contains is a highly versatile and valuable framework in medicinal chemistry. The continued exploration of derivatives of this scaffold is likely to yield novel therapeutic agents for a wide range of diseases. This technical guide serves as a comprehensive resource for understanding the fundamental properties, synthesis, and broader significance of this key chemical entity.
References
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Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.[Link]
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Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.[Link]
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Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry.[Link]
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Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry.[Link]
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Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]
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1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry.[Link]
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Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. ResearchGate.[Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.[Link]
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The Pivotal Precursor: A Technical Guide to 4-nitro-3-propyl-1H-pyrazole-5-carboxamide and its Role in Phosphodiesterase Inhibition
Introduction: The Unseen Architect in Vasodilation
In the landscape of pharmaceutical development, the final active pharmaceutical ingredient (API) often takes center stage, overshadowing the critical roles of its precursors. This guide delves into the significance of one such molecule, 4-nitro-3-propyl-1H-pyrazole-5-carboxamide , a key intermediate in the synthesis of Sildenafil, a widely recognized selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3][4] While not a therapeutic agent in itself, understanding the synthesis and chemical properties of this precursor is fundamental to appreciating the elegant chemistry that leads to a blockbuster drug. This document will provide an in-depth exploration of this compound, from its synthesis to its ultimate contribution to a profound pharmacological effect.
The broader family of pyrazole carboxamides, to which our subject molecule belongs, exhibits a remarkable spectrum of biological activities. These compounds are integral to the development of medicines and agrochemicals due to their demonstrated insecticidal, fungicidal, and herbicidal properties.[5][6][7] In the realm of human health, pyrazole derivatives have been investigated for their anti-inflammatory, analgesic, anticancer, and antimicrobial activities, highlighting the versatility of the pyrazole scaffold in medicinal chemistry.[8][9][10][11]
This guide will illuminate the synthetic pathway to this compound and detail its transformation into Sildenafil. Subsequently, we will explore the well-established mechanism of action of Sildenafil, thereby providing a comprehensive understanding of the precursor's ultimate pharmacological relevance.
Part 1: Synthesis of a Key Intermediate
The synthesis of this compound is a multi-step process that lays the foundation for the pyrazolopyrimidinone core of Sildenafil. The following is a representative synthetic route, illustrating the key chemical transformations.
Experimental Protocol: Synthesis of this compound
This protocol outlines a common laboratory-scale synthesis.
Step 1: Synthesis of Ethyl 2,3-dioxopentanoate
-
To a solution of ethyl valerate in a suitable solvent (e.g., diethyl ether), add sodium ethoxide at 0°C.
-
Slowly add diethyl oxalate to the reaction mixture while maintaining the temperature.
-
Stir the reaction at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with a weak acid and extract the product with an organic solvent.
-
Purify the crude product by distillation under reduced pressure to obtain ethyl 2,3-dioxopentanoate.
Step 2: Synthesis of Ethyl 3-propyl-1H-pyrazole-5-carboxylate
-
Dissolve ethyl 2,3-dioxopentanoate in ethanol.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Reflux the reaction mixture for several hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent to yield ethyl 3-propyl-1H-pyrazole-5-carboxylate.
Step 3: Nitration to form Ethyl 4-nitro-3-propyl-1H-pyrazole-5-carboxylate
-
Add ethyl 3-propyl-1H-pyrazole-5-carboxylate to a mixture of concentrated sulfuric acid and nitric acid at 0°C.
-
Carefully control the temperature while stirring the reaction mixture for a specified time.
-
Pour the reaction mixture onto ice and extract the product with an organic solvent.
-
Wash the organic layer with a sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the nitrated ester.
Step 4: Amidation to form this compound
-
Treat the ethyl 4-nitro-3-propyl-1H-pyrazole-5-carboxylate with a solution of ammonia in a suitable solvent (e.g., methanol).
-
Stir the reaction at room temperature or with gentle heating until the ester is fully converted to the amide.
-
Remove the solvent under reduced pressure.
-
Purify the product by recrystallization to obtain this compound.
Caption: Synthetic pathway to this compound.
Part 2: From Precursor to Potent Inhibitor: The Genesis of Sildenafil
The true significance of this compound lies in its role as a direct precursor to Sildenafil. The subsequent synthetic steps involve the reduction of the nitro group, followed by cyclization and functionalization to yield the final drug molecule.
Key Transformation Steps:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group. This is a critical step, as the resulting amine is essential for the subsequent cyclization reaction. Common reducing agents for this transformation include tin(II) chloride (SnCl2) in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C).[1] The catalytic hydrogenation route is often preferred in industrial settings due to its cleaner reaction profile.[1]
-
Cyclization: The newly formed 4-amino-3-propyl-1H-pyrazole-5-carboxamide is then reacted with a derivative of 2-ethoxybenzoyl chloride to form the pyrazolopyrimidinone ring system characteristic of Sildenafil.
-
Sulfonylation and N-methylation: The final steps involve the introduction of the sulfonyl group and the N-methylpiperazine moiety to complete the Sildenafil structure.
Caption: Transformation of the precursor to Sildenafil.
Part 3: The Ultimate Consequence: Mechanism of Action of Sildenafil
While this compound is a synthetic intermediate, its existence is inextricably linked to the pharmacological action of Sildenafil. Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1]
The cGMP Signaling Pathway and Vasodilation
Under normal physiological conditions, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum of the penis. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP. Elevated cGMP levels lead to smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and resulting in an erection.
The action of cGMP is terminated by PDE5, which hydrolyzes cGMP to the inactive GMP.
Sildenafil's Intervention
Sildenafil's mechanism of action is to competitively inhibit PDE5. By blocking the degradation of cGMP, Sildenafil enhances the effect of NO, leading to a more pronounced and sustained increase in cGMP levels. This results in improved smooth muscle relaxation and a more robust erectile response to sexual stimulation.
It is crucial to note that Sildenafil does not have a direct relaxant effect on the corpus cavernosum but rather potentiates the natural erectile response to sexual stimuli.
Caption: Mechanism of action of Sildenafil.
Conclusion: From Benchtop to Bedside, The Precursor's Legacy
This compound serves as a powerful reminder of the intricate journey from chemical synthesis to clinical application. While it may not possess the pharmacological glamour of its final product, its precise construction is a non-negotiable prerequisite for the therapeutic efficacy of Sildenafil. The broader family of pyrazole carboxamides continues to be a fertile ground for drug discovery, with compounds from this class showing promise in a multitude of therapeutic areas, including oncology and inflammatory diseases, often through the inhibition of various kinases.[11][12][13] The study of such precursors is not merely an academic exercise; it is a fundamental aspect of pharmaceutical science that ensures the quality, purity, and ultimate success of life-changing medications.
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Biological activity of pyrazole carboxamide derivatives
An In-Depth Technical Guide to the Biological Activity of Pyrazole Carboxamide Derivatives
Executive Summary
The pyrazole ring is a foundational five-membered heterocycle that serves as a privileged scaffold in medicinal chemistry and agrochemistry.[1][2] When functionalized with a carboxamide group, the resulting pyrazole carboxamide derivatives exhibit a remarkable breadth of biological activities, positioning them as critical leads in drug discovery and development.[3][4] This guide offers a technical exploration into the multifaceted biological profile of these compounds, with a primary focus on their anticancer and antifungal properties. We will delve into their mechanisms of action, explore structure-activity relationships (SAR), provide detailed experimental protocols for their evaluation, and present key data to illustrate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique chemical and biological attributes of the pyrazole carboxamide core.
Chapter 1: The Pyrazole Carboxamide Scaffold: A Privileged Structure
Pyrazoles are five-membered aromatic heterocyclic molecules containing two adjacent nitrogen atoms.[1] Their unique structural and electronic properties, including the ability to act as both hydrogen bond donors and acceptors, make them ideal for interacting with biological targets. The incorporation of a carboxamide (-CONH-) linker adds rigidity and further hydrogen bonding capabilities, creating a versatile scaffold that has been successfully exploited in a wide range of therapeutic areas.[3]
The significance of this scaffold is underscored by the number of commercialized drugs and agrochemicals that feature the pyrazole carboxamide core. These compounds are recognized for activities including anticancer, antifungal, anti-inflammatory, antibacterial, antiviral, and herbicidal properties.[4][5][6][7] This diversity stems from the synthetic tractability of the pyrazole ring, which allows for precise, multi-positional modifications to fine-tune pharmacokinetic and pharmacodynamic properties.
Chapter 2: Anticancer Activity of Pyrazole Carboxamide Derivatives
The development of novel chemotherapeutics remains a high priority, and pyrazole carboxamide derivatives have emerged as a promising class of anticancer agents.[8][9] Numerous studies have demonstrated their potent cytotoxic effects against a wide array of human cancer cell lines, including those of the lung, breast, colon, and liver.[6][10]
Mechanisms of Action in Oncology
The anticancer effects of pyrazole carboxamide derivatives are often attributed to their ability to interfere with critical cellular processes, primarily through the inhibition of protein kinases and interaction with DNA.[6]
Kinase Inhibition: Many kinases, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), are overexpressed or dysregulated in cancer cells, making them prime therapeutic targets.[10] Pyrazole carboxamides have been shown to act as potent inhibitors of these enzymes. For instance, certain derivatives exhibit significant inhibitory activity against CDK2, a key regulator of the cell cycle.[6][10] By blocking CDK2, these compounds can induce cell cycle arrest, typically at the G0/G1 phase, thereby preventing cancer cell proliferation.[6]
Caption: Simplified cell cycle regulation and inhibition by Pyrazole Carboxamide derivatives.
Experimental Workflow: In Vitro Cytotoxicity Assessment (MTT Assay)
A fundamental step in evaluating potential anticancer agents is to determine their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Protocol for MTT Assay:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the pyrazole carboxamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Caption: Standard workflow for the MTT cytotoxicity assay.
Data Summary: Anticancer Activity
The following table summarizes the cytotoxic activity of selected pyrazole carboxamide derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole-arylethanone | HepG2 (Liver) | Varies | [6] |
| Pyrazole-arylethanone | HCT116 (Colon) | Varies | [6] |
| 3,4-diarylpyrazoles | BGC823 (Gastric) | Varies | [6] |
| Pyrazolyl hydroxamic acid | A549 (Lung) | Potent | [6] |
| Bis-pyrazole derivative | SMMC7721 (Liver) | 0.76 - 2.01 | [10] |
| Indole-pyrazole hybrid | HCT116 (Colon) | < 23.7 | [10] |
| Indole-pyrazole hybrid | MCF7 (Breast) | < 23.7 | [10] |
Chapter 3: Antifungal Activity of Pyrazole Carboxamide Derivatives
Pyrazole carboxamides are highly significant in agrochemistry, with several commercialized products used to control phytopathogenic fungi.[5] Their success is largely due to their potent and specific mechanism of action.
Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
The primary mode of antifungal action for most pyrazole carboxamides is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[12][13] SDH is a crucial enzyme that links the Krebs cycle with oxidative phosphorylation by oxidizing succinate to fumarate. Inhibition of SDH disrupts ATP production, leading to cellular energy depletion and ultimately fungal death. This targeted action provides excellent efficacy against fungal pathogens while often having lower toxicity in non-target organisms.[14]
Caption: Inhibition of Succinate Dehydrogenase (SDH) in the electron transport chain.
Experimental Workflow: In Vitro Antifungal Screening
The efficacy of novel fungicides is initially determined using in vitro assays that measure the inhibition of fungal growth. The mycelium growth inhibition method is a standard procedure.[5]
Protocol for Mycelium Growth Inhibition Assay:
-
Compound Preparation: Dissolve the pyrazole carboxamide derivatives in a suitable solvent (e.g., acetone) and prepare a stock solution.
-
Media Preparation: Prepare potato dextrose agar (PDA) medium. While the medium is still molten, add the test compound stock solution to achieve the desired final concentrations (e.g., 100 µg/mL for initial screening).[5] Pour the amended media into petri dishes.
-
Fungal Inoculation: Using a sterile cork borer, cut a small disc (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani).
-
Incubation: Place the mycelial disc, mycelium-side down, in the center of the compound-amended PDA plate. Incubate the plates at a suitable temperature (e.g., 25-28°C) until the mycelium in the control plate (containing only the solvent) has grown to nearly fill the plate.
-
Measurement: Measure the diameter of the fungal colony in both the treated and control plates.
-
Data Analysis: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the colony diameter of the control and T is the colony diameter of the treated plate. Determine the EC₅₀ (half-maximal effective concentration) value by testing a range of concentrations.
Caption: Workflow for the mycelium growth inhibition antifungal assay.
Data Summary: Antifungal Activity
The table below highlights the potent antifungal activity of representative pyrazole carboxamide derivatives against various plant pathogenic fungi.
| Compound Class | Fungal Pathogen | EC₅₀ (µg/mL) | Reference |
| Isoxazolol pyrazole carboxylate | Rhizoctonia solani | 0.37 | [5][15] |
| Pyrazole-4-carboxamide (Oxime Ether) | Rhizoctonia solani | 1.1 | [12] |
| Pyrazole-4-carboxamide (Ether Group) | Rhizoctonia solani | 0.046 | [14] |
| Pyrazole-thiazole carboxamide | Rhizoctonia cerealis | 5.11 | [16] |
| Commercial SDHI (Boscalid) | Rhizoctonia solani | 2.2 | [12] |
Chapter 4: Other Notable Biological Activities
While anticancer and antifungal activities are prominent, the pyrazole carboxamide scaffold is also associated with a range of other important biological effects.
-
Antibacterial Activity: Certain derivatives have shown good activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[4][17]
-
Anti-inflammatory Activity: By targeting enzymes like 15-lipoxygenase and COX-2, some pyrazole carboxamides exhibit significant anti-inflammatory and analgesic potential.[2][6]
-
Antiviral Activity: The scaffold has been explored for its potential to inhibit viral replication, although this area is less developed compared to its other applications.[5]
-
Carbonic Anhydrase Inhibition: Pyrazole-carboxamides bearing a sulfonamide moiety have been identified as potent inhibitors of human carbonic anhydrase (hCA I and hCA II) isoenzymes, with potential applications in treating glaucoma or edema.[3]
-
Cannabinoid Receptor Antagonism: The well-known anti-obesity drug Rimonabant is a pyrazole carboxamide derivative that functions as a selective CB1 cannabinoid receptor antagonist.[18][19]
Chapter 5: General Synthesis Strategy
The synthesis of pyrazole carboxamide derivatives is versatile, but a common and effective route involves the formation of a pyrazole carboxylic acid or its ester, followed by an amidation reaction.
Representative Synthesis Protocol:
-
Pyrazole Core Synthesis: A common method is the Knorr pyrazole synthesis, involving the cyclocondensation of a β-diketone with a hydrazine derivative.[11] For example, reacting ethyl 2,4-dioxopentanoate with methylhydrazine yields ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.[8][9]
-
Acid Chloride Formation: The resulting pyrazole ester can be hydrolyzed to the corresponding carboxylic acid, which is then converted to a more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[8]
-
Amidation: The final step is the coupling of the pyrazole-carbonyl chloride with a desired primary or secondary amine in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., THF or DCM) to yield the target pyrazole carboxamide derivative.[3][17]
Caption: A general synthetic route for pyrazole carboxamide derivatives.
Chapter 6: Conclusion and Future Perspectives
Pyrazole carboxamide derivatives represent a cornerstone scaffold in modern chemical biology, demonstrating exceptional versatility and potent activity across diverse therapeutic and agricultural applications. Their success as anticancer agents targeting protein kinases and as fungicides inhibiting succinate dehydrogenase highlights the power of rational design based on a privileged core structure.
Future research will likely focus on several key areas:
-
Target Selectivity: Enhancing selectivity for specific kinase isoforms or fungal SDH enzymes to improve efficacy and reduce off-target effects.
-
Drug Resistance: Designing next-generation derivatives that can overcome emerging resistance mechanisms in both cancer cells and fungal pathogens.
-
Novel Activities: Exploring the scaffold's potential against other challenging targets, such as those involved in neurodegenerative and metabolic diseases.
-
Green Synthesis: Developing more efficient and environmentally friendly synthetic methodologies to produce these valuable compounds.
The continued exploration of the chemical space around the pyrazole carboxamide nucleus, combined with advances in computational modeling and biological screening, promises to deliver a new generation of innovative drugs and crop protection agents.
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The Lynchpin Intermediate: A Technical Guide to the Role of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide in Sildenafil Synthesis
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the pivotal role of the chemical intermediate, 4-nitro-3-propyl-1H-pyrazole-5-carboxamide, in the synthesis of Sildenafil. We will delve into the core chemical principles, provide detailed experimental protocols, and offer insights into the evolution of the synthetic process, from initial discovery to a more refined commercial scale-up.
Introduction: The Architectural Significance of the Pyrazole Core
Sildenafil, the active pharmaceutical ingredient in Viagra™, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] Its molecular architecture is a testament to rational drug design, with the central pyrazolopyrimidinone scaffold being crucial for its therapeutic activity. The synthesis of this core structure is a multi-step process, and the formation and subsequent transformation of this compound represent a critical juncture in the overall synthetic strategy. This intermediate effectively installs the necessary functionalities on the pyrazole ring, paving the way for the final cyclization to form the bicyclic core of Sildenafil.
The Synthetic Pathway: From Pyrazole Precursor to a Key Intermediate
The journey to Sildenafil involves a convergent synthesis, where two key fragments are prepared separately and then coupled. The pyrazole-containing fragment, which ultimately becomes the pyrazolopyrimidinone ring, originates from a multi-step sequence. A crucial part of this sequence is the introduction of a nitro group at the 4-position of the pyrazole ring, followed by the formation of a carboxamide at the 5-position.
Part 1: Synthesis of the Precursor - 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid
The synthesis typically begins with the construction of the pyrazole ring. This is often achieved through the reaction of a β-diketoester with hydrazine, followed by N-methylation and hydrolysis to yield 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[1]
Part 2: Nitration - The Introduction of a Key Functionality
The subsequent step is the electrophilic nitration of the pyrazole ring. This is a critical and potentially hazardous reaction that requires careful control of conditions.
Objective: To synthesize 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.
Reagents and Materials:
-
1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃) or a mixture of concentrated nitric and sulfuric acids
-
Ice
Procedure:
-
In a reaction vessel equipped with a stirrer and a thermometer, carefully dissolve 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid in concentrated sulfuric acid, maintaining the temperature below 20°C with an ice bath.
-
In a separate vessel, prepare the nitrating mixture by cautiously adding fuming nitric acid to concentrated sulfuric acid, again maintaining a low temperature.
-
Slowly add the nitrating mixture to the solution of the pyrazole carboxylic acid, ensuring the reaction temperature does not exceed a safe limit. The reaction is exothermic and requires careful monitoring.
-
After the addition is complete, the reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).
-
The reaction is then quenched by carefully pouring the mixture onto crushed ice.
-
The precipitated product, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, is collected by filtration, washed with cold water until the washings are neutral, and dried.
Causality and Scientific Integrity:
The use of a mixture of concentrated sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in this aromatic nitration. Sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion. The pyrazole ring is susceptible to electrophilic attack, and the 4-position is typically the most reactive site. The exothermic nature of this reaction necessitates strict temperature control to prevent runaway reactions and the formation of unwanted byproducts. The commercial synthesis process has been optimized to manage this exotherm safely on a large scale.[3]
Part 3: Amidation - Formation of the Carboxamide
The carboxylic acid is then converted to the primary amide, this compound. This is typically achieved via an acid chloride intermediate.
Objective: To synthesize 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide.
Reagents and Materials:
-
1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)
-
Ammonium Hydroxide (NH₄OH)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
Procedure:
-
Suspend 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid in an anhydrous solvent.
-
Add thionyl chloride dropwise to the suspension. A catalytic amount of DMF can be used to facilitate the reaction.
-
The mixture is heated to reflux until the reaction is complete, resulting in the formation of the acid chloride. Excess thionyl chloride is removed by distillation.
-
The crude acid chloride is then carefully added to a cooled solution of concentrated ammonium hydroxide.
-
The resulting precipitate, this compound, is filtered, washed with water, and dried.
Causality and Scientific Integrity:
Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. The acid chloride is a highly reactive intermediate that readily undergoes nucleophilic attack by ammonia to form the stable carboxamide. The use of excess ammonium hydroxide ensures the complete conversion of the acid chloride and neutralizes the HCl generated during the reaction.
The Transformation of the Lynchpin Intermediate: Paving the Way for Cyclization
The this compound is now ready for the next crucial transformation: the reduction of the nitro group to an amine. This step is a prime example of how synthetic routes evolve to become more efficient and environmentally friendly.
Reduction of the Nitro Group: A Tale of Two Methods
Medicinal Chemistry Route: The initial laboratory-scale synthesis often employed reducing agents like tin(II) chloride (SnCl₂) in the presence of hydrochloric acid.[4] While effective, this method generates tin-containing waste, which is environmentally undesirable.
Commercial Synthesis Route: For large-scale production, a more sustainable approach is used: catalytic hydrogenation. This method utilizes hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[1]
Objective: To synthesize 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
Reagents and Materials:
-
This compound
-
Palladium on Carbon (5-10% Pd/C)
-
Hydrogen Gas (H₂)
-
Solvent (e.g., Ethanol, Ethyl Acetate)
Procedure:
-
Charge a hydrogenation reactor with this compound and the Pd/C catalyst.
-
Add the solvent and seal the reactor.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
The reaction mixture is agitated at a controlled temperature until the uptake of hydrogen ceases, indicating the completion of the reaction.
-
The reactor is then depressurized, and the catalyst is removed by filtration through a pad of celite.
-
The filtrate, containing the desired 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, is concentrated under reduced pressure. The resulting solution can often be used directly in the subsequent coupling reaction.[1]
Causality and Scientific Integrity:
Catalytic hydrogenation is the preferred method for large-scale nitro group reductions due to its high efficiency, cleaner reaction profile, and the avoidance of heavy metal waste. The palladium catalyst provides a surface for the adsorption of both the nitro compound and hydrogen gas, facilitating the reduction. The choice of solvent can influence the reaction rate and selectivity. This "green chemistry" approach is a hallmark of modern pharmaceutical manufacturing.[5] A Chinese patent also describes a green synthesis process utilizing zinc powder and ammonium formate in an ionic liquid, offering an alternative to catalytic hydrogenation.[6]
The Final Steps: Coupling and Cyclization to Sildenafil
The newly formed 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is now ready to be coupled with the second key intermediate, a substituted benzoyl chloride derivative. This amide bond formation is followed by a cyclization reaction, which forms the pyrimidinone ring and completes the synthesis of the Sildenafil core.[1][2]
Visualization of the Synthetic Workflow
Caption: Figure 1: Convergent synthesis of Sildenafil.
Quantitative Data Summary
| Step | Reagents | Typical Yield | Reference(s) |
| Nitration | HNO₃ / H₂SO₄ | High | [1] |
| Amidation | SOCl₂ / NH₄OH | High | [1] |
| Reduction (Commercial) | H₂ / Pd-C | High | [1] |
| Cyclization | up to 95% | [1][7] | |
| Overall Yield | (Commercial Route) | ~50% | [7] |
Conclusion
The synthesis of Sildenafil is a prime example of modern organic synthesis, showcasing the strategic importance of key intermediates. This compound stands out as a lynchpin in this process. Its formation through controlled nitration and amidation, followed by a clean and efficient reduction, highlights the principles of green and sustainable chemistry that are paramount in the pharmaceutical industry. Understanding the intricacies of its synthesis and its subsequent transformations provides valuable insights for any scientist involved in the development of complex pharmaceutical agents.
References
-
Dunn, P. J. (2005). Synthesis of Commercial Phosphodiesterase(V) Inhibitors. Organic Process Research & Development, 9(1), 88–97. [Link]
-
Synthesis of Sildenafil Citrate. (n.d.). Retrieved from [Link]
- CN103044330A - New green synthesis process of sildenafil intermediate compound 4-amino-1-methyl-3-n-propyl pyrazole-5-formamide. (2013).
- EP0812845B1 - Process for preparing sildenafil. (2002).
-
Synthesis of Sildenafil Citrate (Viagra®). (n.d.). Wiley. [Link]
-
Dunn, P. J., Galvin, S., & Hettenbach, K. (2004). The development of an environmentally benign synthesis of sildenafil citrate (Viagra™) and its assessment by Green Chemistry metrics. Green Chemistry, 6(1), 43-48. [Link]
-
Katsindima, O., et al. (2022). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals, 15(7), 814. [Link]
- CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide. (2013).
-
Kumar, I. V. S., Ramanjaneyulu, G. S., & Bindu, V. H. (2011). Synthesis of Sildenafil Citrate and Process Related Impurities. Letters in Organic Chemistry, 8(9), 668-673. [Link]
-
A Facile, Improved Synthesis of Sildenafil and Its Analogues. (2014). Molecules, 19(9), 13867-13883. [Link]
-
Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. (2007). ResearchGate. [Link]
-
Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. (2018). ResearchGate. [Link]
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- 1. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 2. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]
- 4. researchgate.net [researchgate.net]
- 5. The development of an environmentally benign synthesis of sildenafil citrate (Viagra™) and its assessment by Green Chemistry metrics - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. CN103044330A - New green synthesis process of sildenafil intermediate compound 4-amino-1-methyl-3-n-propyl pyrazole-5-formamide - Google Patents [patents.google.com]
- 7. EP0812845B1 - Process for preparing sildenafil - Google Patents [patents.google.com]
Physicochemical properties of "4-nitro-3-propyl-1H-pyrazole-5-carboxamide"
An In-Depth Technical Guide to the Physicochemical Properties of 4-Nitro-3-propyl-1H-pyrazole-5-carboxamide
Introduction
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (CAS No: 139756-01-7) is a pivotal chemical intermediate, most notably recognized for its role in the commercial synthesis of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3][4] The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[5][6] For researchers and professionals in drug development, a thorough understanding of the physicochemical properties of this intermediate is paramount. These properties govern critical aspects of its handling, reaction kinetics, purification, scalability, and ultimately, the quality and yield of the final active pharmaceutical ingredient (API).
This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. It moves beyond a simple data sheet to offer field-proven experimental protocols for determining key drug-like parameters, including solubility, lipophilicity, and thermal stability. The causality behind experimental choices is explained to provide a self-validating framework for laboratory application, empowering scientists to not only understand this molecule but also to effectively characterize analogous compounds in their own research endeavors.
Core Molecular and Physicochemical Properties
The fundamental properties of a compound provide the initial dataset from which its behavior in both chemical and biological systems can be predicted and understood. The data for 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is summarized below.
| Property | Value | Source |
| IUPAC Name | 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | [7] |
| Synonyms | Sildenafil Amide Impurity, 2-methyl-4-nitro-5-propylpyrazole-3-carboxamide | [2][8] |
| CAS Number | 139756-01-7 | [2][3][8] |
| Molecular Formula | C₈H₁₂N₄O₃ | [2][8][9] |
| Molecular Weight | 212.21 g/mol | [8] |
| Calculated LogP | 1.6032 | [2] |
| Density | 1.453 g/cm³ | [2] |
| Boiling Point | 334.56 °C at 760 mmHg | [2] |
| Flash Point | 156.14 °C | [2] |
| Refractive Index | 1.629 | [2] |
Critical Parameters in Drug Development
Beyond the basic identifiers, certain physicochemical parameters have an outsized impact on the suitability of a compound for pharmaceutical development. These include solubility, lipophilicity, and acid/base dissociation constants.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. Pyrazole derivatives, owing to their often planar and aromatic nature, can exhibit low aqueous solubility, which complicates their handling in biological assays and formulation development.[10][11]
Experimental Protocol: Equilibrium Solubility via Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing a robust and reproducible measure of a compound's intrinsic solubility in a given medium.[12]
Causality: This method is chosen because it ensures that the system reaches true equilibrium between the undissolved solid and the saturated solution, avoiding the kinetic artifacts that can arise from supersaturation in faster methods. The extended incubation period allows for the dissolution/recrystallization process to stabilize.
Methodology:
-
Preparation: Add an excess amount of solid 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide to several sealed vials containing a precise volume of the test solvent (e.g., deionized water, phosphate-buffered saline pH 7.4). The presence of visible solid material is essential to ensure saturation.
-
Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at high speed to pellet any remaining suspended particles.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid phase, this is often done using a syringe fitted with a fine-gauge filter (e.g., 0.22 µm).
-
Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or µM.
Caption: Shake-Flask Solubility Determination Workflow.
Lipophilicity (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is quantified by the partition coefficient (P) between octanol and water. It is a crucial parameter influencing a compound's ability to cross biological membranes, its binding to plasma proteins, and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[13] The calculated LogP for this compound is 1.6032, suggesting moderate lipophilicity.[2]
Experimental Protocol: Lipophilicity via Reversed-Phase Thin-Layer Chromatography (RP-TLC)
RP-TLC offers a rapid and practical method for estimating LogP by measuring the retention of a compound on a nonpolar stationary phase.[14]
Causality: This chromatographic method is based on the principle that a compound's retention (RM value) in a reversed-phase system is linearly related to its lipophilicity. By using a series of mobile phases with varying organic modifier concentrations, one can extrapolate to a theoretical RM0 value, which corresponds to retention in 100% aqueous phase and correlates directly with LogP.
Methodology:
-
Plate Preparation: Spot a dilute solution of the test compound and a series of standards with known LogP values onto an RP-18 TLC plate.
-
Mobile Phase Elution: Develop the plates in separate chromatography chambers, each containing a different mobile phase composition (e.g., varying ratios of methanol or acetonitrile in an aqueous buffer).
-
Visualization & Rf Measurement: After development, visualize the spots (e.g., under UV light) and measure the retention factor (Rf) for each spot in each mobile phase.
-
RM Calculation: Convert the Rf values to RM values using the equation: RM = log((1/Rf) - 1).
-
Extrapolation: For each compound, plot the RM values against the concentration of the organic modifier in the mobile phase. Perform a linear regression and extrapolate the line to 0% organic modifier to determine the y-intercept, which is the RM0 value.
-
LogP Determination: Create a calibration curve by plotting the experimentally determined RM0 values of the standards against their known LogP values. The LogP of the test compound can then be determined from its RM0 value using this calibration curve.
Caption: Lipophilicity (LogP) Determination via RP-TLC.
Acidity/Basicity (pKa)
-
Pyrazole Ring: The pyrazole ring contains two nitrogen atoms. The N1 nitrogen is methylated and cannot act as a proton donor or acceptor. The N2 nitrogen has a lone pair of electrons and is weakly basic, capable of being protonated under acidic conditions.
-
Carboxamide Group: The amide N-H proton is exceptionally weakly acidic (pKa typically > 16) and will not deprotonate under physiological conditions. The amide carbonyl oxygen is weakly basic.
-
Nitro Group: The nitro group is strongly electron-withdrawing, which will decrease the basicity of the nearby N2 atom of the pyrazole ring.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
This method is suitable for compounds with a chromophore whose absorbance spectrum changes with ionization state.
Causality: The basis of this method is the Beer-Lambert law. As the pH of the solution changes, the equilibrium between the ionized and non-ionized forms of the molecule shifts. If these two forms have different molar absorptivities at a specific wavelength, the total absorbance of the solution will change as a function of pH, allowing for the calculation of pKa.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: Prepare solutions of the compound at a constant concentration in each buffer.
-
Spectral Scans: Record the full UV-Vis absorption spectrum for each solution to identify the wavelength(s) of maximum absorbance difference between the acidic and basic forms.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen analytical wavelength(s).
-
Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.
Structural & Spectroscopic Characterization
Crystal Structure Analysis
While the crystal structure for the title carboxamide is not publicly available, the structure of its immediate precursor, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, has been determined by X-ray diffraction.[15] This provides significant insight into the likely conformation of the core pyrazole system.
Key findings from the related carboxylic acid structure include:[15]
-
Ring Planarity: The pyrazole ring is essentially planar.
-
Substituent Orientation: The nitro group and the carboxylic acid group are twisted out of the plane of the pyrazole ring, with dihedral angles of approximately 21° and 49°, respectively. This is due to steric hindrance.
-
Intermolecular Interactions: The crystal structure is stabilized by intermolecular O-H···N hydrogen bonds between the carboxylic acid's hydroxyl group and the N2 nitrogen of an adjacent pyrazole ring, forming one-dimensional chains.[15]
It can be inferred that in the carboxamide, the pyrazole ring will remain planar, and the propyl and nitro groups will likely adopt similar twisted conformations. The primary hydrogen bonding motif would change from the carboxylic acid dimer to interactions involving the amide N-H donors and the amide carbonyl and nitro group oxygen acceptors.
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and quality control. Based on the structure, the following key features are expected:
-
¹H NMR: Signals corresponding to the propyl group (a triplet for the terminal CH₃, a sextet for the adjacent CH₂, and a triplet for the CH₂ attached to the ring), a singlet for the N-methyl group, and two broad singlets for the amide -NH₂ protons.
-
¹³C NMR: Resonances for the three distinct carbons of the propyl group, the N-methyl carbon, the three pyrazole ring carbons (C3, C4, C5), and the carbonyl carbon of the amide group.
-
FT-IR: Characteristic vibrational bands including N-H stretching for the primary amide (two bands, ~3400-3200 cm⁻¹), C-H stretching for the alkyl groups (~2960-2850 cm⁻¹), a strong C=O stretch for the amide carbonyl (~1680 cm⁻¹), and strong asymmetric and symmetric N-O stretching for the nitro group (~1550 and ~1350 cm⁻¹).[16][17]
Thermal Stability
The thermal stability of an intermediate is a critical safety and process parameter, influencing storage conditions and reaction temperature limits. Nitrated pyrazole derivatives, in particular, are often investigated for their thermal properties.[16][18][19]
Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA provides a quantitative measure of a material's thermal stability and decomposition profile by monitoring its mass as a function of temperature.[20]
Causality: By subjecting a small sample to a controlled temperature program in a specific atmosphere, TGA can pinpoint the onset temperature of decomposition (Td), where significant mass loss begins. This is a direct and reliable measure of the upper limit of the compound's thermal stability.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the compound (typically 2-10 mg) into a TGA crucible.
-
Instrument Setup: Place the crucible in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) to prevent oxidative decomposition.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is often calculated as the intersection of the baseline tangent and the tangent at the point of maximum mass loss rate.
Synthesis Overview
The synthesis of pyrazole carboxamides generally follows a robust and flexible two-stage process.[21] This approach allows for modular construction and diversification.
-
Pyrazole Ring Construction: The core pyrazole ring, substituted with a carboxylic acid or ester, is typically formed via a cyclocondensation reaction. A common method is the reaction of a hydrazine derivative (e.g., methylhydrazine) with a β-ketoester.[21]
-
Amidation: The pyrazole carboxylic acid is then coupled with an amine to form the final carboxamide. This is usually achieved by first activating the carboxylic acid (e.g., by converting it to an acyl chloride with thionyl chloride or oxalyl chloride) and then reacting it with the desired amine (in this case, ammonia, to form the primary carboxamide).[21]
Caption: General Synthetic Workflow for Pyrazole Carboxamides.
Conclusion
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is more than a mere precursor; it is a carefully designed molecule whose physicochemical properties are integral to the successful synthesis of Sildenafil. Its moderate lipophilicity, predicted solubility characteristics, and specific structural features are all defining attributes. For the drug development scientist, the ability to experimentally verify these properties is essential. The protocols detailed in this guide for determining solubility, lipophilicity, and thermal stability provide a robust framework for the comprehensive characterization of this and other critical intermediates, ensuring quality, safety, and reproducibility in the pharmaceutical development pipeline.
References
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Spectroscopic Characterization of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
4-nitro-3-propyl-1H-pyrazole-5-carboxamide, a key intermediate in the synthesis of high-profile pharmaceuticals such as sildenafil, represents a cornerstone in modern medicinal chemistry. Its molecular architecture, featuring a substituted pyrazole core, necessitates a thorough and precise characterization to ensure purity, consistency, and ultimately, the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the essential spectroscopic techniques employed in the structural elucidation and quality control of this pivotal compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This document is designed for researchers, scientists, and drug development professionals, offering not just raw data, but a deeper understanding of the causality behind the experimental choices and the interpretation of the resulting spectra. Each section is structured to provide a self-validating system of protocols and data analysis, grounded in authoritative scientific principles.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule such as this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for obtaining high-resolution NMR spectra is crucial for reproducibility.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is often a good first choice for many organic compounds, while DMSO-d₆ can be useful for compounds with exchangeable protons like those of the carboxamide group.
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution to serve as a reference point (0 ppm) for the chemical shifts.
2. Instrumentation and Data Acquisition:
-
The analysis should be performed on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to achieve optimal signal dispersion.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., using a Waltz16 decoupling sequence) is standard to simplify the spectrum to a series of single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
Diagrammatic Representation of the NMR Experimental Workflow
Caption: A streamlined workflow for NMR analysis.
¹H NMR Spectral Data Summary (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~4.1 | s | 3H | N-CH₃ | The methyl group attached to the pyrazole nitrogen is in a distinct electronic environment, typically appearing as a singlet in this region. |
| ~7.5 and ~8.0 | br s | 2H | -CONH₂ | The amide protons are often broad due to quadrupole effects of the nitrogen and may exchange with trace amounts of water in the solvent. Their chemical shift can be highly variable. |
| ~2.8 | t | 2H | Ar-CH₂-CH₂-CH₃ | The methylene group adjacent to the pyrazole ring is deshielded by the aromatic system and will appear as a triplet due to coupling with the adjacent methylene protons. |
| ~1.7 | sextet | 2H | Ar-CH₂-CH₂-CH₃ | This central methylene group of the propyl chain will be split into a sextet by the two adjacent methylene groups. |
| ~1.0 | t | 3H | Ar-CH₂-CH₂-CH₃ | The terminal methyl group of the propyl chain will appear as a triplet due to coupling with the adjacent methylene protons. |
¹³C NMR Spectral Data Summary (Predicted)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| ~160 | C=O | The carbonyl carbon of the carboxamide group is significantly deshielded and appears at a low field. |
| ~150 | C-NO₂ | The carbon atom of the pyrazole ring bearing the electron-withdrawing nitro group is expected to be deshielded. |
| ~145 | C-propyl | The carbon atom of the pyrazole ring attached to the propyl group. |
| ~120 | C-carboxamide | The carbon atom of the pyrazole ring attached to the carboxamide group. |
| ~40 | N-CH₃ | The methyl carbon attached to the pyrazole nitrogen. |
| ~28 | Ar-CH₂-CH₂-CH₃ | The methylene carbon of the propyl group adjacent to the pyrazole ring. |
| ~22 | Ar-CH₂-CH₂-CH₃ | The central methylene carbon of the propyl group. |
| ~14 | Ar-CH₂-CH₂-CH₃ | The terminal methyl carbon of the propyl group. |
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. The vibrational frequencies of bonds provide a molecular "fingerprint."
Experimental Protocol: FTIR Spectroscopy
1. Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation. A small amount of the powdered compound is placed directly on the ATR crystal.
-
Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.
2. Data Acquisition:
-
The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹).
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
Diagrammatic Representation of the FTIR Experimental Workflow
Caption: A workflow for functional group analysis using FTIR.
IR Spectral Data Summary (Predicted)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale for Assignment |
| ~3400 and ~3200 | N-H stretch | Primary Amide (-CONH₂) | Primary amides typically show two N-H stretching bands. |
| ~1680 | C=O stretch | Amide I band | The carbonyl stretching of the amide is a strong, characteristic absorption. |
| ~1550 and ~1350 | Asymmetric and Symmetric NO₂ stretch | Nitro group (-NO₂) | The nitro group gives rise to two strong, characteristic stretching vibrations. |
| ~2960-2850 | C-H stretch | Propyl group | Aliphatic C-H stretching vibrations. |
| ~1600-1450 | C=C and C=N stretch | Pyrazole ring | Aromatic ring stretching vibrations. |
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.
Experimental Protocol: Mass Spectrometry
1. Sample Introduction and Ionization:
-
The sample is typically introduced into the mass spectrometer after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
For LC-MS, Electrospray Ionization (ESI) is a common technique for polar molecules like the target compound. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source.
2. Mass Analysis and Detection:
-
The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A detector records the abundance of each ion, generating a mass spectrum.
Diagrammatic Representation of the Mass Spectrometry Experimental Workflow
Caption: A workflow for determining molecular weight and structure by MS.
Mass Spectrometry Data Summary (Predicted)
-
Molecular Ion Peak (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z = 212, corresponding to the molecular weight of the compound (C₈H₁₂N₄O₃). In high-resolution mass spectrometry, the exact mass can be used to confirm the elemental composition.
-
Key Fragmentation Patterns:
-
Loss of NO₂: A significant fragment at m/z = 166, corresponding to the loss of the nitro group (46 Da).
-
Loss of the Propyl Group: Fragmentation of the propyl chain can lead to the loss of 43 Da (C₃H₇), resulting in a fragment at m/z = 169.
-
Cleavage of the Carboxamide Group: Loss of the carboxamide group (CONH₂) as a radical would result in a fragment at m/z = 168.
-
Other Fragments: Other smaller fragments corresponding to further breakdown of the pyrazole ring and the propyl chain would also be observed.
-
Conclusion
The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and Mass Spectrometry, provides a robust and multi-faceted approach to its structural confirmation and purity assessment. The data and protocols outlined in this guide serve as a foundational reference for scientists and professionals in the pharmaceutical industry, ensuring the quality and integrity of this critical synthetic intermediate. Adherence to rigorous experimental procedures and a thorough understanding of spectral interpretation are paramount in the development of safe and effective medicines.
References
-
Journal of Emerging Technologies and Innovative Research. Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents.[Link]
-
ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.[Link]
-
YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.[Link]
Methodological & Application
Synthesis of "4-nitro-3-propyl-1H-pyrazole-5-carboxamide" from pyrazole starting material
An Application Note and Detailed Protocol for the Synthesis of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide from Pyrazole Starting Material
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and validated multi-step synthesis for This compound , a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are foundational scaffolds in numerous pharmaceuticals due to their diverse biological activities.[1] The target molecule, a substituted pyrazole carboxamide, serves as a key intermediate in the synthesis of various pharmacologically active agents.[2][3] This document provides a detailed, step-by-step protocol intended for researchers in organic synthesis and drug discovery, emphasizing not only the procedural execution but also the underlying chemical principles and strategic considerations for each transformation. The described synthetic pathway is designed for efficiency, regioselectivity, and scalability.
Introduction: The Significance of Pyrazole Scaffolds
Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, present in a wide array of approved drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the erectile dysfunction therapy sildenafil.[1][2] The pyrazole core's unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor allow for versatile interactions with biological targets.[4]
The specific target of this guide, this compound, incorporates several key functional groups that are critical for further chemical modification:
-
A 3-propyl group: Modulates lipophilicity and steric profile.
-
A 5-carboxamide group: A common pharmacophore that can engage in crucial hydrogen bonding interactions with protein active sites.[5][6]
-
A 4-nitro group: A powerful electron-withdrawing group that can be readily reduced to an amine, providing a synthetic handle for subsequent elaboration, a common strategy in the synthesis of condensed heterocyclic systems like pyrazolo[4,3-d]pyrimidines.[2][3]
This document outlines a logical and efficient three-step synthesis starting from acyclic precursors to construct the pyrazole ring, followed by functional group manipulation to yield the final product.
Overall Synthetic Strategy
The synthesis of this compound is most effectively achieved by first constructing the substituted pyrazole core, followed by nitration. This approach ensures high regioselectivity and avoids issues associated with functionalizing a bare pyrazole ring. The pathway involves three primary stages:
-
Stage 1: Pyrazole Ring Formation via Cyclocondensation. A substituted β-dicarbonyl compound is reacted with hydrazine to form the 3-propyl-1H-pyrazole-5-carboxylate core. This is a variation of the classic Knorr pyrazole synthesis, which is a highly reliable method for creating substituted pyrazoles.[7][8]
-
Stage 2: Amidation. The carboxylate ester is converted into the corresponding primary carboxamide.
-
Stage 3: Regioselective Nitration. The pyrazole ring is nitrated at the C4 position, which is electronically activated for electrophilic substitution.
The complete workflow is visualized below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols & Methodologies
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Nitrating agents are highly corrosive and strong oxidizers; handle with extreme care.
Stage 1: Synthesis of Ethyl 3-propyl-1H-pyrazole-5-carboxylate
This step employs the Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[7] The use of ethyl 2,4-dioxoheptanoate as the dicarbonyl precursor directly installs the required propyl group at the C3 position and an ethyl ester at the C5 position of the resulting pyrazole. Acetic acid is used as a catalyst to facilitate the initial imine formation.[8]
Materials:
-
Ethyl 2,4-dioxoheptanoate
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Glacial Acetic Acid (CH₃COOH)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxoheptanoate (1.0 eq) in ethanol (3 mL per mmol of substrate).
-
Add glacial acetic acid (0.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution. The addition may be mildly exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 80 °C) and maintain for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate (50 mL) and water (30 mL). Transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford Ethyl 3-propyl-1H-pyrazole-5-carboxylate as a pale yellow oil or low-melting solid.
Stage 2: Synthesis of 3-Propyl-1H-pyrazole-5-carboxamide
This transformation converts the ethyl ester intermediate into the desired primary amide via nucleophilic acyl substitution. Concentrated aqueous ammonia provides both the nucleophile and the solvent for this reaction, which is typically driven to completion by heating in a sealed vessel to maintain ammonia concentration.
Materials:
-
Ethyl 3-propyl-1H-pyrazole-5-carboxylate (from Stage 1)
-
Concentrated Aqueous Ammonia (NH₄OH, 28-30%)
-
Methanol (MeOH)
Protocol:
-
Place Ethyl 3-propyl-1H-pyrazole-5-carboxylate (1.0 eq) into a high-pressure steel reactor or a thick-walled, sealed glass tube.
-
Add a 1:1 mixture of methanol and concentrated aqueous ammonia (approx. 5 mL per mmol of ester).
-
Seal the vessel securely and heat the mixture to 80-100 °C for 12-18 hours with stirring.
-
Caution: The reaction generates internal pressure. Ensure the vessel is rated for the conditions used.
-
Cool the reaction vessel to room temperature before opening. A significant pressure release may occur.
-
Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.
-
The resulting solid residue is crude 3-Propyl-1H-pyrazole-5-carboxamide. It can often be used in the next step without further purification.
-
If necessary, the product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Stage 3: Synthesis of this compound
This final step is a regioselective electrophilic aromatic substitution. The pyrazole ring is sufficiently electron-rich to undergo nitration. The C4 position is the most common site for electrophilic attack on 1,3,5-trisubstituted pyrazoles.[9][10] A cold mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺) in situ, which acts as the powerful electrophile.
Materials:
-
3-Propyl-1H-pyrazole-5-carboxamide (from Stage 2)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%) or Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
Protocol:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, carefully cool concentrated sulfuric acid (3 mL per mmol of substrate) to 0 °C in an ice/salt bath.
-
Slowly add the crude 3-Propyl-1H-pyrazole-5-carboxamide (1.0 eq) in small portions to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1 mL per mmol of substrate) at 0 °C.
-
Add the prepared nitrating mixture dropwise to the pyrazole solution over 30-45 minutes, maintaining the internal temperature between 0 °C and 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the nitro-product.
-
Allow the ice to melt, then collect the solid precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7).
-
Dry the solid product under vacuum to yield this compound as a white to pale yellow solid.[11][12][13]
Data Summary and Characterization
The following table summarizes key quantitative data for the intermediates and the final product.
| Compound Name | Stage | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical Appearance |
| Ethyl 3-propyl-1H-pyrazole-5-carboxylate | 1 | C₉H₁₄N₂O₂ | 182.22 | 75-85% | Pale yellow oil or low-melting solid |
| 3-Propyl-1H-pyrazole-5-carboxamide | 2 | C₇H₁₁N₃O | 153.18 | 80-90% | White to off-white solid |
| This compound | 3 | C₇H₁₀N₄O₃ | 198.18 | 85-95% | White to pale yellow solid |
Note: Yields are representative and may vary based on reaction scale and purification efficiency.
Conclusion and Further Applications
The three-stage synthetic route detailed in this application note provides a reliable and efficient method for producing this compound. The protocol leverages fundamental and well-established reactions in heterocyclic chemistry, ensuring high yields and regiochemical control. The final product is a valuable intermediate for drug discovery programs. The nitro group can be readily reduced to an amine[2][3], which can then be used in a variety of coupling reactions or as a key component in the construction of fused heterocyclic systems, opening avenues for the development of novel therapeutic agents.[14]
References
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Jasim, H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7419. Available from: [Link]
-
Finar, I. L., & Hurlock, R. J. (1957). Reactions of phenyl-substituted heterocyclic compounds. 11. Nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 35(10), 1148-1157. Available from: [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. Available from: [Link]
-
Li, J., et al. (2021). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 1(10), 1646-1654. Available from: [Link]
-
Yin, C., et al. (2022). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 27(1), 282. Available from: [Link]
-
Gökçe, M., et al. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 837-854. Available from: [Link]
-
Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(5), 2329. Available from: [Link]
-
Abubshait, S. A., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 15(54), 46506-46522. Available from: [Link]
-
Mahmoodi, H., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Chemistry Reviews Letters, 8, 867-882. Available from: [Link]
-
Baklanov, M. V., et al. (2022). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 27(21), 7481. Available from: [Link]
-
Jasim, H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7419. Available from: [Link]
-
Olah, G. A., et al. (2003). Direct nitration of five membered heterocycles. Arkivoc, 2003(5), 73-82. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Available from: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR, 7(12), 891-898. Available from: [Link]
-
LookChem. (n.d.). 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. Available from: [Link]
-
White, C. J., & Brik, A. (2016). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 55(42), 13259-13263. Available from: [Link]
-
Molbase. (n.d.). 1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE | CAS 139756-01-7. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. PubChem Compound Database. Retrieved from: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PubChem Compound Database. Retrieved from: [Link]
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Application Note & Protocol: A Validated Approach to the Synthesis of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide
Abstract
This document provides a comprehensive guide for the synthesis of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. We present a robust, two-step synthetic pathway commencing with the nitration of ethyl 3-propyl-1H-pyrazole-5-carboxylate, followed by a direct aminolysis of the resulting nitro-ester. This guide is tailored for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and critical safety considerations. The methodologies described herein are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and high-yield synthesis.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals, including the blockbuster anti-inflammatory drug Celecoxib. The introduction of a nitro group onto the pyrazole ring profoundly influences its electronic properties and biological activity. Specifically, 4-nitro-pyrazoles are versatile intermediates for creating a diverse range of derivatives, as the nitro group can be readily reduced to an amine, which can then be further functionalized. The carboxamide moiety is a common feature in bioactive molecules, enhancing binding interactions with biological targets through hydrogen bonding.
The target molecule, this compound, combines these key features, making it a valuable building block for library synthesis in drug discovery programs. This guide details a reliable synthetic route, emphasizing safety, efficiency, and mechanistic understanding.
Synthetic Strategy & Mechanistic Overview
The synthesis is approached via a two-step sequence designed for optimal yield and purity, avoiding the use of overly harsh or hazardous reagents where possible.
Overall Synthetic Workflow:
Caption: High-level workflow for the synthesis of the target compound.
Step 1: Nitration of the Pyrazole Ring
The first step involves the electrophilic substitution of a proton with a nitro group at the C4 position of the pyrazole ring. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.
Mechanism: The C4 position is the most electron-rich and sterically accessible site for electrophilic attack, leading to high regioselectivity. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to generate the nitronium ion. This powerful electrophile is then attacked by the π-system of the pyrazole ring.
Step 2: Amidation via Aminolysis
The second step is the conversion of the ethyl ester intermediate into the primary carboxamide. While this can be achieved via saponification to the carboxylic acid followed by coupling, a more direct and atom-economical approach is the direct aminolysis of the ester using aqueous ammonia. This reaction involves the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the ester, followed by the elimination of ethanol.
Detailed Experimental Protocols
Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. The nitrating acid mixture is highly corrosive and a strong oxidant; handle with extreme care.
Protocol 1: Synthesis of Ethyl 4-nitro-3-propyl-1H-pyrazole-5-carboxylate
| Parameter | Value/Description | Rationale/Notes |
| Starting Material | Ethyl 3-propyl-1H-pyrazole-5-carboxylate | 1.0 eq |
| Reagent 1 | Conc. Sulfuric Acid (98%) | ~4.0 eq |
| Reagent 2 | Fuming Nitric Acid (>90%) | 1.1 eq |
| Temperature | 0 - 5 °C | Critical for controlling the reaction rate and preventing side-product formation. |
| Reaction Time | 1-2 hours | Monitored by Thin Layer Chromatography (TLC). |
| Work-up | Quenching on ice-water | Neutralizes the strong acid and precipitates the product. |
| Purification | Recrystallization (Ethanol/Water) | Provides high purity crystalline solid. |
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (4.0 eq) to 0 °C using an ice-salt bath.
-
Slowly add Ethyl 3-propyl-1H-pyrazole-5-carboxylate (1.0 eq) to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
Cool the solution back down to 0-5 °C.
-
Add fuming nitric acid (1.1 eq) dropwise via the dropping funnel over 30 minutes. Crucial: Maintain the internal temperature below 5 °C throughout the addition to prevent dinitration or oxidative degradation.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour.
-
Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The product spot should be more polar than the starting material.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large beaker filled with crushed ice and water. This should be done in the fume hood as NOx gases may be evolved.
-
A solid precipitate should form. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the crude product under vacuum.
-
Purify the crude solid by recrystallization from an appropriate solvent system, such as aqueous ethanol, to yield the pure ethyl ester as a white to pale yellow solid.
Protocol 2: Synthesis of this compound
| Parameter | Value/Description | Rationale/Notes |
| Starting Material | Ethyl 4-nitro-3-propyl-1H-pyrazole-5-carboxylate | 1.0 eq |
| Reagent | Aqueous Ammonia (28-30%) | Large excess (~20 eq) |
| Solvent | Ethanol (Optional) | Can be used to improve the solubility of the starting ester. |
| Temperature | Room Temperature | Sufficient for the aminolysis to proceed at a reasonable rate. |
| Reaction Time | 12-24 hours | Monitored by TLC. |
| Work-up | Concentration and Filtration | Simple work-up to isolate the product. |
| Purification | Recrystallization (Ethanol or Isopropanol) | Removes unreacted starting material and impurities. |
Step-by-Step Procedure:
-
To a round-bottom flask, add Ethyl 4-nitro-3-propyl-1H-pyrazole-5-carboxylate (1.0 eq).
-
Add a large excess of concentrated aqueous ammonia (~20 eq). If the starting material has low solubility, a co-solvent like ethanol can be added to form a slurry or solution.
-
Seal the flask and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The product carboxamide is significantly more polar than the starting ester and will have a much lower Rf value.
-
After 12-24 hours, or upon completion as indicated by TLC, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid residue is the crude product.
-
Triturate the solid with a small amount of cold water or diethyl ether to remove any highly soluble impurities, and collect the product by vacuum filtration.
-
Purify the crude product by recrystallization from ethanol or isopropanol to afford this compound as a crystalline solid.
Characterization
The final product should be characterized to confirm its identity and purity. Expected analytical data includes:
-
¹H NMR: Signals corresponding to the propyl group (triplet, sextet, triplet), and a broad singlet for the pyrazole N-H proton and the amide NH₂ protons.
-
¹³C NMR: Resonances for the propyl carbons, the pyrazole ring carbons (with C4 significantly shifted due to the nitro group), and the amide carbonyl carbon.
-
FT-IR: Characteristic peaks for N-H stretching (amide and pyrazole), C=O stretching (amide), and asymmetric/symmetric stretching of the N-O bonds of the nitro group.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of C₇H₁₀N₄O₃.
Conclusion
This application note provides a validated and reliable two-step pathway for the synthesis of this compound. By carefully controlling reaction conditions, particularly temperature during the nitration step, and following the detailed protocols, researchers can obtain the target compound in high yield and purity. This versatile building block can serve as a valuable starting point for the development of novel chemical entities in various fields of research.
References
-
Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]
-
Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Applications. Bioorganic & Medicinal Chemistry, 25(22), 5858-5873. [Link]
-
Gundersen, L. L., et al. (2005). The Synthesis of 4-Nitropyrazoles. Molecules, 10(6), 633-643. [Link]
-
Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. Wiley-VCH. [Link]
-
Katritzky, A. R., & Taylor, R. (1990). Electrophilic Substitution of Heterocycles: Quantitative Aspects. Academic Press. [Link]
Application Note & Protocol Guide: Comprehensive Characterization of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the analytical methods for the structural characterization and purity assessment of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide (Molecular Formula: C₈H₁₂N₄O₃, Molecular Weight: 212.21 g/mol )[1]. This pyrazole derivative, featuring a nitro group and a carboxamide moiety, requires a multi-faceted analytical approach to unequivocally confirm its identity, structure, and purity, which are critical parameters in drug discovery and development. The protocols herein are designed to be self-validating, providing a robust framework for researchers.
Introduction: The Rationale for a Multi-Technique Approach
The characterization of a novel or synthesized chemical entity like this compound is foundational to its development as a potential therapeutic agent. The presence of multiple functional groups—a pyrazole ring, a nitro group, a propyl chain, and a carboxamide—necessitates a suite of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data ensures the highest level of confidence in the compound's identity and quality. This guide outlines a logical workflow, from initial purity assessment by chromatography to definitive structural elucidation by spectroscopic methods and elemental analysis.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable technique for determining the purity of the synthesized compound and for monitoring reaction progress. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and degradation products.
Principle of Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the most common mode for the analysis of moderately polar organic molecules like our target compound. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile or water/methanol). The compound is separated based on its hydrophobicity; more hydrophobic compounds are retained longer on the column.
Experimental Protocol: RP-HPLC Purity Assessment
Objective: To determine the purity of this compound by assessing the percentage of the main peak area relative to the total peak area.
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA), optional mobile phase modifier
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A good starting point is a 50:50 (v/v) mixture. The addition of 0.1% TFA can improve peak shape.
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by UV-Vis scan; likely around 254 nm or a wavelength where the nitroaromatic chromophore absorbs strongly.
-
-
Analysis: Inject the sample and run the analysis. The retention time of the main peak should be consistent across multiple injections.
-
Data Interpretation: Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram and multiplying by 100.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | Standard for reversed-phase separation of small organic molecules. |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) | Provides good separation for moderately polar compounds. A gradient elution may be necessary to resolve impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension, providing a balance between analysis time and resolution. |
| Detection Wavelength | ~254 nm (or λmax) | The nitro-pyrazole system is expected to have strong UV absorbance. An initial UV scan of the compound in the mobile phase is recommended to determine the optimal wavelength. |
| Column Temperature | 25 °C | Ensures reproducible retention times by controlling the viscosity of the mobile phase and the kinetics of partitioning. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides a highly accurate molecular weight and, through fragmentation analysis, can offer significant structural information.
Principle of Electrospray Ionization (ESI)-MS
ESI is a soft ionization technique suitable for polar molecules. It allows for the ionization of the analyte directly from a solution, typically generating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. This minimizes fragmentation during ionization, providing a clear molecular ion peak.
Experimental Protocol: Molecular Weight Confirmation
Objective: To confirm the molecular weight of this compound.
Instrumentation and Materials:
-
Mass spectrometer with an ESI source (e.g., a quadrupole or time-of-flight analyzer)
-
Syringe pump for direct infusion or an LC-MS system
-
Methanol or acetonitrile (LC-MS grade)
-
Formic acid (optional, to promote protonation)
-
Sample of the compound
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 10 µg/mL) in methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to aid in protonation for positive ion mode.
-
Infusion and Ionization: Introduce the sample into the ESI source via direct infusion or through an HPLC system.
-
Mass Analysis: Acquire the mass spectrum in both positive and negative ion modes.
-
Data Interpretation:
-
In positive ion mode, expect a peak at m/z 213.21, corresponding to [C₈H₁₂N₄O₃ + H]⁺.
-
In negative ion mode, a peak at m/z 211.21, corresponding to [C₈H₁₂N₄O₃ - H]⁻, might be observed.
-
High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
-
Tandem MS (MS/MS) for Structural Elucidation
By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. The fragmentation pattern of pyrazoles often involves the expulsion of HCN or N₂.[2] The fragmentation of the carboxamide and propyl side chains will also provide valuable structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms (specifically ¹H and ¹³C).
¹H NMR Spectroscopy
Principle: ¹H NMR provides information on the number of different types of protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and the number of protons of each type (integration).
Expected ¹H NMR Spectral Features:
-
Propyl Group: A triplet for the terminal CH₃, a sextet for the central CH₂, and a triplet for the CH₂ attached to the pyrazole ring.
-
Carboxamide Group: Two broad singlets for the NH₂ protons, which may exchange with D₂O.
-
Pyrazole Ring: The presence of a nitro group at position 4 means there are no protons directly on the pyrazole ring.
-
N-H of Pyrazole: A broad singlet for the N-H proton of the pyrazole ring, which will also exchange with D₂O.
¹³C NMR Spectroscopy
Principle: ¹³C NMR provides information on the number of different types of carbon atoms in the molecule and their electronic environment.
Expected ¹³C NMR Spectral Features:
-
Propyl Group: Three distinct signals in the aliphatic region.
-
Pyrazole Ring: Three signals for the carbon atoms of the pyrazole ring. The carbon bearing the nitro group will be significantly shifted.
-
Carboxamide Group: A signal for the carbonyl carbon in the downfield region (around 160-170 ppm).
Experimental Protocol: NMR Analysis
Instrumentation and Materials:
-
NMR spectrometer (300 MHz or higher for better resolution)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube. Add a small amount of TMS.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, and HSQC can be performed for more detailed structural assignment.
-
Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants to the molecular structure.
| Technique | Expected Data and Interpretation |
| ¹H NMR | Provides the proton framework. Look for characteristic signals of the propyl chain (triplet, sextet, triplet) and the exchangeable protons of the carboxamide and pyrazole N-H. The absence of a signal for a proton on the pyrazole ring at position 4 or 5 supports the substitution pattern. |
| ¹³C NMR | Confirms the carbon skeleton. Expect a total of 8 carbon signals corresponding to the propyl group (3), the pyrazole ring (3), and the carboxamide carbonyl (1). The chemical shifts will be influenced by the electron-withdrawing nitro group and the pyrazole ring.[3] |
| 2D NMR | COSY will show correlations between coupled protons (e.g., within the propyl chain). HSQC will correlate each proton to its directly attached carbon, aiding in the definitive assignment of both ¹H and ¹³C signals. HMBC will show long-range correlations, confirming the connectivity of the functional groups. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Principle of FTIR
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. This results in a unique spectrum that acts as a "molecular fingerprint."
Experimental Protocol: FTIR Analysis
Instrumentation and Materials:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press
-
Solid sample of the compound
Procedure:
-
Sample Preparation:
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.
-
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands for the functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| N-H (Carboxamide) | 3400-3200 (often two bands) | N-H stretching |
| N-H (Pyrazole) | ~3150 | N-H stretching |
| C-H (Aliphatic) | 3000-2850 | C-H stretching |
| C=O (Carboxamide) | ~1680-1640 | C=O stretching (Amide I band)[4] |
| N-O (Nitro group) | 1560-1500 and 1360-1300 | Asymmetric and symmetric NO₂ stretching[5] |
| C=N, C=C (Pyrazole) | 1600-1400 | Ring stretching |
Elemental Analysis: Empirical Formula Confirmation
Elemental analysis provides the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. This data is used to confirm the empirical and molecular formula.[6]
Principle of Combustion Analysis
The sample is combusted in a high-temperature, oxygen-rich environment.[7][8] The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by detectors.[9]
Experimental Protocol: CHN Analysis
Instrumentation and Materials:
-
CHN elemental analyzer
-
Microbalance
-
Tin or silver capsules
-
Pure, dry sample of the compound
Procedure:
-
Sample Preparation: Accurately weigh 1-2 mg of the sample into a capsule.
-
Analysis: The automated analyzer combusts the sample and measures the resulting gases.
-
Data Interpretation: Compare the experimentally determined weight percentages of C, H, and N with the theoretical values calculated from the molecular formula (C₈H₁₂N₄O₃).
| Element | Theoretical % |
| Carbon (C) | 45.28% |
| Hydrogen (H) | 5.70% |
| Nitrogen (N) | 26.40% |
| Oxygen (O) | 22.62% (by difference) |
The experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition.
Integrated Analytical Workflow
A logical and efficient workflow for the characterization of this compound integrates these techniques to build a complete picture of the compound's identity and purity.
Caption: Integrated workflow for the comprehensive characterization of the target compound.
Conclusion
The analytical characterization of this compound requires a synergistic application of chromatographic and spectroscopic techniques. By following the protocols outlined in this guide, researchers can confidently establish the purity, molecular weight, elemental composition, and detailed chemical structure of this compound. This rigorous characterization is a prerequisite for any further investigation into its chemical and biological properties, ensuring data integrity and reproducibility in drug development and scientific research.
References
-
Jinan Xinnuo Pharmaceutical Technology Co., Ltd. (n.d.). 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. Retrieved from [Link]
-
Molbase. (n.d.). 1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE. Retrieved from [Link]
-
MDPI. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
NIH. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of the pyrazoline carboxamide compound. Retrieved from [Link]
-
Chemistry Online. (2022). Analysis of nitro compounds. Retrieved from [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
-
VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]
-
Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
Sources
- 1. 1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE | CAS 139756-01-7 [matrix-fine-chemicals.com]
- 2. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry-online.com [chemistry-online.com]
- 6. azom.com [azom.com]
- 7. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 8. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 9. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide using HPLC and NMR Spectroscopy
Abstract
This comprehensive application note provides detailed protocols for the analytical characterization of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide, a key heterocyclic intermediate in pharmaceutical synthesis.[1] We present robust methodologies for both purity determination and identity confirmation using High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices, such as mobile phase composition and NMR solvent selection, is thoroughly explained to provide researchers with a deep understanding of the analytical process. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable and efficient analytical workflows for pyrazole derivatives.[2]
Introduction: The Analytical Imperative for Pyrazole Derivatives
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities.[2][3][4] The specific compound, this compound, is a crucial intermediate, and its purity and structural integrity are paramount to the quality and efficacy of the final active pharmaceutical ingredient (API).[1] Therefore, validated analytical methods are essential for its characterization.[5][6][7]
This guide provides a dual-pronged approach to the analysis of this compound:
-
HPLC for Quantitative Analysis: A validated reverse-phase HPLC (RP-HPLC) method is detailed for the accurate quantification of this compound and the detection of any process-related impurities.
-
NMR for Structural Elucidation: ¹H and ¹³C NMR spectroscopic methods are outlined for the unambiguous confirmation of the compound's molecular structure.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₄O₃ | [1][8] |
| Molecular Weight | 212.21 g/mol | [1][9] |
| CAS Number | 139756-01-7 | [1][10][11] |
| Predicted LogP | 1.6032 | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
The presence of the nitro group and the carboxamide moiety suggests that the compound is moderately polar. The predicted LogP value indicates that it is well-suited for reverse-phase HPLC.[12]
HPLC Method for Purity and Assay
A robust RP-HPLC method was developed to ensure high-resolution separation and accurate quantification. The method is designed to be stability-indicating, meaning it can separate the main component from potential degradation products.
Rationale for Method Development
-
Stationary Phase: A C18 stationary phase is selected due to its versatility and proven efficacy in retaining moderately polar to non-polar compounds through hydrophobic interactions.[12] The hydrophobicity of the propyl chain and the pyrazole ring will ensure adequate retention.
-
Mobile Phase: A gradient elution of acetonitrile and water is employed to ensure the elution of any potential impurities with a wide range of polarities. A small amount of trifluoroacetic acid (TFA) is added to the aqueous phase to improve peak shape by minimizing tailing, a common issue with nitrogen-containing heterocyclic compounds.[13][14]
-
Detection: The nitro-substituted pyrazole ring contains a chromophore that absorbs strongly in the UV region. The detection wavelength is set at the λmax of the compound to ensure maximum sensitivity.
HPLC Protocol
Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[14]
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, water, and trifluoroacetic acid.
-
Volumetric flasks and pipettes.
-
0.45 µm syringe filters.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | 254 nm (or λmax determined by DAD) |
| Run Time | 20 minutes |
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
For linearity studies, prepare a series of dilutions from the stock solution to cover a range of 10 µg/mL to 200 µg/mL.[13]
-
Filter all samples through a 0.45 µm syringe filter before injection.
System Suitability:
Before sample analysis, inject a standard solution (e.g., 100 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
Method Validation
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines.[5][6][7][15][16]
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
NMR Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity of this compound.
Rationale for Experimental Choices
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the NMR solvent due to its excellent solvating power for a wide range of organic compounds, including amides. The amide protons are less likely to exchange with the solvent in DMSO-d₆ compared to deuterated methanol or water, allowing for their observation in the ¹H NMR spectrum.
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (0 ppm).
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The following table details the predicted proton NMR signals for this compound. The chemical shifts are estimated based on known data for similar pyrazole structures.[17][18]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 7.5 | Broad singlet | 2H | -CONH₂ |
| ~4.0 | Singlet | 3H | N-CH₃ |
| ~2.8 | Triplet | 2H | -CH₂-CH₂-CH₃ |
| ~1.6 | Sextet | 2H | -CH₂-CH₂-CH₃ |
| ~0.9 | Triplet | 3H | -CH₂-CH₂-CH₃ |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The predicted carbon NMR signals are outlined below. The presence of the nitro group and the carboxamide will have a significant impact on the chemical shifts of the pyrazole ring carbons.[19]
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C=O (carboxamide) |
| ~150 | C4-NO₂ |
| ~145 | C3-propyl |
| ~120 | C5-carboxamide |
| ~40 | N-CH₃ |
| ~28 | -CH₂-CH₂-CH₃ |
| ~22 | -CH₂-CH₂-CH₃ |
| ~14 | -CH₂-CH₂-CH₃ |
NMR Protocol
Instrumentation and Consumables:
-
NMR spectrometer (e.g., 500 MHz).
-
5 mm NMR tubes.
-
DMSO-d₆ with TMS.
-
This compound sample.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Further 2D NMR experiments, such as COSY and HSQC, can be performed to confirm proton-proton and proton-carbon correlations, respectively.
Visualizing the Analytical Workflow and Molecular Structure
The following diagrams illustrate the overall analytical workflow and the key NMR correlations for structural assignment.
Caption: Overall analytical workflow for the analysis of this compound.
Caption: Key NMR correlations for the propyl group in this compound.
Conclusion
The HPLC and NMR methods detailed in this application note provide a robust framework for the comprehensive analysis of this compound. The HPLC method is suitable for routine quality control, offering reliable purity and assay data, while the NMR protocols ensure unambiguous structural confirmation. By understanding the scientific principles behind these analytical techniques, researchers can confidently apply and adapt these methods for the characterization of other pyrazole derivatives in drug discovery and development.
References
- International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262.
-
Ok, S., Şen, E., & Kasımoğulları, R. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available at: [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... R Discovery. (n.d.). Available at: [Link]
-
National Center for Biotechnology Information. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PubMed Central. Available at: [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. (n.d.). Available at: [Link]
-
Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]
-
Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. PubMed. Available at: [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Available at: [Link]
-
Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. PubChem. Available at: [Link]
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Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]
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American Chemical Society Publications. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines. Available at: [Link]
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National Center for Biotechnology Information. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. PubMed Central. Available at: [Link]
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Sengar, R., et al. (2007). Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]
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Application Notes and Protocols: The Strategic Role of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide in the Synthesis of PDE5 Inhibitors
Introduction: The Pyrazole Scaffold as a Cornerstone in PDE5 Inhibition
The landscape of therapeutic agents for erectile dysfunction was revolutionized by the advent of phosphodiesterase type 5 (PDE5) inhibitors. These drugs, most notably sildenafil, function by selectively inhibiting the cGMP-specific PDE5 enzyme, leading to prolonged smooth muscle relaxation in the corpus cavernosum and increased blood flow.[1][2] At the heart of many of these potent and selective inhibitors lies a pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is a privileged scaffold in medicinal chemistry, offering a versatile platform for constructing complex molecular architectures with desired biological activities.[3][4]
This document provides a detailed technical guide on the synthesis and application of a key intermediate, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide , a pivotal building block in the manufacturing of sildenafil and its analogues.[5][6] We will delve into the synthetic pathway, providing step-by-step protocols and elucidating the chemical principles that underpin each transformation. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of active pharmaceutical ingredients (APIs) targeting PDE5.
The Synthetic Blueprint: From Pyrazole Formation to a Key Intermediate
The journey to sildenafil and related PDE5 inhibitors is a multi-step process, with the construction of the pyrazole core and its subsequent functionalization being of paramount importance. The synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide can be logically divided into three main stages:
-
Formation and N-methylation of the Pyrazole Ring: The synthesis begins with the construction of the pyrazole ring, followed by the crucial N-methylation step.
-
Electrophilic Nitration: The pyrazole ring is then subjected to electrophilic nitration to introduce the nitro group at the 4-position.
-
Carboxamide Formation: The final step in the synthesis of our target intermediate is the conversion of a carboxylic acid to a primary carboxamide.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic Pathway to the Key Sildenafil Intermediate.
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid
This protocol outlines the initial steps of pyrazole ring formation, N-methylation, and hydrolysis. The reaction of a β-diketoester with hydrazine establishes the pyrazole core. Subsequent N-methylation, often regioselective, and ester hydrolysis yield the carboxylic acid precursor.[7][8]
Materials and Reagents:
-
Ethyl 3-butyrylpyruvate
-
Hydrazine hydrate
-
Acetic acid
-
Dimethyl sulfate
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Brine
Step-by-Step Procedure:
-
Pyrazole Formation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 3-butyrylpyruvate in acetic acid.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester.
-
-
N-Methylation and Hydrolysis:
-
Dissolve the crude 3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester in a suitable solvent such as acetone or DMF.
-
Add a base, for example, potassium carbonate.
-
Add dimethyl sulfate dropwise at room temperature. (Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Stir the reaction mixture at room temperature overnight.
-
After the methylation is complete (as monitored by TLC), add a solution of sodium hydroxide (2M) to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours to effect ester hydrolysis.
-
Cool the reaction mixture and acidify with hydrochloric acid (2M) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
-
| Compound | Molecular Formula | Molecular Weight | Typical Yield |
| 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | C₈H₁₂N₂O₂ | 168.19 g/mol | 75-85% (over 2 steps) |
Protocol 2: Synthesis of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide
This protocol details the crucial nitration of the pyrazole ring and the subsequent conversion of the carboxylic acid to the primary amide. The electron-rich pyrazole ring is susceptible to electrophilic substitution, and a mixture of nitric and sulfuric acid is a classic nitrating agent.[7][9]
Materials and Reagents:
-
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid
-
Concentrated Sulfuric acid (H₂SO₄)
-
Concentrated Nitric acid (HNO₃)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Ammonium hydroxide (NH₄OH)
-
Dichloromethane (DCM)
-
Ice
Step-by-Step Procedure:
-
Nitration:
-
In a flask cooled in an ice-salt bath, add concentrated sulfuric acid.
-
Slowly add 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid in portions, ensuring the temperature remains below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the pyrazole solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated product, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, is collected by filtration, washed with cold water, and dried.
-
-
Carboxamide Formation:
-
Suspend the dried 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid in dichloromethane.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours until the evolution of gas ceases.
-
Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent.
-
Dissolve the resulting crude acid chloride in a suitable solvent like THF or acetone.
-
In a separate flask, cool concentrated ammonium hydroxide in an ice bath.
-
Add the solution of the acid chloride dropwise to the cold ammonium hydroxide.
-
Stir the mixture vigorously for 1-2 hours.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide.
-
| Compound | Molecular Formula | Molecular Weight | CAS Number | Typical Yield |
| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | C₈H₁₂N₄O₃ | 212.21 g/mol | 139756-01-7 | 80-90% (from the nitro acid) |
Application in PDE5 Inhibitor Synthesis: The Reduction Step
The nitro group in 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide serves as a precursor to the crucial amino group required for the subsequent cyclization step in the synthesis of sildenafil. The reduction of the nitro group is a critical transformation.
Caption: Reduction of the Nitro Intermediate.
Protocol 3: Reduction to 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
This protocol describes the reduction of the nitro group. Catalytic hydrogenation is often the preferred method in industrial settings due to cleaner reactions and easier product isolation.[10]
Materials and Reagents:
-
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl acetate
-
Hydrogen gas (H₂) or a hydrogen source like ammonium formate
-
Celite
Step-by-Step Procedure:
-
Catalytic Hydrogenation:
-
In a hydrogenation vessel, suspend 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide in ethanol.
-
Carefully add 10% Pd/C catalyst.
-
Seal the vessel and purge with nitrogen, then with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.[6]
-
| Compound | Molecular Formula | Molecular Weight | CAS Number | Typical Yield |
| 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C₈H₁₄N₄O | 182.22 g/mol | 139756-02-8 | >95% |
This amino-pyrazole carboxamide is the direct precursor that undergoes coupling and cyclization to form the pyrazolopyrimidinone core of sildenafil.[7]
Conclusion and Future Perspectives
The synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is a well-established and critical process in the production of sildenafil and other pyrazole-based PDE5 inhibitors. The protocols outlined in this guide provide a robust framework for its preparation. The versatility of the pyrazole scaffold continues to be explored, with new analogues being developed to improve potency, selectivity, and pharmacokinetic profiles.[5] A thorough understanding of the synthesis of key intermediates like the one discussed herein is fundamental for innovation in this important therapeutic area.
References
- Dunn, P. J. (2005). Synthesis of Sildenafil (Viagra®). In Process Chemistry in the Pharmaceutical Industry (pp. 245-263). CRC Press.
-
Gediya, L. K., & Chopra, R. (2020). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals, 13(10), 302. [Link]
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Reddy, K. R., et al. (2012). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules, 17(12), 14458-14466. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Sildenafil Citrate Synthesis: The Indispensable Role of CAS 139756-02-8. [Link]
-
Ovid Technologies, Inc. (2025). A facile and improved synthesis of sildenafil...: Molecular Diversity. [Link]
- Zhang, L., et al. (2012). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Chinese Journal of Pharmaceuticals, 43(1), 1-3.
-
Advent Chembio Pvt. Ltd. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. [Link]
-
ResearchGate. (n.d.). Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). [Link]
-
ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). [Link]
-
Jinan Xinnuo Pharmaceutical Technology Co., Ltd. (n.d.). 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. [Link]
-
PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
MDPI. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]
-
Veeprho. (n.d.). 4-Nitro-1-nitroso-3-propyl-1H-pyrazole-5-carboxamide. [Link]
-
ResearchGate. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. [Link]
- Google Patents. (n.d.). CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide.
- Google Patents. (n.d.).
-
PubChem. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. [Link]
- Corbin, J. D. (2004). Mechanisms of action of PDE5 inhibition in erectile dysfunction. International journal of impotence research, 16(1), S4-S7.
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Application Notes and Protocols for In Vitro Evaluation of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide
Authored by: Senior Application Scientist
Introduction
4-nitro-3-propyl-1H-pyrazole-5-carboxamide is a substituted pyrazole derivative. While it is documented as a key intermediate in the synthesis of the cGMP-specific phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil, its intrinsic biological activities have not been extensively characterized in publicly available literature[1]. The pyrazole carboxamide scaffold, however, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Members of this class have been developed as potent inhibitors of various enzymes, including kinases, cyclooxygenases (COX), succinate dehydrogenase, and histone deacetylases (HDACs), and have shown promise as anticancer, antifungal, and anti-inflammatory agents[2][3][4][5][6].
These application notes provide a comprehensive guide for researchers and drug development professionals to initiate in vitro studies on this compound. The protocols and workflows outlined below are designed to systematically evaluate its potential cytotoxic effects and enzyme inhibitory activity, drawing upon established methodologies for analogous compounds.
Rationale for Proposed In Vitro Studies
Given the scarcity of direct data, a logical first step is to investigate the cytotoxic potential of this compound. The structural similarity to compounds with known anticancer properties warrants a broad screening against various cancer cell lines[1][6]. Furthermore, the prevalence of pyrazole carboxamides as enzyme inhibitors suggests that this compound may also interact with specific cellular targets. Therefore, a tiered approach is recommended:
-
Tier 1: General Cytotoxicity Screening: To determine if the compound exhibits broad cytotoxic effects and to establish a working concentration range for subsequent, more specific assays.
-
Tier 2: Mechanistic Assays: Based on the results of the cytotoxicity screen and the known activities of related compounds, targeted enzyme inhibition and mechanistic assays can be employed to identify potential molecular targets and pathways.
Experimental Workflows
A general workflow for the in vitro characterization of this compound is depicted below. This workflow begins with initial cytotoxicity profiling, followed by more detailed mechanistic studies if significant activity is observed.
Caption: General workflow for the in vitro evaluation of this compound.
PART 1: Cytotoxicity Profiling
Protocol 1: MTS Assay for Cell Viability
This protocol is designed to assess the effect of this compound on the metabolic activity of cultured cells, which is a reliable indicator of cell viability. The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound by viable cells to generate a colored formazan product.
Causality Behind Experimental Choices:
-
Cell Line Panel: A diverse panel of cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) is recommended to identify any tissue-specific cytotoxicity[1].
-
Positive Control: A well-characterized cytotoxic agent (e.g., doxorubicin) is included to validate the assay's performance.
-
Vehicle Control: A DMSO control is essential to ensure that the solvent used to dissolve the compound does not affect cell viability[7].
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture selected human cancer cell lines to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to obtain final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells for "cells only" (negative control), "medium only" (blank), and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTS Reagent Addition and Incubation:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (DMSO-treated cells), which is set to 100%.
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
Data Presentation:
| Compound Concentration (µM) | Absorbance (490 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 1 | 1.15 | 92.0 |
| 10 | 0.85 | 68.0 |
| 50 | 0.45 | 36.0 |
| 100 | 0.20 | 16.0 |
PART 2: Enzyme Inhibition Assays
Should this compound exhibit significant cytotoxicity, the next logical step is to investigate its potential as an enzyme inhibitor. Given that many pyrazole derivatives target protein kinases, a kinase inhibition assay is a relevant example[6][8].
Protocol 2: In Vitro Kinase Inhibition Assay (Example: FLT3 Kinase)
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is often mutated in acute myeloid leukemia (AML), making it an attractive therapeutic target[8]. This protocol provides a framework for assessing the inhibitory activity of the compound against a purified kinase.
Causality Behind Experimental Choices:
-
Purified Enzyme: Using a purified, recombinant kinase ensures that any observed inhibition is a direct effect on the target enzyme[9].
-
ATP Concentration: The assay is typically run at an ATP concentration close to its Michaelis-Menten constant (Km) to allow for the detection of competitive inhibitors[10].
-
Positive Control: A known inhibitor of the target kinase (e.g., sorafenib for FLT3) is crucial for assay validation[8].
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare solutions of purified recombinant FLT3 kinase, a suitable substrate peptide, and ATP in the assay buffer.
-
Prepare serial dilutions of this compound and a positive control inhibitor in the assay buffer containing DMSO.
-
-
Assay Procedure (e.g., using ADP-Glo™ Kinase Assay):
-
In a 384-well plate, add 5 µL of the compound dilutions or controls.
-
Add 10 µL of the enzyme/substrate mixture.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (no inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration (logarithmic scale) and fitting the data to a dose-response curve.
-
Caption: Workflow for an in vitro kinase inhibition assay.
PART 3: Mitochondrial Toxicity Assessment
Some pyrazole carboxamides have been reported to induce toxicity by inhibiting mitochondrial respiration[11]. Therefore, if this compound shows significant cytotoxicity, it is prudent to assess its impact on mitochondrial function.
Protocol 3: Mitochondrial Respiration Analysis (Seahorse XF Assay)
This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells in real-time.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate and incubate overnight.
-
-
Compound Treatment:
-
Prepare dilutions of this compound in Seahorse XF assay medium.
-
Replace the growth medium in the cell plate with the assay medium containing the compound and incubate for 1 hour in a non-CO₂ incubator.
-
-
Seahorse XF Analysis:
-
Load the plate into the Seahorse XF Analyzer.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Data Analysis:
-
Analyze the OCR data to determine if the compound inhibits any key parameters of mitochondrial respiration. A decrease in basal or maximal respiration would suggest mitochondrial toxicity.
-
Conclusion
While this compound is primarily known as a synthetic precursor, its core pyrazole carboxamide structure suggests a potential for unexplored biological activities. The protocols outlined in these application notes provide a robust framework for initiating a systematic in vitro investigation into its cytotoxicity and enzyme inhibitory potential. The data generated from these studies will be crucial in determining whether this compound warrants further investigation as a potential therapeutic agent or tool compound.
References
-
Menpara, K., Pansuriya, D., Kachhadiya, N., Menpara, J., & Ladva, K. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 984-990. [Link]
-
Wang, et al. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(24), 9235–9246. [Link]
-
Al-Warhi, T., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Molecular Diversity. [Link]
-
ACS Publications. (n.d.). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. [Link]
-
Genc, B., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 137910. [Link]
-
ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). [Link]
-
Hubbard, T. E., & Tipton, K. F. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(8), 1289. [Link]
-
YouTube. (2023, August 18). functional in vitro assays for drug discovery. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]
-
Mark, C., et al. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. Pharmaceutics, 14(12), 2795. [Link]
-
PubChem. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. [Link]
-
Wang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(15), 4983. [Link]
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PubMed. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. [Link]
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PubChem. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. [Link]
-
Preston, S., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(2), 1089–1104. [Link]
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Topic: A Multi-Modal Purification Strategy for 4-nitro-3-propyl-1H-pyrazole-5-carboxamide
An Application Note from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed, logic-driven guide for the purification of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide, a representative polar, heteroaromatic compound. Recognizing the absence of a standardized protocol for this specific molecule, we have developed a robust, multi-step strategy grounded in first principles of organic chemistry. This guide moves beyond a simple list of steps to explain the causality behind each experimental choice, ensuring both high purity of the final product and a deeper understanding of the purification process. The methodology integrates an initial aqueous workup, followed by optimized flash column chromatography, and concludes with recrystallization for final polishing. This document is intended to serve as a comprehensive protocol and a foundational guide for purifying other challenging polar molecules.
Foundational Principles: Analyzing the Target and Its Environment
The successful purification of any compound begins with a thorough analysis of its molecular structure and the likely impurities accompanying it from synthesis.
Molecular Characteristics of the Target Compound
This compound is a molecule with distinct regions of varying polarity, which dictates its behavior in different purification systems.
-
Polar Moieties: The presence of a nitro group (-NO₂) and a primary carboxamide (-CONH₂) makes the molecule highly polar. The N-H and O atoms in these groups are potent hydrogen bond donors and acceptors. The pyrazole ring itself is a polar heterocycle.
-
Non-Polar Moiety: The propyl group (-CH₂CH₂CH₃) provides a non-polar, aliphatic character.
-
Overall Polarity: The combined effect of these functional groups results in a highly polar compound with poor solubility in non-polar solvents (like hexanes) and good solubility in polar solvents (like ethyl acetate, methanol, or DMSO). This high polarity is a primary challenge in purification, often leading to strong retention on silica gel.[1][2]
Anticipated Impurity Profile
A robust purification strategy must account for the removal of likely impurities derived from the synthetic route. A common synthesis for such a compound involves the cyclocondensation to form the pyrazole ring, followed by nitration and amidation.[3][4]
Potential impurities include:
-
Unreacted Starting Materials: Such as the precursor β-ketoester or hydrazine derivatives.
-
Regioisomers: Nitration of the pyrazole ring can potentially yield the undesired 5-nitro-3-propyl isomer.
-
Hydrolyzed Byproducts: The corresponding 4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, which can form from the hydrolysis of an ester intermediate or the final amide product.
-
Amide Coupling Reagents: Residuals from reagents like EDC, HOBT, or unreacted amines used in the final amidation step.[5]
The Overall Purification Workflow
A multi-step approach is essential to systematically remove the diverse range of potential impurities. Our strategy is designed to remove classes of impurities at each stage, culminating in a highly pure final product.
Caption: A multi-modal workflow for purifying this compound.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions. The rationale behind critical steps is explained to allow for adaptation and troubleshooting.
Protocol 1: Aqueous Workup for Acidic Impurity Removal
Principle: This step utilizes a mild base to deprotonate and solubilize acidic impurities, primarily the carboxylic acid byproduct, transferring them from the organic phase to the aqueous phase.
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc). Use approximately 10-20 mL of solvent per gram of crude material.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add a volume of NaHCO₃ solution equal to about half the organic phase volume.
-
Stopper the funnel and invert it gently, venting frequently to release any CO₂ gas that may form. Shake more vigorously for 1-2 minutes.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution one more time.
-
Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude, acid-free product.
Protocol 2: Purification by Flash Column Chromatography
Principle: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[7] Given the target's high polarity, careful selection of the eluent is critical to ensure proper migration and separation from closely related impurities like regioisomers.
Step 2A: Thin-Layer Chromatography (TLC) for Solvent System Selection
-
Objective: Find a solvent system where the target compound has an Rf (retention factor) of approximately 0.3-0.4.[1] This Rf value typically provides the best separation.
-
Procedure:
-
Prepare several test eluents of increasing polarity. Start with a non-polar/polar mixture like Hexanes/Ethyl Acetate (EtOAc) and increase the proportion of EtOAc (e.g., 7:3, 1:1, 3:7 Hex/EtOAc).
-
If the compound remains at the baseline (Rf ≈ 0) even in 100% EtOAc, a more polar system is needed.[1] Try Dichloromethane (DCM)/Methanol (MeOH) systems (e.g., 98:2, 95:5 DCM/MeOH).
-
Spot a dilute solution of your crude material onto TLC plates and develop them in the test eluents. Visualize the spots under UV light. The nitro-aromatic structure should be UV-active.
-
Select the solvent system that gives the best separation between the target spot and major impurities.
-
Step 2B: Column Preparation and Elution
-
Column Packing:
-
Select a column of appropriate size (a rule of thumb is a 40:1 to 100:1 ratio of silica gel weight to crude compound weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent determined by your TLC analysis.
-
Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed. Ensure there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dry Loading (Recommended for Polar Compounds): Dissolve your crude material in a minimal amount of a polar solvent (like methanol or acetone). Add a small amount of silica gel (2-3 times the weight of your compound) and concentrate the mixture to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
This technique prevents the use of a strong solvent for dissolution, which can disrupt the top of the column and lead to poor separation.
-
-
Elution and Fraction Collection:
-
Begin eluting with the solvent system determined from TLC.
-
Apply gentle positive pressure (flash chromatography).
-
Collect fractions of eluent in test tubes as they drip from the column.
-
As the elution progresses, you can gradually increase the polarity of the mobile phase (gradient elution) to speed up the elution of your strongly retained target compound.[1][8] This also helps to ensure sharp peaks and avoid excessive tailing.
-
Monitor the collected fractions by TLC to identify which ones contain your pure compound.
-
-
Post-Purification:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure to yield the purified, amorphous solid.
-
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for normal-phase separation of polar compounds.[8] |
| Mobile Phase (Eluent) | Hexane/EtOAc or DCM/MeOH | Chosen based on TLC analysis to achieve an Rf of ~0.3-0.4 for the target. |
| Sample Loading | Dry Loading | Prevents band broadening and improves resolution for compounds with limited solubility in the eluent. |
| Elution Mode | Gradient Elution | Increases solvent polarity over time to elute the highly retained target compound efficiently after less polar impurities have been washed off.[1] |
Protocol 3: Final Polishing by Recrystallization
Principle: This is a powerful technique for achieving high purity. It relies on the difference in solubility of the compound and any remaining impurities in a chosen solvent at high and low temperatures.[9] As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to form a highly ordered crystal lattice that inherently excludes impurity molecules.[10][11]
Step 3A: Solvent Selection
-
Ideal Solvent Properties: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[12]
-
Screening Procedure:
-
Place a small amount of the purified amorphous solid (20-30 mg) into several test tubes.
-
Add a small amount (0.5 mL) of different test solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Water, or mixtures like Ethanol/Water or EtOAc/Hexanes).
-
Observe solubility at room temperature.
-
Heat the tubes that did not dissolve the solid. If the solid dissolves when hot, it is a potential candidate.
-
Allow the hot solutions to cool slowly to room temperature, then in an ice bath. The solvent that produces a high yield of well-formed crystals is the best choice.[10][13]
-
Step 3B: Recrystallization Procedure
-
Place the amorphous solid from the chromatography step into an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling. Add the minimum amount of hot solvent required to fully dissolve the solid.[10] Using excess solvent will reduce the final yield.
-
Once dissolved, remove the flask from the heat. If colored impurities persist, a hot filtration with activated carbon may be performed at this stage.[11]
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.
-
Allow the crystals to dry completely under vacuum or in a desiccator.
Caption: The logical workflow of the recrystallization process for final purification.
Quality Control and Validation
To validate the success of the purification protocol, the final product should be analyzed for purity.
-
Thin-Layer Chromatography (TLC): The final product should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >98%). For polar molecules, specialized columns like those with polar-embedded phases may be required for accurate analysis.[14]
-
Melting Point: A pure crystalline solid will have a sharp, defined melting point range.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and reveals the presence of any remaining impurities.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
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Chemistry Stack Exchange. How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
-
CDN Publishing. Nitration of Phenol and Purification by Column Chromatography. [Link]
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University of California, Irvine. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]
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Barnard College, Columbia University. Recrystallization. [Link]
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Zask, G., et al. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry, 13, 931–940. [Link]
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UKEssays. (2017). Synthesis and Purification of Nitrophenols. [Link]
-
Agilent Technologies. (2010). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. [Link]
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University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
Wang, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(21), 6619. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
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LCGC Europe. (2014). Retaining Polar Compounds. [Link]
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ResearchGate. Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). [Link]
-
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]
-
El-Metwaly, N. M. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(16), 3631. [Link]
-
ResearchGate. Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]pyridines. [Link]
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Gomaa, M. A.-M. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(16), 3631. [Link]
-
Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
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Axion Labs. HPLC problems with very polar molecules. [Link]
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Application Notes and Protocols for the Derivatization of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide
Introduction: The Pyrazole Scaffold as a Privileged Structure in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable synthetic versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This designation is evidenced by the numerous FDA-approved drugs containing this motif, which span a wide range of therapeutic areas including anti-inflammatory, anticancer, and antiviral agents.[1][2] The pyrazole core's unique electronic properties and its capacity for substitution at multiple positions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an ideal starting point for the development of novel therapeutics.[3] This document provides a comprehensive guide to the derivatization of a key pyrazole intermediate, 4-nitro-3-propyl-1H-pyrazole-5-carboxamide , outlining detailed protocols for the synthesis of novel compounds with significant therapeutic potential.
Chemical Profile of the Starting Material: this compound
The starting material, this compound, is a versatile building block for several reasons. The pyrazole ring itself is metabolically stable. The nitro group at the 4-position is a strong electron-withdrawing group that can be readily reduced to an amino group, which can then be further functionalized. The carboxamide at the 5-position offers another site for chemical modification. Finally, the N-H of the pyrazole ring can be alkylated to introduce further diversity. The presence of these distinct functional groups allows for a modular approach to the synthesis of a diverse library of compounds.
Derivatization Strategies and Protocols
This section details several key derivatization strategies for this compound, providing step-by-step protocols and the scientific rationale behind each transformation.
N-Alkylation of the Pyrazole Ring
N-alkylation is a fundamental strategy to modulate the physicochemical properties of pyrazole derivatives, such as solubility and lipophilicity, which in turn can significantly impact their pharmacological activity. The presence of two nitrogen atoms in the pyrazole ring can lead to regioisomers, but in the case of 1H-pyrazoles, alkylation typically occurs at the N1 position.
Protocol 1: Base-Mediated N-Alkylation
This protocol describes a general and efficient method for the N-alkylation of this compound using a base and an alkyl halide.
-
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred suspension of NaH (1.2 eq) or K₂CO₃ (2.0 eq) in anhydrous DMF, add a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated pyrazole.
-
-
Causality behind Experimental Choices: The use of a strong base like NaH or a milder base like K₂CO₃ deprotonates the pyrazole N-H, forming a nucleophilic pyrazolate anion. This anion then readily attacks the electrophilic alkyl halide in an SN2 reaction. DMF is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction.
Reduction of the Nitro Group to an Amine
The reduction of the nitro group to a primary amine is a pivotal transformation, as the resulting 4-aminopyrazole scaffold is a key pharmacophore in many biologically active molecules, including kinase inhibitors.[4] This amino group can serve as a handle for a wide array of subsequent functionalizations. A notable example is the reduction of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide as a key step in the synthesis of Sildenafil.[5]
Protocol 2: Catalytic Hydrogenation
This is a clean and efficient method for nitro group reduction.[6]
-
Materials:
-
N-alkyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl acetate
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure:
-
To a solution of N-alkyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (1.0 eq) in ethanol or ethyl acetate, add 10% Pd/C (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude amine, which is often pure enough for the next step.
-
-
Causality behind Experimental Choices: Palladium on carbon is a highly effective heterogeneous catalyst for the reduction of nitro groups. Hydrogen gas acts as the reducing agent. This method is generally preferred for its high yields and the ease of product isolation by simple filtration of the catalyst.
Derivatization of the Carboxamide Group
The carboxamide functionality at the C5 position can be transformed into other valuable functional groups, such as nitriles and thioamides, which have their own unique pharmacological profiles.[7]
Protocol 3: Dehydration of Carboxamide to Nitrile
-
Materials:
-
N-alkyl-4-amino-3-propyl-1H-pyrazole-5-carboxamide
-
Phosphorus oxychloride (POCl₃) or Trifluoroacetic anhydride (TFAA)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of N-alkyl-4-amino-3-propyl-1H-pyrazole-5-carboxamide (1.0 eq) in DCM, add pyridine or triethylamine (3.0 eq) at 0 °C.
-
Add POCl₃ (1.5 eq) or TFAA (1.5 eq) dropwise at 0 °C.[8]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 4: Conversion of Carboxamide to Thioamide using Lawesson's Reagent
-
Materials:
-
N-alkyl-4-amino-3-propyl-1H-pyrazole-5-carboxamide
-
Lawesson's Reagent
-
Anhydrous Toluene or Dioxane
-
-
Procedure:
-
To a solution of N-alkyl-4-amino-3-propyl-1H-pyrazole-5-carboxamide (1.0 eq) in anhydrous toluene, add Lawesson's Reagent (0.5 eq).[9][10]
-
Heat the reaction mixture to reflux (80-110 °C) for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Suzuki Cross-Coupling for C-4 Arylation
To introduce aryl or heteroaryl substituents at the C-4 position, a Suzuki cross-coupling reaction can be employed. This requires prior conversion of the 4-nitro group to a halide, typically bromine. This can be achieved via a Sandmeyer-type reaction on the corresponding 4-amino pyrazole.
Protocol 5: Synthesis of 4-Aryl-1H-pyrazole-5-carboxamides via Suzuki Coupling
-
Step 5a: Bromination of the 4-amino pyrazole
-
This step involves diazotization of the 4-amino group followed by reaction with a bromide source.
-
-
Step 5b: Suzuki Cross-Coupling
-
Materials:
-
N-alkyl-4-bromo-3-propyl-1H-pyrazole-5-carboxamide
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water, Toluene/water)
-
-
Procedure:
-
In a reaction vessel, combine N-alkyl-4-bromo-3-propyl-1H-pyrazole-5-carboxamide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).
-
Add the solvent system (e.g., dioxane/water 4:1).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture at 80-100 °C for 6-12 hours, monitoring by TLC.[11][12]
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
-
-
Causality behind Experimental Choices: The Suzuki coupling is a powerful C-C bond-forming reaction. The palladium catalyst facilitates a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base is crucial for the activation of the boronic acid.[13]
Data Presentation
Table 1: Hypothetical Yields and Characterization Data for Derivatized Compounds
| Compound ID | R Group (N1) | Functional Group (C5) | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) - Key Signals | MS (m/z) [M+H]⁺ |
| 1a | -CH₃ | -CONH₂ | 85 | 3.85 (s, 3H, N-CH₃), 7.5 (br s, 1H, CONH₂), 7.8 (br s, 1H, CONH₂) | 227.1 |
| 1b | -CH₂Ph | -CONH₂ | 82 | 5.40 (s, 2H, N-CH₂), 7.2-7.4 (m, 5H, Ar-H), 7.6 (br s, 1H, CONH₂), 7.9 (br s, 1H, CONH₂) | 303.1 |
| 2a | -CH₃ | -CN | 75 | 3.90 (s, 3H, N-CH₃) | 209.1 |
| 2b | -CH₂Ph | -CN | 72 | 5.45 (s, 2H, N-CH₂), 7.2-7.4 (m, 5H, Ar-H) | 285.1 |
| 3a | -CH₃ | -CSNH₂ | 68 | 3.88 (s, 3H, N-CH₃), 8.2 (br s, 1H, CSNH₂), 8.5 (br s, 1H, CSNH₂) | 243.1 |
| 4a | -CH₃ (at C4-Aryl) | -CONH₂ | 78 | 2.40 (s, 3H, Ar-CH₃), 3.87 (s, 3H, N-CH₃), 7.2-7.5 (m, 4H, Ar-H) | 303.2 |
Note: The spectroscopic data presented are hypothetical and based on typical chemical shifts for similar structures.[14][15][16][17]
Visualizations
Experimental Workflow and Derivatization Pathways
Caption: General workflow for the derivatization of this compound.
Logical Relationship of Functional Group Transformations
Caption: Key functional group transformations for derivatization.
Conclusion
The protocols and strategies outlined in this document provide a robust framework for the derivatization of this compound. By leveraging the distinct reactivity of its functional groups, researchers can efficiently generate a diverse library of novel pyrazole derivatives. The resulting compounds, particularly the 4-amino and 4-aryl substituted analogs, hold significant promise for the discovery of new therapeutic agents, especially in the field of oncology and inflammation. The provided methodologies are designed to be both practical for laboratory synthesis and adaptable for further optimization in drug development programs.
References
-
What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? - ResearchGate. Available at: [Link]
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Nitro Reduction - Common Conditions - Organic Chemistry Portal. Available at: [Link]
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- Al-Dhfyan, A., et al. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2736-2747.
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. Available at: [Link]
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ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. - ResearchGate. Available at: [Link]
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Hayato Ichikawa - Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids - Papers - researchmap. Available at: [Link]
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H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives - ResearchGate. Available at: [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - Royal Society of Chemistry. Available at: [Link]
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The diverse pharmacological importance of Pyrazolone Derivatives : A Review - Semantic Scholar. Available at: [Link]
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Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. Available at: [Link]
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An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides - Royal Society of Chemistry. Available at: [Link]
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Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. Available at: [Link]
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. Available at: [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. Available at: [Link]
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Synthesis and rearrangement of a bridged thioamide - The Royal Society of Chemistry. Available at: [Link]
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Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. Available at: [Link]
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A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent - PubMed Central. Available at: [Link]
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Dehydration of amides to give nitriles - Master Organic Chemistry. Available at: [Link]
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A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis - MDPI. Available at: [Link]
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Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. Available at: [Link]
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Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction - ResearchGate. Available at: [Link]
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Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. Available at: [Link]
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Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: [Link]
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Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed. Available at: [Link]
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Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PubMed Central. Available at: [Link]
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Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... - ResearchGate. Available at: [Link]
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Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed. Available at: [Link]
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Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles - MDPI. Available at: [Link]
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Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells - PubMed. Available at: [Link]
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Application Note & Protocol: A Robust and Scalable Synthesis of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide for Pharmaceutical Applications
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs). We present a multi-step synthetic route beginning from readily available starting materials, focusing on process safety, scalability, and reproducibility. The protocols herein are designed for researchers, chemists, and process engineers in the pharmaceutical industry, offering detailed experimental procedures, explanations for critical process parameters, and strategies for overcoming common scale-up challenges. Particular emphasis is placed on the safe execution of the nitration step, a critical and potentially hazardous transformation. All procedures have been designed to yield high-purity material that meets stringent pharmaceutical quality standards.
Introduction and Strategic Overview
This compound serves as a pivotal building block in medicinal chemistry. Its structure is notably a precursor to compounds like Sildenafil, a widely used medication.[1][2] The efficient and safe production of this intermediate on a large scale is therefore a critical objective for pharmaceutical manufacturing.
The synthetic strategy detailed in this note is a three-step process designed for scalability and control:
-
Knorr Pyrazole Synthesis: Formation of the core pyrazole ring system via the condensation of a custom-synthesized β-keto ester with hydrazine hydrate. This classic reaction provides a reliable and high-yield entry to the substituted pyrazole ester.[3][4][5]
-
Electrophilic Nitration: Regioselective nitration at the C4 position of the pyrazole ring. This step is the most hazardous of the sequence and requires strict temperature and addition control to prevent runaway reactions and the formation of impurities.[6][7][8]
-
Amidation: Conversion of the pyrazole ester to the final primary carboxamide. This is achieved via hydrolysis to the carboxylic acid followed by activation and reaction with ammonia.
This approach ensures that each step produces a stable, isolable intermediate, allowing for robust in-process controls (IPCs) and ensuring the quality of the material proceeding to the subsequent stage.
Diagram 1: Overall Synthetic Workflow.
Detailed Synthesis Protocols
Step 1: Synthesis of Ethyl 3-propyl-1H-pyrazole-5-carboxylate
Principle: This step employs the Knorr pyrazole synthesis, a robust cyclocondensation reaction.[4] A 1,3-dicarbonyl compound, ethyl 2,4-dioxoheptanoate, is reacted with hydrazine. The reaction proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[5]
Materials:
-
Ethyl 2,4-dioxoheptanoate
-
Hydrazine hydrate (64% solution)
-
Ethanol (200 proof)
-
Glacial Acetic Acid (catalyst)
Protocol:
-
To a 22 L reactor equipped with a mechanical stirrer, thermometer, and condenser, charge ethanol (5 L) and ethyl 2,4-dioxoheptanoate (1.0 kg, 5.37 mol).
-
Begin agitation and add glacial acetic acid (50 mL).
-
Cool the mixture to 10-15 °C using a chiller.
-
Slowly add hydrazine hydrate (370 g, 7.40 mol) dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 25 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once complete, concentrate the reaction mixture under reduced pressure to approximately half its original volume.
-
Add deionized water (5 L) to the concentrated mixture with vigorous stirring. The product will precipitate as a white or off-white solid.
-
Stir the slurry for 1 hour at 5-10 °C to ensure complete precipitation.
-
Filter the solid product using a Nutsche filter, wash the cake with cold water (2 x 2 L), and dry under vacuum at 45-50 °C until a constant weight is achieved.
Expected Yield: 90-95% of a white to off-white crystalline solid.
Step 2: Synthesis of Ethyl 4-nitro-3-propyl-1H-pyrazole-5-carboxylate
Principle: This is an electrophilic aromatic substitution reaction. The pyrazole ring is electron-rich and readily undergoes nitration at the C4 position.[9][10] A mixed acid system (nitric acid and sulfuric acid) is used to generate the highly electrophilic nitronium ion (NO₂⁺) in situ. This is a highly exothermic and potentially hazardous reaction that demands strict control.[6][11]
Safety Precautions:
-
Extreme Hazard: Nitration reactions are highly energetic and can lead to thermal runaway if not properly controlled.[12][13] Perform a thorough process safety review and consider reaction calorimetry before attempting scale-up.
-
Reagent Handling: Use extreme caution when handling fuming nitric acid and concentrated sulfuric acid. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield. Work in a well-ventilated fume hood or designated hazardous reaction bay.
-
Quenching: The reaction quench must be performed slowly and with adequate cooling to manage the heat generated from the neutralization of strong acids.
Protocol:
-
To a 22 L, glass-lined, temperature-controlled reactor, charge concentrated sulfuric acid (98%, 4.0 L).
-
Cool the sulfuric acid to -5 to 0 °C.
-
In a separate vessel, prepare the nitrating mixture by slowly adding fuming nitric acid (90%, 0.45 L, 9.5 mol) to concentrated sulfuric acid (1.5 L) while maintaining the temperature below 10 °C.
-
Slowly add Ethyl 3-propyl-1H-pyrazole-5-carboxylate (0.95 kg, 4.84 mol) in portions to the cooled sulfuric acid in the main reactor, ensuring the internal temperature does not rise above 5 °C.
-
Once the substrate is fully dissolved, add the pre-made mixed acid dropwise from an addition funnel over 3-4 hours. CRITICAL: Maintain the internal temperature at 0 ± 2 °C throughout the addition. A temperature excursion can lead to a runaway reaction.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Monitor for completion by HPLC.
-
Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and water (15 kg). This should be done in a separate, large-capacity vessel with robust cooling and agitation. The temperature of the quench pot should not exceed 20 °C.
-
The nitrated product will precipitate as a pale yellow solid. Stir the slurry for 1 hour.
-
Filter the solid, wash thoroughly with cold deionized water until the filtrate is neutral (pH 6-7), and dry under vacuum at 50 °C.
Expected Yield: 85-90% of a pale yellow solid.
Step 3: Synthesis of this compound
Principle: This is a two-part transformation. First, the ethyl ester is saponified (hydrolyzed) under basic conditions to yield the corresponding carboxylate salt. After acidification, the carboxylic acid is isolated. The carboxylic acid is then activated, typically by conversion to an acid chloride with thionyl chloride, and subsequently reacted with aqueous ammonia to form the primary amide.[2][14]
Protocol:
-
Hydrolysis:
-
To a 22 L reactor, charge the nitrated ester from Step 2 (1.0 kg, 4.14 mol), ethanol (4 L), and a solution of sodium hydroxide (200 g, 5.0 mol) in water (4 L).
-
Heat the mixture to reflux (approx. 80-85 °C) and maintain for 3 hours.
-
Monitor the reaction by HPLC until all starting material is consumed.
-
Cool the mixture to room temperature and concentrate under vacuum to remove the ethanol.
-
Cool the remaining aqueous solution to 10 °C and slowly add concentrated hydrochloric acid (approx. 0.5 L) until the pH is ~2.
-
The carboxylic acid will precipitate. Filter the solid, wash with cold water, and dry.
-
-
Amidation:
-
Safety: Thionyl chloride (SOCl₂) is corrosive and releases toxic HCl gas upon contact with moisture. Handle only in a well-ventilated fume hood.
-
Suspend the dried 4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (0.85 kg, 4.0 mol) in toluene (5 L) with a catalytic amount of N,N-dimethylformamide (DMF, 10 mL).
-
Heat the mixture to 60 °C and add thionyl chloride (350 mL, 4.8 mol) dropwise over 1 hour.
-
After addition, maintain the temperature at 60-65 °C for 2-3 hours until gas evolution ceases.
-
Cool the reaction mixture to room temperature and concentrate under vacuum to remove excess thionyl chloride and toluene.
-
Carefully add the crude acid chloride residue to a cooled (0-5 °C) solution of concentrated ammonium hydroxide (28%, 5 L) with vigorous stirring.
-
Stir the resulting slurry at 10-15 °C for 1 hour.
-
Filter the final product, wash with cold water (2 x 2 L), and dry under vacuum at 60 °C.
-
Expected Yield: 90-94% (for the amidation step) of an off-white to yellow powder.
Scale-Up Considerations and Process Optimization
Transitioning from laboratory-scale to pilot or commercial production requires careful planning to ensure safety, consistency, and quality.[15][16][17]
-
Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat dissipation less efficient. This is critical for the nitration step. Ensure the production reactor has adequate cooling capacity and jacket surface area to handle the reaction exotherm.[18]
-
Mixing and Mass Transfer: Inefficient mixing in large reactors can lead to localized concentration gradients ("hot spots"), which can cause side reactions and reduce yield and purity. The geometry of the reactor and the type of agitator are critical process parameters (CPPs).[18]
-
Reagent Addition Control: At scale, the rate of reagent addition, especially for the nitration and quenching steps, must be precisely controlled using automated pumps. This ensures the reaction rate and heat generation are manageable.
-
Continuous Flow Chemistry: For the nitration step, transitioning to a continuous flow reactor can offer significant safety advantages. Flow chemistry minimizes the volume of hazardous material present at any given time and provides superior heat and mass transfer, leading to a safer, more consistent process.[6][19]
Diagram 2: Decision workflow for managing nitration hazards during scale-up.
Purification, Characterization, and Quality Control
To meet pharmaceutical standards, the final product must be purified and rigorously tested.
Purification Protocol (Recrystallization):
-
Charge the crude this compound into a suitable reactor.
-
Add a suitable solvent, such as isopropanol or an ethanol/water mixture (approx. 5-10 volumes).
-
Heat the mixture with stirring to reflux until all solids dissolve.
-
Perform a hot filtration if necessary to remove any insoluble matter.
-
Allow the solution to cool slowly to room temperature to initiate crystallization.
-
Further cool the mixture to 0-5 °C and hold for 2-4 hours to maximize crystal formation.
-
Filter the purified product, wash with a small amount of cold solvent, and dry under vacuum at 60 °C.
Analytical Quality Control: The final product must conform to pre-defined specifications. A robust quality control (QC) process is essential.
Diagram 3: Quality Control (QC) workflow for final product release.
Table 1: Final Product Specifications
| Test | Method | Specification |
|---|---|---|
| Appearance | Visual | Off-white to pale yellow crystalline powder |
| Identity | ¹H NMR / FTIR | Conforms to the reference standard |
| Purity | HPLC | ≥ 99.0% |
| Any Single Impurity | HPLC | ≤ 0.10% |
| Total Impurities | HPLC | ≤ 0.50% |
| Water Content | Karl Fischer | ≤ 0.5% w/w |
| Residual Solvents | GC-HS | Meets ICH Q3C limits |
| Assay | HPLC (by weight) | 98.0% - 102.0% |
Summary of Quantitative Data
Table 2: Reagent and Yield Summary for a 1 kg Scale Process
| Step | Starting Material | Moles | Key Reagents | Moles | Product | Typical Yield |
|---|---|---|---|---|---|---|
| 1 | Ethyl 2,4-dioxoheptanoate | 5.37 | Hydrazine Hydrate | 7.40 | Ethyl 3-propyl-1H-pyrazole-5-carboxylate | 90-95% |
| 2 | Pyrazole Ester (from Step 1) | 4.84 | Fuming HNO₃ | 9.5 | Ethyl 4-nitro-3-propyl-1H-pyrazole-5-carboxylate | 85-90% |
| 3 | Nitrated Ester (from Step 2) | 4.14 | NaOH, SOCl₂, NH₄OH | 5.0, 4.8, excess | this compound | 88-92% |
Conclusion
The synthetic route and protocols described provide a reliable, high-yield, and scalable method for the production of pharmaceutical-grade this compound. By implementing stringent safety protocols, particularly for the nitration step, and understanding the critical parameters for scale-up, manufacturers can ensure a safe and efficient process. The use of in-process controls and rigorous final product testing guarantees that the material meets the high-quality standards required for API synthesis.
References
-
Synthesis of pyrazoles - YouTube. (2019). Available at: [Link]
-
Strategic Approaches to Process Optimization and Scale-up | Pharmaceutical Technology. Available at: [Link]
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Process Development & Scale-up - Phosphorex. Available at: [Link]
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Scaling Strategies in Drug Product Process Development: From Laboratory to Commercial Production - GBI Biomanufacturing. (2024). Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available at: [Link]
-
What Is the Scale-Up Process in the Pharmaceutical Industry? - Oakwood Labs. Available at: [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives . (PDF). Available at: [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). (2024). Available at: [Link]
-
Manufacturing Scale-Up of Drugs and Biologics . Available at: [Link]
-
Knorr Pyrazole Synthesis - J&K Scientific LLC. Available at: [Link]
-
Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors - ACS Publications. (2009). Available at: [Link]
-
Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013). Available at: [Link]
-
Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. - AIChE. (2014). Available at: [Link]
-
Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - Beilstein Journals. Available at: [Link]
-
Optimized reaction conditions for the amide formation step. - ResearchGate. Available at: [Link]
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids - ACS Publications. (2021). Available at: [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. Available at: [Link]
-
Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). - ResearchGate. Available at: [Link]
-
Sildenafil - Wikipedia . Available at: [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PubMed Central. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC - PubMed Central. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide
Welcome to the technical support resource for the synthesis of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, actionable advice for improving yield and overcoming common challenges in this multi-step synthesis. The information herein is grounded in established chemical principles and supported by relevant literature.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic strategy for preparing this compound?
A1: The most prevalent and flexible approach is a linear synthesis that first constructs the core pyrazole ring, followed by functional group manipulations.[1] This strategy allows for purification at intermediate stages and avoids carrying sensitive functionalities through multiple steps. The key stages are:
-
Pyrazole Ring Formation: Cyclocondensation of a β-ketoester, ethyl 2,4-dioxoheptanoate, with hydrazine hydrate to form ethyl 3-propyl-1H-pyrazole-5-carboxylate.
-
Ester Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid using a strong base.
-
Regioselective Nitration: Introduction of a nitro group at the C4 position of the pyrazole ring.
-
Amide Formation: Conversion of the pyrazole-5-carboxylic acid to the final primary carboxamide.
Q2: Why is regioselectivity a major concern during the nitration step?
A2: The pyrazole ring has multiple potential sites for electrophilic attack. For an N-unsubstituted pyrazole, nitration can occur at the C4 position (desired), or on one of the ring nitrogens (N-nitration), which can lead to undesired side products or rearrangement intermediates.[2] The reaction conditions, particularly the acidity of the medium, are critical for directing the nitration to the C4 position. In a highly acidic medium (e.g., mixed acid), the pyrazole nitrogen is protonated, deactivating the ring but still favoring substitution at the electron-rich C4 position.
Q3: Can I proceed with amidation before the nitration step?
A3: While possible, it is not the recommended route. The amide group (-CONH₂) is a deactivating group, which would make the subsequent electrophilic nitration of the pyrazole ring more difficult, requiring harsher conditions. Harsher conditions can lead to lower yields and an increased profile of side products. The established route of nitrating the carboxylic acid intermediate is generally more efficient.
Q4: What are the key starting materials for this synthesis?
A4: The primary starting materials required are:
-
Ethyl 2,4-dioxoheptanoate: This β-ketoester is crucial for forming the pyrazole ring with the required propyl and ester substituents.[3][4][5]
-
Hydrazine Hydrate: Used as the source of the two adjacent nitrogen atoms in the pyrazole ring.
-
Nitrating Agent: Typically a mixture of fuming nitric acid and oleum (fuming sulfuric acid) is used for selective C4 nitration.
-
Amidation Reagents: An activating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by a source of ammonia such as ammonium hydroxide.
Experimental Workflow & Visualization
The overall synthetic pathway is a well-defined, four-step process. Understanding the flow is critical for planning and troubleshooting.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide
Problem 1: Low Yield of Ethyl 3-propyl-1H-pyrazole-5-carboxylate (Step 1)
| Symptom | Potential Cause(s) | Recommended Action & Protocol |
| TLC analysis shows significant unreacted starting material (ethyl 2,4-dioxoheptanoate). | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Quality Hydrazine: Degradation of hydrazine hydrate. | 1. Optimize Reaction Conditions: - Protocol: Dissolve ethyl 2,4-dioxoheptanoate (1.0 eq) in ethanol. Add hydrazine hydrate (1.1 eq) dropwise at 0 °C. Allow to warm to room temperature and then heat to reflux for 4-6 hours. Monitor by TLC until the starting material is consumed.[1] 2. Verify Reagent Quality: Use a fresh, unopened bottle of hydrazine hydrate or verify its concentration. |
| Multiple spots on TLC plate; low yield of desired product after workup. | Side Reactions: The β-ketoester can undergo self-condensation or other side reactions if the hydrazine is not added promptly or if conditions are too harsh. | Control Reagent Addition: Add the hydrazine hydrate solution dropwise to the ketoester solution at a reduced temperature (0-5 °C) to control the initial exothermic reaction before heating to reflux. This minimizes side product formation. |
Problem 2: Poor Yield and/or Impurity Formation During Nitration (Step 3)
| Symptom | Potential Cause(s) | Recommended Action & Protocol |
| Product mixture contains significant amounts of N-nitro pyrazole or other isomers. | Incorrect Nitrating Conditions: The choice of nitrating agent and acid strength is critical for regioselectivity. The N-H proton must be sufficiently protonated to disfavor N-nitration.[2] | Use a Strong Mixed-Acid System: - Protocol: Add 3-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq) portion-wise to oleum (20% SO₃) at 0-5 °C. Separately, prepare a cooled mixture of fuming nitric acid (1.2 eq) and oleum. Add the nitrating mixture dropwise to the pyrazole solution, maintaining the temperature below 10 °C. Stir for 1-2 hours. Carefully quench by pouring onto crushed ice. Rationale: The highly acidic medium ensures protonation of the pyrazole nitrogen, deactivating it towards electrophilic attack and directing the nitronium ion (NO₂⁺) to the electron-rich C4 position. |
| Low yield and significant decomposition (dark-colored reaction mixture). | Reaction Temperature Too High: Nitration is highly exothermic. Poor temperature control can lead to runaway reactions and decomposition of the substrate and product. | Strict Temperature Control: Ensure robust cooling throughout the addition of the nitrating mixture. Use an ice/salt bath if necessary. Adding the reagents slowly is paramount to maintaining control. The internal temperature should not be allowed to rise above 15 °C.[2] |
Troubleshooting Logic for Nitration Step:
Caption: Decision tree for troubleshooting the pyrazole nitration step.
Problem 3: Inefficient or Incomplete Amide Formation (Step 4)
| Symptom | Potential Cause(s) | Recommended Action & Protocol |
| Low conversion of the carboxylic acid to the final carboxamide. | 1. Poor Acid Activation: Incomplete formation of the acyl chloride intermediate. 2. Hydrolysis of Acyl Chloride: The acyl chloride is moisture-sensitive and can revert to the carboxylic acid. | Ensure Anhydrous Conditions and Sufficient Activation: - Protocol: To the 4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq), add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF (1-2 drops). Gently reflux for 2-3 hours until gas evolution ceases. Cool and remove excess thionyl chloride in vacuo. Dissolve the crude acyl chloride in an anhydrous solvent (e.g., THF or Dichloromethane). Add this solution dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide. Stir vigorously for 1-2 hours. Rationale: Using excess thionyl chloride drives the formation of the acyl chloride. Catalytic DMF accelerates the reaction. Strict anhydrous conditions are essential until the point of quenching with aqueous ammonia. |
| Formation of unexpected side products. | Reaction with Thionyl Chloride: The pyrazole N-H is acidic and could potentially react with thionyl chloride under harsh conditions, although this is less common than incomplete activation. | Use Milder Coupling Agents: If issues persist, consider alternative amide coupling strategies that do not require thionyl chloride. For example, using coupling agents like HATU or EDC/HOBt with ammonia as the amine source, although this adds cost and complexity. |
References
- Dunn, P. J. (2005). Synthesis of Commercial Phosphodiesterase(V) Inhibitors. Organic Process Research & Development, 9(1), 88–97.
-
Sildenafil. (2015). New Drug Approvals. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2,4-dioxoheptanoate. Retrieved from [Link]
-
PatSnap Eureka. (n.d.). New green synthesis process of sildenafil intermediate compound 4-amino-1-methyl-3-n-propyl pyrazole-5-formamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Retrieved from [Link]
Sources
Technical Support Center: Nitration of 3-propyl-1H-pyrazole-5-carboxamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the nitration of 3-propyl-1H-pyrazole-5-carboxamide. It is structured as a series of troubleshooting questions and answers to address specific experimental challenges, focusing on the identification and mitigation of common side reactions. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.
Introduction: The Challenge of Selective Nitration
The nitration of pyrazole rings is a cornerstone of synthetic chemistry, enabling the introduction of a versatile nitro group that can be further transformed into other functional groups. 3-propyl-1H-pyrazole-5-carboxamide is a key intermediate in various synthetic pathways, including the synthesis of pharmaceutical agents like Sildenafil.[1] However, the electrophilic aromatic substitution of the pyrazole ring is often complicated by issues of regioselectivity and the formation of undesired byproducts. The pyrazole nucleus, with its two adjacent nitrogen atoms, presents a unique electronic environment that, combined with the directing effects of the propyl and carboxamide substituents, can lead to a complex mixture of products if conditions are not precisely controlled.[2]
This guide will dissect the common side reactions encountered during this process and provide actionable, field-proven solutions to optimize your synthesis for the desired 4-nitro product.
Core Reaction and Potential Side Pathways
The primary objective is the regioselective nitration at the C4 position of the pyrazole ring, which is the most electronically favorable site for electrophilic attack.
Diagram: Primary Reaction and Key Side Reactions
Caption: Main nitration pathway and common side reactions.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction is producing a mixture of regioisomers, with significant nitration at positions other than C4. How can I improve selectivity?
A1: Achieving high regioselectivity for the C4 position is the most common challenge. The orientation of substitution is governed by a combination of electronic effects, steric hindrance, and the nature of the nitrating species.[3]
-
Causality: The pyrazole ring is deactivated towards electrophilic attack when protonated in strongly acidic media.[4] This can sometimes lead to substitution on other, less deactivated positions or even on other rings if present. Milder nitrating agents generate the electrophile in lower concentrations, favoring attack at the most nucleophilic site, which is C4 in an unprotonated pyrazole.[2]
-
Solution:
-
Choice of Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄) is a very strong nitrating medium.[5] Consider switching to a milder system like nitric acid in acetic anhydride (acetyl nitrate). This system often provides higher selectivity for the C4 position at lower temperatures.[3][4]
-
Temperature Control: Maintain a low temperature (e.g., 0 to 5 °C) throughout the addition of the nitrating agent and the reaction. Excursions to higher temperatures can decrease selectivity and increase the rate of side reactions.
-
Order of Addition: Add the nitrating agent slowly and dropwise to the solution of the pyrazole substrate. This maintains a low instantaneous concentration of the electrophile, favoring the most kinetically favorable product.
-
Q2: I'm observing a significant amount of a dinitrated byproduct in my crude product analysis. How can this be avoided?
A2: The formation of dinitrated species indicates that the reaction conditions are too harsh or the reaction time is too long. The first nitro group is deactivating, but under forcing conditions, a second nitration can occur.
-
Causality: High concentrations of the nitronium ion (NO₂⁺), elevated temperatures, and prolonged reaction times can overcome the deactivating effect of the first nitro group, leading to a second substitution.[6]
-
Solution:
-
Stoichiometry: Use a carefully controlled amount of the nitrating agent, typically 1.0 to 1.1 equivalents relative to the pyrazole substrate.
-
Milder Conditions: As with improving regioselectivity, switch to a milder nitrating system (e.g., HNO₃/Ac₂O).
-
Reaction Time: Monitor the reaction closely using an appropriate technique (TLC, LC-MS). Quench the reaction as soon as the starting material is consumed to prevent over-nitration.
-
Q3: My product's mass spectrum shows a peak corresponding to 4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. What caused the hydrolysis of the amide?
A3: The carboxamide functional group is susceptible to hydrolysis under strong acidic conditions, especially in the presence of water and at elevated temperatures.[7]
-
Causality: The mechanism involves the protonation of the amide carbonyl, making it more electrophilic and susceptible to nucleophilic attack by water. While nitriles are generally harder to hydrolyze than amides, the conditions for nitration can be sufficient to hydrolyze the amide product.[8][9][10]
-
Solution:
-
Anhydrous Conditions: Use anhydrous grades of nitric and sulfuric acid where possible. Minimize exposure to atmospheric moisture.
-
Low Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This significantly slows the rate of hydrolysis.
-
Shorter Reaction Time: A shorter residence time in the strong acid medium will reduce the extent of hydrolysis.
-
Work-up Procedure: Quench the reaction by pouring it onto crushed ice, which keeps the temperature low during the neutralization step. Neutralize the acid carefully with a cold base solution.
-
Q4: I have isolated a product, but I'm unsure of the nitro group's position. How can I definitively characterize the regioisomer?
A4: Unambiguous structural characterization is crucial. A combination of spectroscopic methods is the standard approach.
-
Causality: Different regioisomers will have distinct NMR spectra due to the different chemical environments of the protons and carbons.
-
Solution:
-
NMR Spectroscopy: This is the most powerful tool. For the desired 4-nitro product, you would expect to see the absence of the C4-H proton signal in the ¹H NMR spectrum. In the starting material, this proton typically appears as a singlet. ¹³C NMR will also show a characteristic shift for the carbon bearing the nitro group. Advanced techniques like ¹H-¹⁵N HMBC can be used to confirm C-NO₂ vs. N-NO₂ structures if N-nitration is suspected.[11]
-
Single-Crystal X-ray Diffraction: If you can grow a suitable crystal, this method provides absolute proof of the structure.[12]
-
Mass Spectrometry: While MS confirms the mass of the nitrated product, it generally cannot distinguish between regioisomers. It is best used in conjunction with NMR.
-
Summary of Side Reactions and Solutions
| Side Product | Potential Cause | Recommended Solution |
| Other Regioisomers | Reaction conditions too harsh; protonation of pyrazole ring deactivates C4.[3][4] | Use milder nitrating agent (HNO₃/Ac₂O); maintain low temperature (0-5 °C); slow addition of reagents.[3] |
| Dinitrated Product | Excess nitrating agent; high temperature; long reaction time. | Use 1.0-1.1 eq. of nitrating agent; monitor reaction closely and quench upon completion. |
| Carboxylic Acid | Presence of water in strong acid; elevated temperature.[7][10] | Use anhydrous reagents; maintain low temperature; minimize reaction time. |
| N-Nitro Intermediate | Kinetic product of nitration, can rearrange to C-nitro products.[6][13][14] | Thermal or acidic conditions can promote rearrangement to the desired C4-nitro product. Monitor reaction for this intermediate.[15] |
| Oxidized Propyl Chain | Overly aggressive oxidizing conditions. | Use milder nitrating agents; avoid excessively high temperatures or prolonged exposure. |
| Nitroso Byproducts | Presence of nitrous acid impurities in nitric acid. | Use fresh, high-purity nitric acid. |
Experimental Protocols
Protocol 1: Selective C4-Nitration using Acetyl Nitrate
This protocol is optimized for high regioselectivity towards the desired 4-nitro product.
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3-propyl-1H-pyrazole-5-carboxamide (1.0 eq) in acetic anhydride (10 volumes).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add concentrated nitric acid (1.05 eq) dropwise to the cooled solution while stirring vigorously. Ensure the temperature does not exceed 5 °C. This in-situ formation of acetyl nitrate should be done cautiously.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Pour the reaction mixture slowly onto crushed ice with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to pH paper.
-
Purification: Dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 4-nitro-3-propyl-1H-pyrazole-5-carboxamide.[3]
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting nitration results.
References
- BenchChem. (n.d.). Effect of solvent on the regioselectivity of pyrazole nitration.
- Navarro, J. A., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry.
- Zhang, Y., et al. (2019).
- Navarro, J. A., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Sildenafil.
- Li, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules.
- ResearchGate. (n.d.). Establishing the structure of isomeric nitropyrazole.
- Klapötke, T. M., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives.
- PubMed. (2019).
- Canadian Science Publishing. (n.d.). Reactions of phenyl-substituted heterocyclic compounds - 11.
- International Journal of Pharmaceutical Sciences Review and Research. (2020).
- Scilit. (n.d.). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: V. NITRATIONS OF 1,3- AND 1,5-DIPHENYLPYRAZOLES.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Izmir Institute of Technology. (2020). nitro-ester-amid_simple.
- Chemistry Steps. (n.d.). Converting Nitriles to Amides.
- BenchChem. (n.d.).
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Chemguide. (n.d.). Hydrolysis of nitriles.
- Janssen, J. W. A. M., et al. (1972). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry.
- Master Organic Chemistry. (2018).
- Simson Pharma Limited. (n.d.). 4-nitro-1-nitroso-3-propyl-1H-pyrazole-5-carboxamide.
Sources
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kayhanbolelli.com [kayhanbolelli.com]
- 8. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
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- 14. Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2 H-pyrazole by Unexpected Isomerization of N-Nitropyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide
Welcome to the technical support center for the purification of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the purification of this key pharmaceutical intermediate. As an important precursor in the synthesis of compounds like Sildenafil, achieving high purity is critical for downstream applications.[1][2][3] This document provides a structured approach to identifying and resolving common purification challenges.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Based on the typical synthetic route, which involves the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxamide, the primary impurities include:
-
Unreacted Starting Material: Incomplete nitration can leave residual 1-methyl-3-propyl-1H-pyrazole-5-carboxamide in your crude product.
-
Regioisomers: While the 4-nitro isomer is the desired product, small amounts of other nitro-substituted pyrazoles may form, depending on the precise reaction conditions.
-
Di-nitrated Byproducts: Over-nitration can lead to the formation of di-nitro pyrazole species.
-
Degradation Products: The use of strong acids and high temperatures during nitration can sometimes lead to the degradation of the pyrazole ring or the carboxamide functional group.[4][5]
-
Residual Solvents and Acids: Inadequate workup can leave residual solvents (e.g., dichloromethane) or nitrating agents (e.g., nitric acid, sulfuric acid).
Q2: My crude product is a yellow-to-brown oil/solid. Is this normal?
A2: Yes, it is common for the crude product of nitration reactions to be colored.[6] The presence of nitroaromatic compounds and potential side products can impart a yellow or brownish hue. The goal of purification is to obtain a white to off-white crystalline solid.
Q3: What are the primary purification techniques for this compound?
A3: The two most effective purification methods for this compound are recrystallization and column chromatography . The choice between them depends on the impurity profile and the scale of your reaction. For relatively pure crude product (>90%), recrystallization is often sufficient. For more complex mixtures or to remove closely related impurities, column chromatography is recommended.
Q4: I am observing streaking and poor separation on my silica gel TLC plate. What could be the cause?
A4: Streaking on silica gel TLC is often indicative of interactions between the compound and the acidic silanol groups on the silica surface. Pyrazoles, being basic heterocyles, can interact strongly with silica. To mitigate this, you can:
-
Use a mobile phase containing a small amount of a basic modifier , such as triethylamine (0.5-1%) or a few drops of ammonia in the developing chamber.
-
Consider using neutral alumina plates for TLC analysis if streaking persists.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.
Common Recrystallization Issues and Solutions
| Problem | Potential Cause | Solution |
| Compound "oils out" instead of crystallizing. | The compound's melting point may be lower than the solvent's boiling point, or the solution is supersaturated with impurities. | - Add a small amount of a "good" solvent to the hot mixture until the oil redissolves, then allow for slower cooling. - Try a lower-boiling point solvent. - If impurities are the issue, a preliminary purification by column chromatography may be necessary. |
| No crystals form upon cooling. | The solution is not saturated; too much solvent was used. | - Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of the pure compound. - Evaporate some of the solvent to increase the concentration and then cool again. |
| Low recovery of the purified product. | The chosen solvent is too effective, keeping a significant portion of the product dissolved even at low temperatures. | - Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize precipitation. - Consider a different solvent where the compound has lower solubility at cold temperatures. - Use a mixed-solvent system. |
| Product is still impure after recrystallization. | The impurities have very similar solubility to the product in the chosen solvent. | - Try a different recrystallization solvent. - Perform a second recrystallization. - Use column chromatography for more effective separation. |
Recommended Recrystallization Solvents
Based on the polarity of this compound and solubility data for similar compounds, the following solvents and solvent systems are recommended for screening:
-
Single Solvents:
-
Ethanol
-
Isopropanol
-
Ethyl Acetate
-
-
Mixed-Solvent Systems:
-
Ethanol/Water
-
Acetone/Hexane
-
Dichloromethane/Hexane
-
Experimental Protocol: Recrystallization using a Mixed-Solvent System (e.g., Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point.
-
Clarification: Add a few drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Troubleshooting Guide: Column Chromatography
Column chromatography is an excellent method for separating complex mixtures and isolating pure this compound.
Common Column Chromatography Issues and Solutions
| Problem | Potential Cause | Solution |
| Poor separation of spots (co-elution). | The eluent system is not optimized for the separation. | - Adjust the polarity of the eluent. If the Rf values are too high, decrease the polarity. If they are too low, increase the polarity. - Try a different solvent system with different selectivity (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). |
| Compound is stuck on the column. | The compound is too polar for the chosen eluent system, or it is strongly interacting with the silica gel. | - Gradually increase the polarity of the eluent. - If using a basic compound, consider adding a small amount of triethylamine or ammonia to the eluent. - As a last resort, consider using a more polar stationary phase like alumina. |
| Cracked or channeled column bed. | Improper packing of the column. | - Repack the column carefully, ensuring a uniform slurry and gentle settling of the stationary phase. |
| Broad, diffuse bands. | Overloading the column with too much sample, or the sample is not sufficiently soluble in the eluent. | - Reduce the amount of sample loaded onto the column. - Ensure the sample is dissolved in a minimal amount of solvent before loading. |
Recommended Column Chromatography Conditions
-
Stationary Phase: Silica gel (230-400 mesh) is a good starting point. If the compound shows strong acidic interactions, consider deactivating the silica with triethylamine or using neutral alumina.
-
Eluent Systems (to be optimized by TLC):
-
Ethyl acetate/Hexane gradient (e.g., starting from 10:90 and gradually increasing the proportion of ethyl acetate)
-
Dichloromethane/Methanol gradient (e.g., starting from 100:0 and gradually adding methanol)
-
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using TLC. The ideal Rf value for the target compound is between 0.2 and 0.4 for good separation.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack uniformly without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent system determined from your TLC analysis. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Combining and Concentrating: Combine the pure fractions containing the this compound and remove the solvent under reduced pressure to obtain the purified product.
Visualizing Purification Workflows
Decision Tree for Purification Strategy
Caption: Decision tree for selecting the appropriate purification method.
Recrystallization Workflow
Caption: Step-by-step workflow for the recrystallization process.
References
- Google Patents. (2013). CN102993205B - High-yield purification method for preparation of high-purity sildenafil freebases.
- Google Patents. (2010). US20100048897A1 - Process for the preparation of sildenafil and intermediates thereof.
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Available at: [Link]
-
ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline? Available at: [Link]
-
ResearchGate. (n.d.). Single step isolation of sildenafil from commercially available Viagra (TM) tablets. Available at: [Link]
-
University of Rochester Department of Chemistry. (n.d.). Recrystallization-1.pdf. Available at: [Link]
- Google Patents. (1959). US2874196A - Method of crystallizing nitro products.
-
RJPBCS. (n.d.). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Available at: [Link]
-
University of Rochester Department of Chemistry. (n.d.). Recrystallization. Available at: [Link]
-
Scilit. (n.d.). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: V. NITRATIONS OF 1,3- AND 1,5-DIPHENYLPYRAZOLES. Available at: [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
JACS Au. (n.d.). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Available at: [Link]
-
Who we serve. (2025). Sustainability & Circularity NOW. Available at: [Link]
-
University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
King Group. (n.d.). Successful Flash Chromatography. Available at: [Link]
-
IJRAR. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Available at: [Link]
-
PubMed Central. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Available at: [Link]
-
Biotage. (2023). How does solvent choice impact flash column chromatography performance? Available at: [Link]
-
Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles. Available at: [Link]
-
SlideShare. (n.d.). Pyrazole. Available at: [Link]
-
PubMed Central. (n.d.). General methods for flash chromatography using disposable columns. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Available at: [Link]
-
ResearchGate. (2023). Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide. Available at: [Link]
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- 4. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Degradation of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-nitro-3-propyl-1H-pyrazole-5-carboxamide. Since specific degradation data for this exact molecule is not extensively published, this document synthesizes information based on the known reactivity of its core functional groups: the nitropyrazole ring and the carboxamide side chain. The troubleshooting FAQs and experimental protocols are grounded in established principles of organic chemistry and regulatory guidelines for stability testing.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Hydrolytic Stability
Q1: I'm observing significant degradation of my compound in a neutral aqueous solution at room temperature. What is the likely cause?
A1: The most probable cause is the hydrolysis of the carboxamide group. Although amides are generally stable, the electron-withdrawing nature of the adjacent nitropyrazole ring can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction would yield 4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid and ammonia. The rate of hydrolysis is typically pH-dependent and will be significantly faster under strongly acidic or basic conditions.
Q2: My stability study requires testing at pH 2 and pH 10. What different degradation products should I anticipate?
A2:
-
Acidic Conditions (pH 2): Expect accelerated hydrolysis of the carboxamide to the corresponding carboxylic acid. The pyrazole ring itself is generally stable to acid, but depending on the strength and temperature, prolonged exposure could lead to further, more complex degradation.
-
Basic Conditions (pH 10): Base-catalyzed hydrolysis of the carboxamide will be the primary pathway, likely occurring faster than in acidic conditions. At elevated temperatures or with stronger bases, there is a possibility of reactions involving the nitro group or the pyrazole ring itself, though amide hydrolysis remains the most kinetically favored pathway.
Q3: How can I design an experiment to confirm that amide hydrolysis is the primary degradation pathway?
A3: You can perform a kinetic study using HPLC. Prepare solutions of your compound in buffers of different pH values (e.g., 2, 4, 7, 9, 12) and monitor the disappearance of the parent peak and the appearance of a new, more polar peak over time. The new peak should correspond to the carboxylic acid derivative. To confirm its identity, you can either synthesize the expected carboxylic acid as a reference standard or use LC-MS/MS to identify the degradation product by its mass-to-charge ratio.
Section 2: Photolytic Stability
Q4: My solid compound turned a yellowish-brown color after being left on the benchtop under laboratory lighting. What is happening?
A4: This is a classic sign of photolytic degradation. Nitroaromatic compounds are well-known to be sensitive to light, especially in the UV spectrum.[4] The color change is likely due to the formation of various photoproducts. The initial step in the photodegradation of nitroaromatics often involves the excitation of the nitro group, which can lead to a variety of reactions, including reduction to nitroso or amino groups, or ring modifications.
Q5: I'm seeing multiple new peaks in my chromatogram after a photostability study. What are the potential degradation pathways?
A5: For a nitroaromatic compound like this compound, photolytic stress can induce several reactions:
-
Reduction of the Nitro Group: The -NO₂ group can be reduced to a nitroso (-NO) or even an amino (-NH₂) group.
-
Ring Rearrangement/Opening: High-energy UV light can potentially lead to rearrangements or cleavage of the pyrazole ring.[5]
-
Hydroxylation: In aqueous solutions, photo-induced reactions can generate reactive oxygen species, leading to the addition of hydroxyl (-OH) groups to the pyrazole ring.[4]
The complexity of the chromatogram suggests that multiple degradation pathways are occurring simultaneously.
Section 3: Thermal & Oxidative Stability
Q6: During a thermal stress test at 80°C, I observed a significant loss of the parent compound. What are the expected thermal degradation mechanisms for a nitropyrazole?
A6: The thermal decomposition of nitropyrazoles can be complex.[6][7] Studies on related energetic materials suggest several possible pathways:
-
Nitro Group Splitting: The initial step can be the homolytic cleavage of the C-NO₂ bond, releasing •NO₂ radicals.[6][7]
-
Intramolecular Redox: The nitro group can oxidize an adjacent part of the molecule, such as the propyl group or the pyrazole ring itself.[6]
-
Ring Rupture: At higher temperatures, the pyrazole ring itself can break apart, leading to the formation of various gaseous products like N₂, CO₂, and HCN.[8]
Q7: I am performing a forced degradation study with AIBN as a radical initiator and seeing no degradation. Why might this be?
A7: While AIBN is a good source of carbon-centered radicals, the degradation of your molecule may be more susceptible to other types of oxidative stress. The electron-deficient nitropyrazole ring is relatively resistant to electrophilic attack. You may have more success with agents that generate different reactive species, such as:
-
Hydrogen Peroxide (H₂O₂): Generates hydroxyl radicals (•OH), especially in the presence of UV light or a metal catalyst (Fenton reaction).
-
m-CPBA or other peroxy acids: These are effective for epoxidation or N-oxidation, which could be viable pathways for degradation.
Q8: What is a typical oxidative degradation product I could look for?
A8: A common oxidative pathway for pyrazoles involves hydroxylation of the ring.[9] For your compound, oxidation could potentially form a hydroxypyrazole derivative. Another possibility is the oxidation of the propyl side chain. Using LC-MS/MS is the most effective way to tentatively identify these +16 Da (addition of oxygen) products.
Experimental Protocols & Methodologies
Protocol 1: General Forced Degradation Study (as per ICH Q1A(R2))
This protocol outlines a systematic approach to investigating the degradation pathways under various stress conditions. The goal is to achieve 5-20% degradation of the active substance.[1][10]
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C. Withdraw aliquots at 2, 6, 24, and 48 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature. Withdraw aliquots at 1, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Keep in the dark at room temperature. Withdraw aliquots at 2, 6, 24, and 48 hours.
-
Thermal Degradation (Solution): Dilute the stock solution with purified water to 100 µg/mL. Incubate at 80°C in the dark. Withdraw aliquots at 24, 48, and 72 hours.
-
Thermal Degradation (Solid State): Place a thin layer of the solid compound in a vial. Heat in an oven at 80°C. Sample at 1, 3, and 7 days. Prepare a solution at 100 µg/mL for analysis.
-
Photolytic Degradation: Expose a solution (100 µg/mL in water/acetonitrile) and the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be kept in the dark under the same conditions.
3. Sample Analysis:
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Calculate the percentage of degradation and identify major degradation products using a photodiode array (PDA) detector and/or mass spectrometry (MS).
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To develop a method capable of separating the parent compound from all potential degradation products.
-
Instrumentation: HPLC with PDA or UV detector, and preferably an in-line MS detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of the parent compound and use PDA to check for peak purity and detect other chromophores.
-
Injection Volume: 10 µL.
Visualizations: Pathways & Workflows
Proposed Degradation Pathways
The following diagram illustrates the most probable primary degradation pathways based on the chemical structure.
Caption: Predicted degradation pathways for this compound.
Forced Degradation Experimental Workflow
This diagram outlines the logical flow for conducting a comprehensive forced degradation study.
Caption: Workflow for a typical forced degradation study.
References
-
ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
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Muravyev, N. V., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules. [Link]
-
Chen, B., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences. [Link]
-
Bragin, A., et al. (2015). Thermal Decomposition of Nitropyrazoles. Physics Procedia. [Link]
-
Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology. [Link]
-
Lamb, R. G., et al. (1987). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Biochemical Pharmacology. [Link]
-
Reddy, C. R., et al. (2021). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. Chemistry – An Asian Journal. [Link]
-
Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]
-
Sharma, S. (2016). Forced Degradation Studies. SciSpace. [Link]
-
Spain, J. C. (1995). Biodegradation and Transformation of Nitroaromatic Compounds. DTIC. [Link]
-
Bakunov, S. A., et al. (2022). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade. Molecules. [Link]
-
Wikipedia. Sildenafil. [Link]
-
Kudinova, A. S., et al. (2023). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. [Link]
-
Ali, S., et al. (2023). Degradation of Synthetic Reactive Pyrazole-133 Dye By Using An Advanced Oxidation Process Assisted By Gamma Radiations. ResearchGate. [Link]
-
Slideshare. (2018). BIOREMEDIATION - Degradation of nitro aromatic compounds. [Link]
-
Li, Z., et al. (2010). Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. Chinese Journal of Applied Chemistry. [Link]
-
Guler, O., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Sinditskii, V. P., et al. (2016). Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviours and mechanism. Thermochimica Acta. [Link]
-
Bonacorso, H. G., et al. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Mass Spectrometry. [Link]
-
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology. [Link]
-
Gao, F., et al. (2012). Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Portilla, J. (2024). Current Advances in Synthesis of Pyrazole Derivatives: An Approach Toward Energetic Materials. Journal of Heterocyclic Chemistry. [Link]
-
Al-Warhi, T., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]
-
Hindered, J. M., et al. (2019). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Zeitschrift für anorganische und allgemeine Chemie. [Link]
-
Yin, C., et al. (2022). High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. Dalton Transactions. [Link]
-
Sinditskii, V. P., et al. (2019). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Thermochimica Acta. [Link]
-
Zhang, Y., et al. (2022). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Materials Chemistry and Physics. [Link]
-
Li, Y., et al. (2023). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]
-
He, C., et al. (2019). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry. [Link]
-
Aslam, J., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]
-
Mehar, S. K., et al. (2018). analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. Asian Journal of Pharmaceutical Research and Development. [Link]
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- 9. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Technical Support Center: Synthesis of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide
Welcome to the technical support guide for the synthesis of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide. This molecule is a key intermediate in the synthesis of various pharmacologically active compounds, most notably Sildenafil.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify impurities encountered during its multi-step synthesis. We will delve into the causality behind common pitfalls and provide validated protocols to ensure high purity and yield.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis, structured in a practical question-and-answer format.
Part 1: Pyrazole Core Synthesis & N-Methylation
The synthesis typically begins with the formation of the pyrazole ring, followed by N-methylation. The most common route is a Knorr-type pyrazole synthesis involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4]
Question 1: My initial pyrazole synthesis resulted in a mixture of two very similar products that are difficult to separate by column chromatography. What are these impurities?
Answer: You are most likely observing the formation of regioisomers . This is a classic challenge when using an unsymmetrical 1,3-dicarbonyl precursor. The hydrazine can attack either of the two carbonyl carbons, leading to two different constitutional isomers of the pyrazole ring.[3]
-
Causality: The nucleophilic attack of the hydrazine on the dicarbonyl compound can occur at two distinct electrophilic sites. The ratio of the resulting regioisomers is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the reaction conditions (e.g., pH, solvent).
-
Identification:
-
TLC: The two isomers will often have very close Rf values, appearing as elongated or overlapping spots.
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive. You will observe two distinct sets of peaks corresponding to the two isomers. 2D NMR techniques like HMBC and NOESY can be used to unequivocally assign the structures.
-
Mass Spectrometry: Both isomers will have the identical mass, so MS alone cannot differentiate them.
-
-
Troubleshooting & Prevention:
-
Use a Symmetrical Precursor: If possible, redesign the synthesis to start from a symmetrical 1,3-dicarbonyl compound to avoid this issue entirely.
-
Optimize Reaction Conditions: Systematically vary the reaction temperature, solvent, and catalyst (e.g., acetic acid) to favor the formation of the desired isomer.[5]
-
Chromatographic Separation: If isomer formation is unavoidable, specialized chromatographic techniques may be required. Consider using a different stationary phase (e.g., alumina, C18) or a chiral column if applicable. High-Performance Liquid Chromatography (HPLC) is often more effective than standard flash chromatography for separating stubborn isomers.
-
Question 2: After N-methylation of my 3-propyl-1H-pyrazole-5-carboxylate intermediate, I see two major products in my reaction mixture. What is the likely impurity?
Answer: The primary impurity is almost certainly the unwanted N2-methylated isomer . Pyrazole has two nitrogen atoms (N1 and N2), and alkylation can occur at either position. For this specific target molecule, methylation is desired at the N1 position.
-
Causality: The N-H proton of the pyrazole ring is acidic and can be removed by a base. The resulting pyrazolate anion is an ambident nucleophile, with negative charge density on both nitrogen atoms. The alkylating agent (e.g., dimethyl sulfate, methyl iodide) can react at either nitrogen.[6] The ratio of N1 to N2 alkylation is dependent on the steric hindrance around the nitrogens, the counter-ion, the solvent, and the alkylating agent used.[7]
-
Identification:
-
NMR Spectroscopy: This is the best method. The chemical shifts of the N-methyl group and the pyrazole ring protons will be distinct for the N1 and N2 isomers. NOE experiments can be used to confirm the position of the methyl group relative to the substituents at C3 and C5.
-
-
Troubleshooting & Prevention:
-
Steric Control: The propyl group at C3 provides some steric hindrance that can favor methylation at the less hindered N1 position. However, this is often insufficient for complete selectivity.
-
Optimize Base and Solvent: The choice of base and solvent system can significantly influence the regioselectivity of the alkylation. Experiment with different conditions (e.g., K₂CO₃ in DMF vs. NaH in THF) to maximize the yield of the desired N1-methyl isomer.
-
Part 2: Nitration of the Pyrazole Ring
The introduction of the nitro group at the C4 position is a critical step, achieved via electrophilic aromatic substitution.
Question 3: My nitration reaction with mixed acid (HNO₃/H₂SO₄) is giving a very low yield and a significant amount of dark, insoluble material. What is happening?
Answer: You are likely experiencing decomposition of the starting material due to overly harsh reaction conditions. Pyrazole rings, while aromatic, can be sensitive to strong oxidizing and acidic environments.
-
Causality: A mixture of fuming nitric acid and oleum or concentrated sulfuric acid is a powerful nitrating and oxidizing medium.[7] Excessive temperature, a high concentration of the nitrating agent, or a long reaction time can lead to oxidative degradation of the pyrazole ring and its substituents, resulting in charring and polymerization.[8]
-
Identification: The formation of a dark, tar-like residue is a clear visual indicator. TLC analysis of the soluble portion will likely show a complex mixture of spots with a low concentration of the desired product.
-
Troubleshooting & Prevention:
-
Control the Temperature: This is the most critical parameter. Perform the addition of the nitrating agent at a low temperature (e.g., 0 to 5 °C) using an ice bath. Allow the reaction to proceed at a controlled, low temperature before carefully warming up if necessary.
-
Slower Addition: Add the nitrating agent dropwise to the solution of your pyrazole substrate to maintain better control over the reaction exotherm.
-
Alternative Nitrating Agents: Consider milder nitrating agents. For example, using fuming nitric acid in acetic anhydride can sometimes provide better results.[9]
-
Optimize Stoichiometry: Carefully control the molar equivalents of the nitric and sulfuric acids. Use the minimum amount required for complete conversion to reduce side reactions.
-
Question 4: I've successfully nitrated my pyrazole, but I'm concerned about isomeric impurities. Is it possible to get nitration at other positions?
Answer: While the C4 position of the pyrazole ring is the most electron-rich and thus the most susceptible to electrophilic attack,[6][10] the formation of other isomers is possible, though generally minor under controlled conditions.
-
Potential Impurities:
-
C-Nitro Isomers: Nitration at C3 or C5 is sterically and electronically disfavored but not impossible.
-
N-Nitro Compounds: If starting with an unmethylated pyrazole, nitration can occur on the ring nitrogen to form an N-nitropyrazole, which can then rearrange to a C-nitropyrazole under acidic conditions.[9][11]
-
Dinitro Compounds: Over-nitration can lead to the formation of dinitrated pyrazoles.[12]
-
-
Identification: HPLC and LC-MS are excellent tools for detecting minor isomeric impurities. High-resolution mass spectrometry can confirm the elemental composition, and careful analysis of NMR spectra (especially ¹³C) can help identify minor isomers.
-
Prevention: The best prevention is precise control over reaction conditions as described in the previous question (temperature, stoichiometry, addition rate). This maximizes the inherent selectivity for the C4 position.
Part 3: Carboxamide Formation
The final step involves converting the C5-carboxylic acid or its ester derivative into the primary carboxamide.
Question 5: I am attempting to form the amide directly from the C5-carboxylic acid using a coupling agent, but the reaction is incomplete and I see my starting acid upon workup. How can I improve this?
Answer: Incomplete conversion is a common issue in amide coupling reactions. The problem often lies with activation, reaction time, or moisture.
-
Causality: The carboxylic acid must first be activated to form a highly reactive intermediate (e.g., an active ester, acyl chloride). If this activation is inefficient or the intermediate is quenched (e.g., by water), the reaction will stall.
-
Troubleshooting & Prevention:
-
Use Thionyl Chloride: A robust method is to convert the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[7][13] The resulting acyl chloride is highly reactive and will readily react with ammonia (or ammonium hydroxide) to form the carboxamide.
-
Ensure Anhydrous Conditions: All coupling reactions must be performed under strictly anhydrous conditions. Use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., Nitrogen, Argon). Any moisture will hydrolyze your activated intermediate back to the carboxylic acid.
-
Sufficient Reaction Time: Allow adequate time for the reaction to go to completion. Monitor the reaction progress using TLC or LC-MS.
-
Question 6: I am trying to form the amide from the ethyl ester via ammonolysis, but the reaction is very slow.
Answer: Ammonolysis of esters can be sluggish, especially with sterically hindered or electron-poor esters.
-
Causality: The direct reaction of an ester with ammonia is a nucleophilic acyl substitution. The reactivity is dependent on the electrophilicity of the ester carbonyl and the concentration of the nucleophile (ammonia).
-
Troubleshooting & Prevention:
-
Increase Temperature and Pressure: Conduct the reaction in a sealed pressure vessel (autoclave) with ethanolic ammonia. This allows you to heat the reaction well above the boiling point of ammonia, significantly increasing the reaction rate.
-
Use a Catalyst: While often not necessary, certain Lewis acids can catalyze the reaction.
-
Increase Ammonia Concentration: Use a saturated solution of ammonia in an alcohol (e.g., methanol or ethanol) to maximize the nucleophile concentration.
-
Summary of Potential Impurities
| Impurity Type | Originating Step | Recommended Analytical Method(s) |
| Regioisomeric Pyrazole | Ring Formation | NMR (¹H, ¹³C, NOE), HPLC |
| N2-Methyl Isomer | N-Methylation | NMR (¹H, NOE), HPLC |
| Unreacted NH-Pyrazole | N-Methylation | LC-MS, TLC |
| Degradation Products | Nitration | TLC, LC-MS |
| Isomeric Nitro-pyrazoles | Nitration | HPLC, LC-MS, NMR |
| Unreacted Carboxylic Acid | Amide Formation | LC-MS, TLC |
| Unreacted Ester | Amide Formation | GC-MS, LC-MS, TLC |
Experimental Protocols & Workflows
Protocol 1: Differentiating N1 and N2-Methyl Isomers via NMR
This protocol uses Nuclear Overhauser Effect (NOE) spectroscopy to confirm the regiochemistry of methylation.
-
Sample Preparation: Prepare a standard, high-purity NMR sample of the isolated methylated product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H Spectrum: Obtain a standard high-resolution ¹H NMR spectrum to identify the chemical shifts of the N-methyl protons and the C4-H proton of the pyrazole ring.
-
Acquire 1D NOESY/ROESY Spectrum:
-
Set up a selective 1D NOESY or ROESY experiment.
-
Irradiate the N-methyl proton resonance.
-
Observe the resulting spectrum.
-
-
Data Analysis:
-
N1-Methyl Isomer (Desired): Irradiation of the N-methyl protons should show an NOE enhancement of the C5-substituent (carboxamide) protons and potentially the protons of the C3-propyl group. There will be no NOE enhancement of the C4-H proton.
-
N2-Methyl Isomer (Impurity): Irradiation of the N-methyl protons will show a clear NOE enhancement of the adjacent C3-propyl group protons and the C4-H proton.
-
Workflow Diagram: Troubleshooting a Failed Nitration Reaction
The following diagram outlines a logical workflow for troubleshooting an unsuccessful nitration step.
Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.
References
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
- BenchChem. (2025).
- BenchChem. (2025).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Bhattacharya, S., et al. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET.
- Slideshare. (n.d.). Unit 4 Pyrazole.
- YouTube. (2019). synthesis of pyrazoles.
- ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)....
- MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)
- Wikipedia. (n.d.). Sildenafil.
- Canadian Science Publishing. (n.d.). Reactions of phenyl-substituted heterocyclic compounds - 11.
- Chem-Impex International Inc. (n.d.). 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide CAS 139756-01-7.
- Guidechem. (n.d.). How to Synthesize 4-Nitropyrazole Efficiently?.
- PubMed Central (PMC). (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
- TCI Chemicals. (n.d.). 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide.
- Google Patents. (n.d.).
Sources
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- 7. Sildenafil - Wikipedia [en.wikipedia.org]
- 8. Page loading... [guidechem.com]
- 9. CN102250007A - Preparation method of 3,4-binitropyrazole - Google Patents [patents.google.com]
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- 13. mdpi.com [mdpi.com]
Troubleshooting guide for "4-nitro-3-propyl-1H-pyrazole-5-carboxamide" experimental protocols
Technical Support Center: 4-nitro-3-propyl-1H-pyrazole-5-carboxamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and characterization of this and similar pyrazole derivatives. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to ensure your experimental success.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for this class of compounds?
A1: The most prevalent and flexible approach for synthesizing 1H-pyrazole-5-carboxamide derivatives is a multi-step sequence.[1] This typically involves first constructing the pyrazole ring with an ester group at the C5 position, followed by amidation and then nitration. This strategy allows for late-stage diversification of the amide group if desired.[1]
Q2: Why is the nitration step particularly challenging for pyrazole rings?
A2: Pyrazole rings are electron-rich aromatic systems, making them highly susceptible to oxidation and degradation under harsh nitrating conditions.[2][3] Achieving selective mono-nitration at the C4 position without forming byproducts or decomposing the starting material requires careful control of temperature, reaction time, and the choice of nitrating agent.[3][4]
Q3: My final compound has very poor solubility. Is this normal?
A3: Yes, this can be expected. The combination of the polar carboxamide and nitro groups, along with the hydrogen-bonding capability of the pyrazole N-H, can lead to strong intermolecular forces and low solubility in many common organic solvents. This is a critical consideration for both purification and downstream biological assays.
Q4: Are there any specific safety concerns I should be aware of?
A4: Absolutely. The nitration step involves the use of strong acids and oxidizing agents, which are corrosive and can cause severe burns. Furthermore, organic nitro compounds are energetic and can be thermally unstable; some polynitrated pyrazoles are investigated as high-energy-density materials.[5][6][7] Always conduct nitration reactions behind a blast shield, in a well-ventilated fume hood, and with appropriate personal protective equipment (PPE). A thorough risk assessment is mandatory before starting any experiment.[8]
Section 2: Synthesis & Reaction Monitoring Troubleshooting
The synthesis of this compound can be logically approached in three main stages. Below is a workflow diagram followed by troubleshooting for each stage.
Overall Synthetic Workflow
Caption: Proposed synthetic pathway for the target compound.
Q&A: Stage 1 - Pyrazole Ring Formation (Knorr Synthesis)
Q: My Knorr pyrazole synthesis has a very low yield. TLC shows multiple spots, including unreacted starting material. What's going wrong?
A: Low yield in a Knorr-type synthesis often points to issues with reaction conditions or reactant stability.[9][10][11] Here’s how to troubleshoot:
-
Causality: The reaction involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[10] This process is sensitive to pH. If the medium is too acidic, the hydrazine will be fully protonated and non-nucleophilic. If it's too basic, the dicarbonyl's enolate form might undergo side reactions.
-
Solution 1: pH Control: The reaction is typically catalyzed by a weak acid.[12] Ensure you are using a catalytic amount of a weak acid like glacial acetic acid. This protonates one carbonyl group, activating it for nucleophilic attack by the hydrazine.[11]
-
Solution 2: Temperature and Time: While these reactions are often fast, steric hindrance or electronic effects from your specific substrates can slow them down.[10][13] Monitor the reaction by TLC every hour. If the reaction stalls, consider gentle heating (e.g., refluxing in ethanol) to drive it to completion.
-
Solution 3: Reactant Purity: Hydrazine hydrate can degrade over time. Use a freshly opened bottle or verify the concentration of your stock. The β-ketoester starting material must also be pure, as impurities can lead to a complex mixture of side products.
Q&A: Stage 2 - Amidation of the Pyrazole Ester
Q: The conversion of my pyrazole ester to the primary amide is incomplete, even after prolonged reaction times.
A: This is a common issue, as the ester on an electron-rich pyrazole ring can be less reactive than anticipated.
-
Causality: The conversion to an amide is a nucleophilic acyl substitution. The reaction rate depends on the concentration of the nucleophile (ammonia) and the electrophilicity of the ester's carbonyl carbon.
-
Solution 1: Increase Nucleophile Concentration: Using a saturated solution of ammonia in methanol in a sealed, pressure-rated vessel is crucial. This significantly increases the concentration of ammonia and drives the equilibrium toward the product. Ensure the vessel is properly sealed to prevent the escape of ammonia gas.
-
Solution 2: Temperature Control: Gently heating the sealed reaction vessel (e.g., to 50-70°C) can significantly accelerate the reaction. Caution: Only use a vessel designed for pressure and heat the reaction behind a blast shield.
-
Solution 3: Alternative Reagents: If ammonolysis fails, the pyrazole ester can first be saponified to the corresponding carboxylic acid using NaOH. The resulting carboxylate can then be coupled with ammonia using standard peptide coupling reagents (e.g., HATU, HOBt), though this adds steps to the synthesis.
Q&A: Stage 3 - Electrophilic Nitration
Q: My nitration reaction resulted in a dark, tarry mixture with no identifiable product.
A: This is a classic sign of decomposition, a significant risk when nitrating sensitive heterocyclic systems.[2][3]
-
Causality: The pyrazole ring is highly activated towards electrophilic attack. Standard nitrating mixtures (concentrated HNO₃/H₂SO₄) are extremely powerful and can lead to oxidation of the ring or uncontrolled multiple nitrations, ultimately resulting in decomposition.[14] The reaction is also highly exothermic.
-
Solution 1: Strict Temperature Control: This is the most critical parameter. The reaction must be cooled in an ice/salt bath to below 0°C before the slow, dropwise addition of the substrate (dissolved in a small amount of conc. H₂SO₄). The temperature must be maintained below 5°C throughout the addition. Use a digital thermometer to monitor the internal reaction temperature, not the bath temperature.[4]
-
Solution 2: Milder Nitrating Agents: If the classic mixed acid method proves too harsh, consider alternative, milder nitrating agents. Reagents like nitronium tetrafluoroborate (NO₂BF₄) or acetyl nitrate (generated in situ from nitric acid and acetic anhydride) can be more selective and less oxidizing.[15]
-
Solution 3: Order of Addition: Always add the substrate solution to the nitrating mixture, not the other way around. This ensures that the substrate is always in the presence of an excess of the nitrating agent under controlled conditions, minimizing local "hot spots" that can initiate decomposition.
Caption: Troubleshooting decision tree for the nitration step.
Section 3: Purification and Characterization Troubleshooting
Q&A: Purification
Q: My compound is a solid, but it "oils out" during recrystallization attempts.
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is cooled too quickly.[16] For a polar molecule like this, solvent choice is key.
-
Causality: Highly polar compounds like this compound require highly polar solvents to dissolve. However, their solubility may not change significantly with temperature in these solvents, making crystallization difficult.
-
Solution 1: Solvent System Screening: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[17] Screen solvents like ethanol, methanol, water, or acetonitrile. Often, a two-solvent system (e.g., ethanol/water or DMF/water) is required. Dissolve the compound in a minimum of the "good" hot solvent (e.g., ethanol) and add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.[17]
-
Solution 2: Column Chromatography: If recrystallization fails, column chromatography is the next step. Due to the compound's polarity, standard silica gel chromatography may require a very polar mobile phase.
-
Stationary Phase: Use standard silica gel.
-
Mobile Phase: A gradient elution from ethyl acetate to 5-10% methanol in dichloromethane or ethyl acetate is a good starting point.
-
Tailing Prevention: Polar, basic heterocycles can "streak" or "tail" on acidic silica gel.[16] Adding a small amount (0.5-1%) of triethylamine or acetic acid to the mobile phase can improve peak shape dramatically.[16][18]
-
| Purification Challenge | Potential Cause | Recommended Solution |
| Oiling Out | Compound melting before dissolving; solution cooled too fast. | Use a two-solvent system (e.g., Ethanol/Water); ensure slow cooling; scratch flask with a glass rod to induce nucleation.[16] |
| Poor Recovery | Compound is too soluble in the chosen cold solvent. | Ensure the flask is thoroughly cooled in an ice bath before filtration; wash collected crystals with a minimal amount of ice-cold solvent.[16] |
| Column Tailing | Strong interaction between the polar compound and acidic silica. | Add a modifier to the mobile phase (e.g., 1% triethylamine for basic compounds, 1% acetic acid for acidic ones).[16] |
Q&A: Characterization
Q: The ¹H NMR spectrum is complex. I'm having trouble assigning the N-H and -CONH₂ protons.
A: This is a common challenge due to proton exchange and quadrupolar broadening.
-
Causality: The N-H proton of the pyrazole ring and the two -CONH₂ protons are exchangeable with trace amounts of water in the NMR solvent (e.g., DMSO-d₆ or CDCl₃). This can cause their signals to be broad or, in some cases, disappear entirely.
-
Solution 1: D₂O Exchange: A definitive way to identify these peaks is to run the standard ¹H NMR, then add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the N-H and -CONH₂ protons will exchange with deuterium and disappear from the spectrum.
-
Solution 2: Use a Dry Solvent: Ensure you are using a fresh, anhydrous grade of NMR solvent, particularly for DMSO-d₆, which is hygroscopic.
-
Typical Chemical Shifts: In DMSO-d₆, expect the pyrazole N-H to be a very broad signal far downfield (>12 ppm). The two amide (-CONH₂) protons may appear as two separate broad singlets between 7-8.5 ppm due to restricted rotation around the C-N bond.[19][20]
| Proton Type | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Notes |
| Pyrazole NH | 12.0 - 14.0 | very broad singlet | Disappears with D₂O exchange.[19] |
| Amide NH ₂ | 7.0 - 8.5 | Two broad singlets | May be inequivalent. Disappear with D₂O exchange. |
| Propyl -CH₂ - | ~2.6 - 2.8 | triplet | Adjacent to the pyrazole ring. |
| Propyl -CH₂ - | ~1.5 - 1.7 | sextet | Methylene group in the middle. |
| Propyl -CH₃ | ~0.8 - 1.0 | triplet | Terminal methyl group. |
References
- Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Benchchem.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
- Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. ResearchGate.
- Three-component Reaction for Pyrazole Synthesis. Organic Syntheses.
- Knorr pyrazole synthesis from a ketoester. YouTube.
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
- Knorr Pyrazole Synthesis. Chem Help Asap.
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate.
- Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal.
- Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces.
- Technical Support Center: Purification of Polar Aza-Heterocycles. Benchchem.
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications.
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- An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI.
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- Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. NIH.
- Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance.
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.
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- Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. ACS Publications.
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- Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. PubMed.
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Catalyst selection and optimization for "4-nitro-3-propyl-1H-pyrazole-5-carboxamide" synthesis
Welcome to the technical support center for the synthesis of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you navigate the complexities of catalyst selection and reaction optimization. Our goal is to provide a self-validating system of protocols and troubleshooting advice, grounded in authoritative chemical principles.
I. Strategic Overview: Synthetic Pathways to the Target Molecule
The synthesis of this compound, a key intermediate for various pharmaceutical compounds, typically involves a multi-step process.[1][2][3] The core challenge lies in the controlled introduction of substituents onto the pyrazole ring. Two primary retrosynthetic strategies are commonly employed, each with its own set of advantages and challenges related to catalyst selection.
Strategy A: Pyrazole Ring Construction followed by Functionalization
This is the most prevalent approach, offering flexibility in the late-stage introduction of the amide group.[4] The general workflow involves:
-
Pyrazole Core Synthesis: Formation of a 3-propyl-1H-pyrazole-5-carboxylate ester.
-
Nitration: Introduction of the nitro group at the C4 position.
-
Amidation: Conversion of the ester to the primary carboxamide.
Strategy B: Precursor Functionalization followed by Pyrazole Ring Formation
In this less common but sometimes advantageous route, the carboxamide and other functionalities are installed on an acyclic precursor before the cyclization to form the pyrazole ring.[4]
Below is a DOT script visualizing the more common Strategy A, which will be the focus of this guide.
Caption: Workflow for the synthesis of this compound via Strategy A.
II. Catalyst Selection and Optimization: A Deep Dive
Step 1: Pyrazole Core Synthesis (Knorr Cyclocondensation)
The foundational Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[5] For our target, this would typically be the reaction between a β-ketoester, such as ethyl 2-oxoheptanoate, and a hydrazine.
Q1: What are the primary catalyst choices for the Knorr pyrazole synthesis, and what is the rationale behind them?
A1: The choice of catalyst is critical for controlling reaction rate and regioselectivity. The reaction can be catalyzed by both Brønsted and Lewis acids.
-
Brønsted Acids (e.g., Acetic Acid, H₂SO₄): A catalytic amount of a protic acid is the most traditional approach.[6] The acid protonates one of the carbonyl groups of the β-ketoester, activating it for nucleophilic attack by the hydrazine. This is often sufficient for simple substrates and is cost-effective.
-
Lewis Acids (e.g., ZnCl₂, Al(OTf)₃, Copper (II) Nitrate): Lewis acids can offer milder reaction conditions and improved yields, especially with less reactive substrates.[7][8] They function by coordinating to the carbonyl oxygen, increasing its electrophilicity. Copper (II) nitrate, for instance, has been reported to facilitate this condensation at room temperature in under an hour.[8]
-
Heterogeneous Catalysts (e.g., Amberlyst-70, Nano-ZnO): For process scale-up and green chemistry initiatives, solid acid catalysts are highly advantageous.[7][9] They are easily separable from the reaction mixture, reusable, and often less corrosive. Nano-ZnO, for example, provides a large surface area for the reaction to occur, leading to excellent yields and short reaction times.[9][10]
| Catalyst Type | Example(s) | Typical Conditions | Key Advantages |
| Brønsted Acid | Acetic Acid | Reflux in Ethanol | Cost-effective, simple |
| Lewis Acid | Copper (II) Nitrate | Room Temperature | Mild conditions, high regioselectivity[8] |
| Heterogeneous | Nano-ZnO | Aqueous media | Green, reusable, high yield[9][10] |
Troubleshooting Guide: Knorr Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; side reactions. | Switch to a more active catalyst (e.g., from acetic acid to a Lewis acid).[5] Ensure the hydrazine reagent is of high purity, as impurities can lead to side products.[5][11] |
| Formation of Regioisomers | The β-ketoester is unsymmetrical, allowing for attack at either carbonyl. | While the ester carbonyl is generally less reactive, some isomer formation can occur. Using milder conditions and a highly regioselective catalyst system like copper (II) nitrate can favor the desired isomer.[8] |
| Reaction Discoloration | Hydrazine decomposition or side reactions. | Run the reaction under an inert atmosphere (e.g., nitrogen).[11] Using a salt of the hydrazine (e.g., phenylhydrazine HCl) and a base like KOAc can lead to a cleaner reaction profile.[11] |
Step 2: Electrophilic Nitration of the Pyrazole Ring
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.[12] The C4 position is the most electron-rich and, therefore, the most common site for nitration.[12][13]
Q2: How do reaction conditions dictate the regioselectivity of pyrazole nitration?
A2: The choice of nitrating agent and solvent system is the most critical factor in controlling the outcome of the nitration.[12]
-
For C4-Nitration (on the pyrazole ring):
-
Mixed Acid (HNO₃/H₂SO₄): This is the most common and powerful nitrating system. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). This is effective for achieving C4 nitration on the pyrazole core.[12][14]
-
Acetyl Nitrate (HNO₃ in Acetic Anhydride): This provides a milder alternative. It generates the nitronium ion in situ under less acidic conditions, which can be beneficial if the substrate is sensitive to strong acids. It is highly selective for the C4 position.[12]
-
-
Challenges and Considerations:
-
Substrate Protonation: In strongly acidic media, the pyrazole ring can be protonated, forming a less reactive pyrazolium ion. This deactivates the ring towards electrophilic attack.[12] Careful control of temperature and acid concentration is necessary.
-
N-Nitration: If the N1 position is unsubstituted, N-nitration can occur, especially under less acidic conditions.[12] The resulting N-nitro pyrazole can sometimes rearrange to the C4-nitro product under acidic conditions or upon heating.[12][15] For our target molecule, if the N1-position is not yet substituted, this is a potential side reaction.
-
Troubleshooting Guide: Nitration
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Low Conversion | Deactivation of the pyrazole ring due to excessive protonation. | Use a milder nitrating system like acetyl nitrate (HNO₃/Ac₂O).[12] Ensure precise temperature control, as higher temperatures can lead to decomposition. |
| Formation of N-nitro by-product | The N1 position is unsubstituted and reaction conditions favor attack at the nitrogen. | If N-nitration is a persistent issue, consider a synthetic strategy where the N1 position is protected with a suitable group before nitration. Alternatively, acidic workup or heating can promote rearrangement to the desired C-nitro product.[12] |
| Multiple Nitration Products | Reaction conditions are too harsh, leading to over-nitration or nitration on other parts of the molecule. | Reduce the reaction temperature and shorten the reaction time. Use a less concentrated acid mixture. |
Step 3: Amidation of the Pyrazole-5-Carboxylate
The final step is the conversion of the ethyl ester at the C5 position to the primary carboxamide. This is a standard transformation in organic synthesis.
Q3: What are the most reliable methods for converting the pyrazole-5-carboxylate to the carboxamide?
A3: There are two primary, highly reliable pathways for this conversion.
-
Direct Aminolysis: This involves reacting the ester directly with a source of ammonia, such as aqueous or methanolic ammonia. This reaction often requires elevated temperatures and pressures in a sealed vessel to drive it to completion.
-
Two-Step Saponification-Amide Coupling: This is a more versatile and often higher-yielding approach.[6]
-
Saponification: The ester is first hydrolyzed to the corresponding carboxylic acid using a base like NaOH or LiOH in a mixture of THF and water.[6]
-
Amide Coupling: The resulting carboxylic acid is then coupled with an ammonia source. This typically involves activating the carboxylic acid first. A common method is to convert the acid to an acid chloride using oxalyl chloride or thionyl chloride, followed by the addition of ammonia.[4][6]
-
Caption: Workflow for the two-step amidation process.
Troubleshooting Guide: Amidation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Saponification | Insufficient base or reaction time. | Increase the equivalents of base (e.g., from 2.0 to 2.5 eq LiOH).[6] Increase the reaction temperature or time, monitoring by TLC until the starting ester is consumed.[6] |
| Low Yield in Amide Coupling | Incomplete formation of the acid chloride; moisture in the reaction. | Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (N₂).[4] Use freshly distilled, anhydrous solvents. Confirm complete conversion to the acid chloride (often indicated by the cessation of gas evolution and the reaction mixture becoming a clear solution) before adding the amine.[4] |
| Difficulty in Product Isolation | The carboxamide product may be highly polar and water-soluble. | After quenching the reaction, perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane. If the product remains in the aqueous layer, saturation with NaCl may improve extraction efficiency. |
III. Frequently Asked Questions (FAQs)
Q: Can I perform the nitration before the pyrazole ring formation? A: It is possible, but generally not recommended. Nitrating the acyclic β-ketoester precursor can lead to a complex mixture of products and potential decomposition, as the nitro group is strongly electron-withdrawing and can affect the stability and reactivity of the dicarbonyl system.
Q: Are there any one-pot methods available for this synthesis? A: While multi-component reactions (MCRs) are powerful for synthesizing substituted pyrazoles, a one-pot synthesis for this specific multi-functionalized target is challenging due to the incompatible nature of the reagents required for cyclization, nitration, and amidation.[16][17] A sequential, stepwise approach generally offers better control and higher overall yields.
Q: My final product is difficult to purify. Any suggestions? A: The presence of both a nitro group and a primary amide can make the final product quite polar. Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is often the best method for purification. If chromatography is necessary, using a silica gel column with a polar mobile phase (e.g., ethyl acetate/methanol or dichloromethane/methanol gradients) is recommended.
Q: What are the main safety concerns when scaling up this synthesis? A: The two main areas of concern are the use of hydrazine and the nitration step. Hydrazine is toxic and potentially explosive.[18] The nitration reaction with mixed acid is highly exothermic and requires careful temperature control to prevent runaway reactions.[18] When scaling up, ensure adequate cooling capacity and consider the slow, controlled addition of reagents.[18]
IV. References
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC - NIH.
-
Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. MDPI.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC - PubMed Central.
-
Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (2022). MDPI.
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH.
-
A Head-to-Head Comparison of Palladium Catalysts for Pyrazole Functionalization. Benchchem.
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing.
-
Schematic diagram for the synthesis of pyrazole carboxamides, 5a-f. ResearchGate.
-
Synthesis and evaluation of novel pyrazole carboxamide derivatives. (2024). World Journal of Pharmaceutical Research.
-
Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. Jetir.Org.
-
Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. (2025). ACG Publications.
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF.
-
Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). PubMed.
-
Effect of solvent on the regioselectivity of pyrazole nitration. Benchchem.
-
Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Benchchem.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
-
A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Sci-Hub.
-
Troubleshooting the reaction mechanism of pyrazole formation. Benchchem.
-
Manipulating nitration and stabilization to achieve high energy. Semantic Scholar.
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). NIH.
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central.
-
(PDF) Manipulating nitration and stabilization to achieve high energy. (2023). ResearchGate.
-
Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. Benchchem.
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
-
Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... ResearchGate.
-
Troubleshooting guide for scaling up pyrazole synthesis reactions. Benchchem.
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications.
-
4-Nitro-1-nitroso-3-propyl-1H-pyrazole-5-carboxamide. Veeprho.
-
1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. Jinan Xinnuo Pharmaceutical Technology Co., Ltd..
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
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Validation & Comparative
A Strategic Guide to Pyrazole Intermediates in Drug Synthesis: A Comparative Analysis of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide
Introduction: The Pyrazole Core - A Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the architecture of numerous blockbuster drugs.[1][2] Its unique electronic properties, metabolic stability, and ability to form key hydrogen bond interactions make it an exceptionally versatile building block.[3][4] The pyrazole ring is central to the therapeutic effects of drugs as diverse as the anti-inflammatory agent Celecoxib , the anti-obesity drug Rimonabant , and the iconic erectile dysfunction treatment, Sildenafil .[2]
The synthetic route chosen to construct or functionalize this vital core has profound implications for yield, purity, scalability, and the potential for molecular diversification. This guide provides an in-depth comparison of different strategic approaches to pyrazole intermediates, centering on a detailed analysis of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide , a key intermediate in the synthesis of Sildenafil, and contrasting it with other widely employed pyrazole precursors.
Part 1: The Focused Intermediate: Profiling this compound
The selection of a starting material is a critical decision point in a synthetic campaign. Using a pre-functionalized, advanced intermediate like this compound (CAS 139756-01-7) represents a linear synthetic strategy, where a core scaffold is sequentially modified.[5] This intermediate is most famously utilized in the synthesis of Sildenafil.[6][7]
Structural Anatomy and Synthetic Role:
-
Pyrazole Core: A stable, pre-formed aromatic ring.
-
C3-Propyl Group: A simple alkyl chain that contributes to the lipophilicity and fits into a specific hydrophobic pocket of the target enzyme (Phosphodiesterase 5, PDE5).[7]
-
C5-Carboxamide Group: This functional group is essential for the final cyclization step that forms the pyrimidinone ring of Sildenafil.[8]
-
C4-Nitro Group: This is the most synthetically significant feature. The nitro group is a powerful electron-withdrawing group that serves two primary purposes:
-
Deactivation: It strongly deactivates the pyrazole ring, particularly the C4 position, to prevent unwanted side reactions during subsequent synthetic steps.[9]
-
Latent Amino Group: Its ultimate purpose is to be reduced to the C4-amino group, which is a critical component of the final fused ring system in Sildenafil.[7][8]
-
The use of this intermediate dictates a specific synthetic logic: build the core, introduce the key functionalities in a protected or latent form (like the nitro group), and perform the final elaborations.
Experimental Protocol: Synthesis of this compound
This protocol describes the nitration of the corresponding non-nitrated pyrazole, a key step in the Sildenafil synthesis pathway.
Causality: The choice of fuming nitric acid in dichloromethane is a standard, effective method for the nitration of moderately activated or deactivated aromatic rings. The reaction is run at a controlled low temperature to manage the exothermic nature of the nitration and to minimize potential side-product formation.
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-methyl-3-n-propylpyrazole-5-carboxamide (16.7 g) in dichloromethane (50 mL).[10]
-
Cooling: Cool the solution to below 15°C using an ice bath.
-
Nitration: Add fuming nitric acid (12 g) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 15°C.[10]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature (20-25°C) and stir until TLC analysis indicates the complete disappearance of the starting material.[10]
-
Workup: Carefully pour the reaction mixture into ice water (100 mL) and stir. Separate the organic layer.
-
Purification: Wash the organic phase with water (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-nitro-1-methyl-3-n-propyl-pyrazole-5-carboxamide.[10] The expected yield is typically high, around 91-95%.[10]
Part 2: Alternative Strategies and Comparative Analysis
The linear approach embodied by the Sildenafil intermediate is just one of several effective strategies. Here, we compare it to the convergent "build-from-scratch" approach used for Celecoxib and a versatile functionalization approach using pyrazole carboxylates.
Alternative 1: The Condensation Approach (Celecoxib Model)
A widely used and powerful method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] This convergent strategy is exemplified in the industrial synthesis of Celecoxib.[11][12]
-
Key Intermediates: 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione and (4-sulfamoylphenyl)hydrazine.[13]
-
Synthetic Logic: Two complex fragments are synthesized separately and then combined in a single step to create the pyrazole core. This allows for late-stage convergence, which can be more efficient for complex targets.
-
Challenge - Regioselectivity: A major consideration in this approach is regioselectivity. When an unsymmetrical diketone reacts with a substituted hydrazine, two different regioisomeric pyrazoles can form.[14][15] In the case of Celecoxib, reaction conditions are optimized to heavily favor the desired 1,5-diarylpyrazole isomer.[13]
Experimental Protocol: Synthesis of the Celecoxib Pyrazole Core
This protocol details the regioselective condensation reaction to form the core of Celecoxib.
Causality: The reaction is run in refluxing ethanol with hydrochloric acid. The acidic conditions protonate the carbonyls, activating them for nucleophilic attack by the hydrazine. The specific substitution pattern of the diketone and the use of the hydrazine hydrochloride salt help to direct the reaction to produce the desired 1,5-diaryl regioisomer almost exclusively.[13]
-
Preparation: To a stirred solution of 4,4,4-trifluoro-1-(p-tolyl)-butane-1,3-dione (51.4 g, 0.223 mol) in ethanol (450 mL), add 4-hydrazinobenzenesulfonamide hydrochloride (42 g, 0.22 mol) and 6 N HCl (74 mL).[13]
-
Reaction: Heat the mixture to reflux and maintain stirring for 8 hours.
-
Isolation: After cooling to room temperature, concentrate the reaction mixture in vacuo.
-
Workup: Take up the residue in ethyl acetate and wash sequentially with water (100 mL) and brine (100 mL).
-
Purification: Dry the organic layer over MgSO4, filter, and evaporate the solvent. Crystallize the resulting oil from diisopropyl ether to yield the pure pyrazole product, 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide.[13]
Alternative 2: The Versatile Carboxylate Model (General Approach)
Another common strategy involves using a simple, stable pyrazole intermediate, such as a pyrazole-4-carboxylic acid or its ester, which can be functionalized in various ways. This approach is a middle ground, offering a pre-formed core that is more adaptable than a highly specialized intermediate like the Sildenafil precursor.
-
Key Intermediates: Ethyl 5-amino-1H-pyrazole-4-carboxylate or similar substituted pyrazole carboxylates.
-
Synthetic Logic: This strategy is ideal for creating libraries of compounds for structure-activity relationship (SAR) studies. The core functional groups (e.g., amino, carboxyl) provide handles for a wide range of chemical transformations, such as N-alkylation, acylation, and cross-coupling reactions.[16][17] The synthesis of Rimonabant, for example, involves building a highly substituted 1,5-diarylpyrazole-3-carboxamide core.[18][19]
Part 3: Head-to-Head Comparison
The choice of intermediate strategy depends entirely on the synthetic goal. The following tables and diagrams provide a direct comparison to guide this critical decision.
Data Presentation
Table 1: Comparison of Pyrazole Synthesis Strategies
| Feature | Strategy A: Advanced Intermediate (Sildenafil Model) | Strategy B: Convergent Condensation (Celecoxib Model) | Strategy C: Versatile Core (Carboxylate Model) |
| Overall Approach | Linear Synthesis | Convergent Synthesis | Divergent/Library Synthesis |
| Key Reaction | Functional group interconversion (e.g., Nitration, Reduction) on a pre-formed ring.[7][10] | Cyclocondensation of acyclic precursors (e.g., 1,3-diketone + hydrazine).[13] | Functionalization of a stable pyrazole core (e.g., Amidation, N-Arylation).[16] |
| Control of Regioselectivity | Excellent. Substituents are placed in defined positions early in the synthesis. | A critical challenge. Requires careful control of substrates and conditions to avoid isomeric mixtures.[14][15] | Excellent. The core is pre-defined. |
| Versatility | Low. The intermediate is highly specialized for a specific target molecule. | Moderate. Different diketones and hydrazines can be used to create diverse pyrazoles. | High. Ideal for SAR studies and library synthesis due to multiple points for diversification. |
| Ideal Application | Process chemistry and large-scale manufacturing of a specific, established drug.[20] | Efficient construction of complex pyrazoles where both halves are readily available.[11] | Early-stage drug discovery, medicinal chemistry optimization.[21] |
Table 2: Influence of Key Substituents on Synthetic Utility
| Substituent | Role in Sildenafil Intermediate (Strategy A) | Role in Celecoxib Precursors (Strategy B) | Role in Carboxylate Intermediate (Strategy C) |
| C4-NO₂ | Potent deactivating group, prevents unwanted electrophilic substitution. Serves as a masked amino group, crucial for the final annulation step.[9] | N/A (C4 position is typically unsubstituted or halogenated). | A nitro group could be used similarly, but an amino group is more common as a direct handle for diversification. |
| C5-CONH₂ | Key functional group for the final cyclization to form the fused pyrimidinone ring.[8] | N/A (C5 position bears an aryl group). | A carboxylate (CO₂R) is more common, serving as a versatile precursor for amides, esters, or reduction to alcohols. |
| N1-Aryl | N/A (N1 is methylated). | The N1-aryl group is a major component of the final drug's pharmacophore, introduced via the hydrazine precursor.[13] | Often a point of diversification via N-arylation or N-alkylation reactions. |
| C3/C5-CF₃/Aryl | A simple C3-propyl group provides lipophilicity. | The C3-CF₃ and C5-Aryl groups are critical for COX-2 selectivity and binding. The CF₃ group is introduced via the diketone precursor.[12] | These positions are key points for introducing diversity, often via cross-coupling reactions on a halogenated pyrazole core. |
Visualization of Synthetic Workflows
The following diagrams, rendered in DOT language, illustrate the logical flow of each synthetic strategy.
Caption: Convergent synthesis workflow for the Celecoxib pyrazole core.
Caption: Decision tree for selecting a pyrazole intermediate strategy.
Conclusion and Outlook
The choice of a pyrazole intermediate is a strategic decision that shapes the entire synthetic route.
This compound is a quintessential example of an advanced intermediate tailored for a linear, late-stage manufacturing process. Its pre-defined substitution pattern and the strategic placement of a latent amino group (as a nitro functionality) provide an efficient and controlled path to a specific, high-value active pharmaceutical ingredient like Sildenafil. Its strength lies in its specificity and reliability in a validated process.
Conversely, the convergent condensation strategy , as seen in the synthesis of Celecoxib, offers remarkable efficiency for building complex pyrazoles from readily available acyclic precursors. While it demands rigorous control over regioselectivity, it is a powerful tool for rapidly assembling the core of a target molecule.
Finally, the use of versatile pyrazole cores , such as substituted pyrazole carboxylates, provides maximum flexibility, making it the preferred strategy for early-stage discovery and medicinal chemistry, where the goal is to explore chemical space and optimize biological activity through systematic structural modification.
As a senior application scientist, my recommendation is to align the intermediate strategy with the project's phase and objectives. For process development and scale-up of a known entity, a specialized intermediate like this compound is often superior. For novel discovery and optimization, the versatility offered by convergent or core-functionalization approaches is unparalleled. Understanding the causality behind each choice—the role of each substituent and the logic of each reaction—is paramount to successful drug development.
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A Comparative Analysis of Synthetic Methodologies for 4-nitro-3-propyl-1H-pyrazole-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-nitro-3-propyl-1H-pyrazole-5-carboxamide is a key heterocyclic building block in medicinal chemistry, most notably as a crucial intermediate in the synthesis of Sildenafil (Viagra™)[1]. The precise arrangement of its substituents—a propyl group at C3, a nitro group at C4, and a carboxamide at C5—necessitates a carefully planned synthetic strategy. This guide provides a comparative analysis of the primary synthetic routes to this target molecule, offering insights into the underlying chemical principles, experimental considerations, and data-driven comparisons to aid researchers in selecting the most suitable method for their specific needs.
The synthesis of this compound is typically approached via a multi-step sequence, which can be broadly categorized into two main strategies, primarily differing in the stage at which the pyrazole core is constructed relative to the introduction of the carboxamide functionality. This guide will focus on the most prevalent and versatile approach: the initial construction of the pyrazole ring followed by subsequent functional group manipulations.
Strategic Overview: A Stepwise Approach
The most logical and widely adopted synthetic pathway to this compound involves three key transformations:
-
Pyrazole Ring Formation: Construction of the 3-propyl-1H-pyrazole-5-carboxylate core.
-
Electrophilic Nitration: Introduction of the nitro group at the C4 position.
-
Amide Formation: Conversion of the carboxylate ester to the final carboxamide.
This guide will dissect each of these stages, presenting and comparing alternative protocols and discussing the critical parameters that influence yield, purity, and scalability.
Part 1: Synthesis of the Pyrazole Core: The Knorr Cyclocondensation
The cornerstone of this synthetic route is the Knorr pyrazole synthesis, a robust and time-tested method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative[2][3].
Methodology 1: Classical Knorr Synthesis of Ethyl 3-propyl-1H-pyrazole-5-carboxylate
This method involves the cyclocondensation of ethyl 2,4-dioxoheptanoate with hydrazine. The regioselectivity of this reaction is a critical consideration. The reaction between an unsymmetrical 1,3-dicarbonyl compound and hydrazine can theoretically lead to two isomeric pyrazoles. In the case of ethyl 2,4-dioxoheptanoate, the ketone is generally more reactive towards nucleophilic attack by hydrazine than the ester, leading predominantly to the desired 3-propyl-5-carboxylate isomer[4].
Reaction Scheme:
Caption: Knorr pyrazole synthesis workflow.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2,4-dioxoheptanoate (1.0 eq) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel or by recrystallization to afford the desired ethyl 3-propyl-1H-pyrazole-5-carboxylate.
Discussion of Causality:
-
Solvent Choice: Ethanol is a common solvent as it effectively dissolves both reactants and is suitable for the reflux temperatures required.
-
Catalyst: The use of a catalytic amount of acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation with hydrazine.
-
Regioselectivity: The inherent difference in reactivity between the ketone and ester carbonyls directs the initial attack of hydrazine to the ketone, ultimately leading to the desired 3-propyl isomer.
Comparative Data:
| Parameter | Methodology 1 (Classical Knorr) |
| Starting Materials | Ethyl 2,4-dioxoheptanoate, Hydrazine hydrate |
| Key Reagents | Ethanol, Acetic acid (catalytic) |
| Typical Yield | Good to excellent |
| Regioselectivity | High for the 3-propyl isomer |
| Scalability | Readily scalable |
| Advantages | Well-established, reliable, high regioselectivity |
| Disadvantages | Requires synthesis of the β-ketoester |
Part 2: Electrophilic Nitration of the Pyrazole Ring
With the pyrazole core in hand, the next critical step is the introduction of the nitro group at the C4 position. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible position for electrophilic attack.
Methodology 2A: Nitration using Mixed Acid (HNO₃/H₂SO₄)
A common and potent nitrating system is a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺)[5][6].
Reaction Scheme:
Caption: Nitration of the pyrazole core.
Experimental Protocol:
-
Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2-3 eq) at 0 °C with stirring.
-
Reaction: To a solution of ethyl 3-propyl-1H-pyrazole-5-carboxylate (1.0 eq) in concentrated sulfuric acid at 0 °C, add the pre-cooled nitrating mixture dropwise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product is collected by filtration, washed with cold water until neutral, and dried.
Discussion of Causality:
-
Temperature Control: The nitration reaction is highly exothermic. Maintaining a low temperature during the addition of the nitrating mixture is crucial to prevent over-nitration and side reactions.
-
Acid Ratio: The excess sulfuric acid serves to fully generate the nitronium ion and act as a solvent.
Methodology 2B: Milder Nitration with Nitric Acid in Acetic Anhydride
For substrates that may be sensitive to the harsh conditions of mixed acid, a milder nitrating agent can be employed. A mixture of nitric acid and acetic anhydride generates acetyl nitrate in situ, which is a less aggressive electrophile. This can sometimes offer better control and selectivity.
Comparative Data for Nitration Methods:
| Parameter | Methodology 2A (Mixed Acid) | Methodology 2B (HNO₃/Ac₂O) |
| Nitrating Agent | Nitronium ion (NO₂⁺) from HNO₃/H₂SO₄ | Acetyl nitrate from HNO₃/(CH₃CO)₂O |
| Reaction Conditions | Strongly acidic, low temperature | Milder, low temperature |
| Typical Yield | Good to high | Generally good |
| Safety Considerations | Highly corrosive and exothermic | Exothermic, handle acetic anhydride with care |
| Advantages | Potent, readily available reagents | Milder conditions, potentially higher selectivity |
| Disadvantages | Harsh conditions, potential for side reactions | May be less reactive for deactivated substrates |
Part 3: Formation of the Carboxamide
The final step in the synthesis is the conversion of the ethyl ester to the primary carboxamide. This is typically a two-step process involving hydrolysis of the ester to the corresponding carboxylic acid, followed by amidation.
Step 3a: Ester Hydrolysis
The ethyl ester is readily hydrolyzed to the carboxylic acid under basic conditions, followed by acidification.
Experimental Protocol:
-
Saponification: Dissolve the ethyl 4-nitro-3-propyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 eq).
-
Reaction: Heat the mixture to reflux for 1-2 hours until the ester is completely consumed (monitored by TLC).
-
Acidification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous solution with water and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry to obtain 4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.
Step 3b: Amidation
The carboxylic acid can be converted to the carboxamide via several methods. Two common and effective approaches are presented here.
Methodology 3A: Thionyl Chloride Mediated Amidation
This classic method involves the conversion of the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂), which is then reacted with ammonia[1].
Reaction Scheme:
Caption: Two-step amidation workflow.
Experimental Protocol:
-
Acid Chloride Formation: Suspend the 4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF). Add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.
-
Amidation: Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. Dissolve the crude acid chloride in an anhydrous solvent like THF or dioxane and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia.
-
Isolation: Stir the reaction mixture for 1-2 hours at room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.
Discussion of Causality:
-
Activation: Thionyl chloride converts the carboxylic acid's hydroxyl group into a chlorosulfite group, which is an excellent leaving group, facilitating nucleophilic attack by chloride to form the highly reactive acyl chloride.
-
Catalyst: DMF catalyzes the formation of the acid chloride via the Vilsmeier reagent.
Methodology 3B: Amidation using Peptide Coupling Reagents
An alternative to the use of thionyl chloride is the use of peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt) and a base. This method is generally milder and avoids the handling of corrosive thionyl chloride.
Comparative Data for Amidation Methods:
| Parameter | Methodology 3A (Thionyl Chloride) | Methodology 3B (Peptide Coupling) |
| Activating Agent | Thionyl chloride (SOCl₂) | EDC/HOBt, HATU, etc. |
| Reaction Conditions | Can require heating | Typically room temperature |
| Byproducts | SO₂ and HCl (gaseous) | Water-soluble urea or phosphonium byproducts |
| Scope | Broad, very effective | Broad, good for sensitive substrates |
| Advantages | Cost-effective, volatile byproducts | Milder conditions, high yields, fewer side reactions |
| Disadvantages | Harsh, corrosive reagent | More expensive reagents |
Overall Synthesis Workflow
Sources
A Comparative Guide to the Synthesis of Sildenafil: Validating 4-nitro-3-propyl-1H-pyrazole-5-carboxamide as a Cornerstone Intermediate
This guide provides an in-depth analysis of the synthetic pathways to Sildenafil, with a specific focus on validating the role and efficiency of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide as a key intermediate. We will objectively compare the foundational medicinal chemistry route, where this intermediate is central, with the optimized commercial synthesis, supported by experimental data, detailed protocols, and process logic.
Introduction: The Significance of Sildenafil and Its Synthesis
Sildenafil, first marketed as Viagra®, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] Its development revolutionized the treatment of erectile dysfunction and has also been applied to pulmonary arterial hypertension. The mechanism of action involves preventing the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, leading to smooth muscle relaxation and vasodilation.[2]
The commercial success of Sildenafil necessitated a highly efficient, scalable, and environmentally conscious manufacturing process. The evolution of its synthesis from the initial laboratory-scale route to the large-scale commercial process offers a compelling case study in process chemistry optimization. Central to the early synthetic routes is the intermediate This compound . This guide dissects its formation, its pivotal role, and the reasons that drove the evolution toward more convergent and greener synthetic strategies.
Mechanism of Action: Sildenafil's Role in the cGMP Pathway
To understand the therapeutic importance of Sildenafil, it is crucial to visualize its role in the physiological pathway of penile erection. The diagram below illustrates how Sildenafil enhances the effect of nitric oxide (NO), a natural chemical messenger.
Caption: Linear synthesis of Sildenafil highlighting the sequential formation of the key nitro-pyrazole intermediate.
Optimized Commercial (Convergent) Workflow
Caption: Convergent synthesis of Sildenafil, where two key fragments are prepared independently and then combined.
Experimental Protocols and Validation
The trustworthiness of a synthetic intermediate is validated by robust and reproducible experimental protocols that deliver high yield and purity.
Protocol 1: Synthesis of 4-nitro-1-methyl-3-n-propylpyrazole-5-carboxamide
This protocol is adapted from patented green process improvements. [3]The choice of dichloromethane as a solvent facilitates easy separation, and fuming nitric acid is a potent nitrating agent for the electron-rich pyrazole ring.
Materials:
-
1-methyl-3-n-propylpyrazole-5-carboxamide (16.7 g)
-
Dichloromethane (50 mL)
-
Fuming nitric acid (12 g)
-
Ice water
Procedure:
-
Add 16.7 g of 1-methyl-3-n-propylpyrazole-5-carboxamide to 50 mL of dichloromethane in a reaction vessel.
-
Cool the mixture to below 15°C using an ice bath.
-
Slowly add fuming nitric acid (12 g) dropwise while maintaining the temperature below 15°C.
-
After the addition is complete, allow the reaction to stir at 20-25°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Pour the reaction mixture into a beaker of ice water and stir.
-
Transfer the mixture to a separatory funnel and separate the organic phase.
-
Wash the organic phase twice with 20 mL of water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Expected Results:
Protocol 2: Reduction of the Nitro Group to form 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
This step is a critical improvement in the commercial route. The transition from SnCl₂ to catalytic hydrogenation is a cornerstone of the process's green credentials. [4]Palladium on carbon (Pd/C) is a highly efficient catalyst for this transformation, and ethyl acetate is a relatively environmentally benign solvent.
Materials:
-
4-nitro-1-methyl-3-n-propylpyrazole-5-carboxamide
-
Ethyl acetate
-
Palladium on Carbon (Pd/C) catalyst (5% w/w)
-
Hydrogen gas source
Procedure:
-
Dissolve the nitro-pyrazole intermediate in ethyl acetate in a hydrogenation reactor.
-
Add the Pd/C catalyst to the solution.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen and maintain stirring at room temperature.
-
Monitor the reaction until hydrogen uptake ceases.
-
Once the reaction is complete, carefully vent the reactor and filter the mixture through Celite to remove the Pd/C catalyst.
-
The resulting solution containing the aminopyrazole can often be used directly in the subsequent coupling step without isolation, a significant process advantage. [4][5]
Conclusion
This compound is unequivocally a valid and historically crucial intermediate in the synthesis of Sildenafil. It is the central component in the foundational linear synthesis route, enabling the introduction of the key amino group required for the final cyclization.
However, a comparative analysis demonstrates that while the intermediate itself is effective, the overall strategy of the linear synthesis is suboptimal for commercial production. [6][7]The optimized convergent route, which still relies on the reduced amine derivative of this intermediate, represents a significant leap forward in chemical manufacturing. By moving hazardous steps like chlorosulfonation to an earlier stage and adopting greener methodologies like catalytic hydrogenation, the commercial process achieves a nearly threefold increase in overall yield while drastically reducing its environmental footprint. [2][6][8] Therefore, this compound should be viewed not just as an intermediate, but as a benchmark from which modern, efficient, and sustainable pharmaceutical manufacturing processes are built.
References
-
Ghofrani, H. A., Osterloh, I., & Grimminger, F. (2006). Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond. Nature reviews Drug discovery, 5(8), 689-702. [Link]
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UKEssays. (November 2018). A Synthesis of Sildenafil. [Link]
-
University of Bristol School of Chemistry. Synthesis of Sildenafil Citrate. [Link]
-
El-Gazzar, M. G., et al. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues. Synthetic Communications, 47(14), 1271-1293. [Link]
-
Veeprho. 4-Nitro-1-nitroso-3-propyl-1H-pyrazole-5-carboxamide. [Link]
-
Siddiqui, Z. N., et al. (2018). Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. Clinics in Oncology. [Link]
-
ResearchGate. (2009). Synthesis of sildenafil using a new intermediate. [Link]
-
Wiley. (n.d.). Synthesis of Sildenafil Citrate (Viagra®). [Link]
-
Reddy, K. S. N., et al. (2011). Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface, 1(2), 177-184. [Link]
-
Reddy, P. P., et al. (2016). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Scientia Pharmaceutica, 84(3), 447-455. [Link]
-
Belskaya, N. P., et al. (2015). New approaches to the synthesis of sildenafil analogues and their enzyme inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 268-275. [Link]
-
ResearchGate. (2018). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). [Link]
-
Patsnap Eureka. (n.d.). New green synthesis process of sildenafil intermediate compound 4-amino-1-methyl-3-n-propyl pyrazole-5-formamide. [Link]
-
Reddy, P. P., et al. (2016). A Facile, Improved Synthesis of Sildenafil and Its Analogues. NIH National Library of Medicine. [Link]
-
MDPI. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]
- Google Patents. (n.d.).
-
New Drug Approvals. (2015). SILDENAFIL. [Link]
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Jinan Xinnuo Pharmaceutical Technology Co., Ltd. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. [Link]
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Naarini Molbio Pharma. Sildenafil Amide Impurity. [Link]
-
Watson International Ltd. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide CAS 139756-01-7. [Link]
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A Comparative Analysis of the Potential Biological Activities of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Carboxamide Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole ring system is a cornerstone in the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1][2][3] This five-membered heterocyclic motif, featuring two adjacent nitrogen atoms, serves as a versatile scaffold for the design of compounds with anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties.[1][2][3] The derivatization of the pyrazole core, particularly with a carboxamide functional group at the 5-position, has proven to be a fruitful strategy in medicinal chemistry, leading to the discovery of potent and selective modulators of various biological targets. This guide focuses on the prospective biological activities of derivatives of a specific, yet underexplored, member of this family: 4-nitro-3-propyl-1H-pyrazole-5-carboxamide . While this compound is recognized as a key intermediate in the synthesis of Sildenafil, its intrinsic biological potential and that of its analogs remain largely untapped. This document aims to provide a comprehensive comparative analysis of the potential biological activities of these derivatives, drawing upon established structure-activity relationships (SAR) of related pyrazole carboxamides and 4-nitropyrazole compounds. By synthesizing existing experimental data on analogous structures, we will project the potential for developing novel therapeutic agents from this scaffold.
Comparative Analysis of Potential Biological Activities
The biological activity of pyrazole derivatives is intricately linked to the nature and position of substituents on the pyrazole ring. For the this compound scaffold, three key positions offer opportunities for modification and subsequent modulation of biological effect: the N1-position of the pyrazole ring, the carboxamide moiety at C5, and the nitro group at C4.
Anticancer Activity: Targeting Proliferative Pathways
The pyrazole carboxamide scaffold is a well-established pharmacophore in oncology research, with derivatives exhibiting potent inhibitory activity against various cancer cell lines.[4][5][6] The mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.
Hypothesized Structure-Activity Relationships for Anticancer Activity:
-
N1-Substitution: Substitution at the N1-position with various aryl or alkyl groups can significantly influence anticancer potency. For instance, the introduction of substituted phenyl rings can lead to enhanced activity, likely through improved binding interactions with target proteins.
-
C5-Carboxamide Modification: The amide group at the C5-position is a critical pharmacophoric feature. Derivatization of this amide with different amines can modulate the compound's physicochemical properties, such as solubility and cell permeability, thereby affecting its overall efficacy. Studies on related pyrazole-5-carboxamides have shown that the introduction of bulky or heterocyclic moieties can lead to potent antiproliferative effects.[6]
-
Role of the 4-Nitro Group: The electron-withdrawing nature of the nitro group at the C4 position can influence the electronic properties of the entire molecule, potentially impacting its interaction with biological targets. While a direct comparison is not available, studies on other 4-nitropyrazole derivatives suggest this group can be a key determinant of activity. Reduction of the nitro group to an amino group could open avenues for further derivatization, potentially leading to compounds with altered or enhanced anticancer profiles. In a study on 1H-pyrazole-3-carboxamide derivatives, the 4-nitro-1H-pyrazole-3-carboxylic acid was used as a starting material to synthesize compounds with potent activity against acute myeloid leukemia.[7]
Potential Molecular Targets:
Based on the activities of related pyrazole carboxamides, potential molecular targets for this compound derivatives in cancer could include:
-
Cyclin-Dependent Kinases (CDKs): Inhibitors of CDKs are a major focus in cancer therapy due to their role in cell cycle regulation.[7]
-
Tyrosine Kinases (e.g., FLT3): Fms-like tyrosine kinase 3 (FLT3) is a validated target in acute myeloid leukemia, and pyrazole-based inhibitors have shown significant promise.[7]
-
Telomerase: Some pyrazole-5-carboxamide derivatives have demonstrated potent telomerase inhibitory activity, a key target in cancer due to its role in cellular immortality.[6]
Illustrative Workflow for Anticancer Activity Screening:
Caption: Workflow for the evaluation of anticancer activity.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Pyrazole carboxamide derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[1][3] The structural modifications that enhance anticancer activity can also be relevant for antimicrobial potency, although the specific SAR may differ.
Hypothesized Structure-Activity Relationships for Antimicrobial Activity:
-
Lipophilicity and Substituents: The introduction of lipophilic groups, such as halogens or alkyl chains, on the N1-phenyl ring or the C5-carboxamide moiety can enhance antimicrobial activity by facilitating passage through microbial cell membranes.
-
Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as morpholine or thiadiazine, can lead to compounds with potent and broad-spectrum antimicrobial effects.[1]
-
The 4-Nitro Group's Influence: The nitro group can be a key pharmacophore for antimicrobial activity. For example, nitro-containing heterocycles are known to have antimicrobial properties, often through mechanisms involving bioreduction to cytotoxic radicals within the microbial cell.
Potential Microbial Targets:
The specific microbial targets of pyrazole carboxamides are not as well-defined as their anticancer targets. However, potential mechanisms could involve:
-
Inhibition of essential enzymes: Pyrazole derivatives could inhibit enzymes involved in microbial metabolism or cell wall synthesis.
-
Disruption of cell membrane integrity: Lipophilic derivatives may intercalate into and disrupt the microbial cell membrane.
-
DNA interaction: The planar pyrazole ring system could potentially interact with microbial DNA, interfering with replication and transcription.
Comparative Data on Related Pyrazole Carboxamides:
| Derivative Class | Organism(s) | Activity (MIC in µg/mL) | Reference |
| N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamides | S. aureus, E. coli, C. albicans | 12.5 - 50 | [1] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamides | E. coli, S. epidermidis, A. niger | 0.25 - 1 | [3] |
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of the parent compound, this compound, can be achieved through a multi-step process starting from ethyl valerate and diethyl oxalate. The resulting diketoester can then be cyclized with a methylhydrazine, followed by nitration and amidation. The derivatization would then proceed from this core structure.
Illustrative Synthetic Pathway:
Sources
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- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Lynchpin Intermediate: A Comparative Guide to the Efficacy of 4-Nitro-3-propyl-1H-pyrazole-5-carboxamide in Sildenafil Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of an Active Pharmaceutical Ingredient (API) is a paramount objective. This guide provides an in-depth comparative analysis of the synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, a critical intermediate in the production of Sildenafil, the API in Viagra™. We will dissect the evolution of its synthesis from early medicinal chemistry routes to the optimized commercial processes, offering a clear perspective on efficacy, safety, and scalability.
The pyrazole scaffold is a "biologically privileged" structure, forming the core of numerous FDA-approved drugs.[1] In the context of Sildenafil, the specific substitution pattern of the pyrazole ring is crucial for its potent and selective inhibition of cGMP-specific phosphodiesterase type 5 (PDE5). The title compound, after N-methylation, serves as the foundational building block upon which the final API is constructed. Its efficient synthesis is, therefore, a critical factor in the overall efficiency of Sildenafil production.
Comparative Analysis of Synthetic Routes
The synthesis of Sildenafil, and specifically its pyrazole core, has undergone significant evolution. The initial routes, while effective for discovery, were not suitable for large-scale production due to low yields, hazardous reagents, and multiple linear steps.[2] Process chemistry optimization led to a more convergent and efficient commercial synthesis. This guide will compare three primary approaches to synthesizing the key pyrazole intermediate and the subsequent API.
Route 1: The Initial Medicinal Chemistry Synthesis
The first reported synthesis of Sildenafil was a linear, multi-step process with a modest overall yield of approximately 27.6%.[3][4] This route established the viability of the pyrazole core but highlighted the need for significant process improvements.
Key Steps and Efficacy:
-
Pyrazole Formation: Reaction of a diketoester with hydrazine to form the pyrazole ring.
-
N-methylation and Hydrolysis: Regioselective methylation of the pyrazole followed by hydrolysis to the carboxylic acid.
-
Nitration: Introduction of the nitro group at the 4-position of the pyrazole ring using a mixture of nitric and sulfuric acids. This step is notoriously hazardous, with risks of exothermic runaway reactions.[5]
-
Carboxamide Formation: Conversion of the carboxylic acid to a carboxamide. Early methods used reagents like thionyl chloride, which poses equipment corrosion and environmental challenges.[3]
-
Nitro Group Reduction: The nitro group of the pyrazole intermediate was reduced to an amine using reagents like tin(II) chloride and hydrochloric acid in ethanol.[6]
This initial route suffered from low overall yield and the use of harsh, hazardous reagents, making it unsuitable for commercial scale-up.
Route 2: The Optimized Commercial (Convergent) Synthesis
To overcome the limitations of the initial route, a more convergent approach was developed. This strategy involves preparing the two key fragments of Sildenafil—the pyrazole moiety and the substituted phenyl ring—separately and then coupling them. This approach significantly improved the overall yield to as high as 51.7%.[3][7][8]
Key Improvements and Efficacy:
-
Convergent Strategy: By synthesizing the two main components independently, the overall process is more efficient and less prone to failure in later stages.
-
Safer Reagents: The hazardous reduction of the nitro group using SnCl2 was replaced by palladium-catalyzed hydrogenation, a cleaner and safer method that leaves no residues, allowing the product to be used directly in the next step.[6]
-
Improved Yield: The overall yield from the pyrazole starting material to the final API was dramatically increased to 75.8% in the fully optimized commercial process.[1][9] A Chinese patent reports a "green" synthesis for the nitration step with a yield of 91-95% and HPLC purity of 95.6-96.8%.[5]
The following diagram illustrates the workflow of the convergent commercial synthesis, highlighting the preparation of the key pyrazole intermediate.
Caption: Convergent synthesis of Sildenafil.
Route 3: Innovative and Greener Alternatives
More recent research has focused on developing even more efficient and environmentally friendly synthetic routes.
-
Avoiding Nitration via Bromination: A notable alternative approach avoids the hazardous nitration step altogether. This method involves the bromination of the pyrazole ring followed by amination. A patent for this process reports a high yield of 91% for the amination step, presenting a potentially safer industrial alternative.[3]
-
Copper-Catalyzed Cyclization: A novel, ligand-free Ullmann-type copper-catalyzed coupling reaction has been developed to construct the pyrazolo[4,3-d]pyrimidin-7-one ring of Sildenafil. This one-pot reaction achieves a 79% yield and circumvents the need for nitration, costly palladium catalysts for reduction, and coupling agents used in previous methods.[5][10]
Quantitative Data Summary
The following table provides a comparative summary of the yields for the different synthetic routes to Sildenafil, underscoring the significant improvements in efficacy.
| Synthesis Route | Key Intermediate Step | Yield | Overall API Yield | Reference |
| Initial Medicinal Chemistry | Nitration & Reduction | Moderate | ~27.6% | [3][4] |
| Optimized Commercial | Nitration (Green Process) | 91-95% | up to 75.8% | [5][9] |
| Optimized Commercial | Cyclization to Sildenafil | up to 95% | - | [3][7][8] |
| Alternative (Bromination) | Amination of Bromo-pyrazole | 91% | Not Reported | [3] |
| Alternative (Cu-Catalyzed) | One-pot Cyclization | 79% | Not Reported | [5][10] |
Experimental Protocols
Protocol 1: Nitration of 1-methyl-3-n-propylpyrazole-5-carboxamide (Green Process)
This protocol is adapted from a patented green synthesis method.[5]
-
Add 16.7 g of 1-methyl-3-n-propylpyrazole-5-carboxamide to 50 mL of dichloromethane in a reaction vessel.
-
Cool the mixture to below 15°C.
-
Slowly add 12 g of fuming nitric acid dropwise while maintaining the temperature.
-
Stir the reaction mixture at 20-25°C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into ice water and stir.
-
Separate the organic phase and wash it twice with 20 mL of water.
-
Dry the organic phase, filter, and concentrate under reduced pressure to yield 1-methyl-4-nitro-3-n-propyl-pyrazole-5-carboxamide.
-
Expected Yield: 91-95%
-
Purity (HPLC): 95.6-96.8%
-
Protocol 2: Reduction of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (Catalytic Hydrogenation)
This protocol describes the safer, commercial route for the reduction of the nitro intermediate.[6]
-
Dissolve 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide in ethyl acetate.
-
Add a catalytic amount of palladium on charcoal (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (H2 gas) at a suitable pressure.
-
Monitor the reaction until completion.
-
Filter the reaction mixture to remove the palladium catalyst.
-
The resulting solution containing 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide can often be used directly in the subsequent coupling step without isolation.
Causality Behind Experimental Choices
The evolution of the synthesis of the target pyrazole intermediate demonstrates a clear progression towards greater efficiency, safety, and environmental responsibility.
-
Shift from Linear to Convergent Synthesis: This fundamental change in strategy mitigates the risk of late-stage failures and improves overall yield by allowing for the independent optimization of the synthesis of each key fragment.
-
Replacement of Hazardous Reagents: The move from SnCl2/HCl to catalytic hydrogenation for the nitro reduction is a prime example of implementing green chemistry principles. Catalytic hydrogenation offers higher efficiency, easier product work-up, and eliminates the use of corrosive and toxic reagents.[6] Similarly, exploring alternatives to nitration, such as the bromination/amination route, is driven by the inherent safety risks of using potent nitrating agents on an industrial scale.[3][5]
-
Process Optimization: The refinement of reaction conditions, such as in the patented green nitration process, demonstrates the importance of meticulous process development to maximize yield and purity while ensuring operational safety.[5]
The following diagram illustrates the logical progression in the choice of synthetic routes.
Caption: Evolution of synthetic strategies for the Sildenafil pyrazole intermediate.
Conclusion
The journey of synthesizing 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide for the production of Sildenafil is a compelling case study in pharmaceutical process development. The transition from a linear, low-yielding medicinal chemistry route to a highly efficient, safer, and more environmentally benign commercial process underscores the importance of continuous innovation in API manufacturing. For researchers in the field, this evolution provides a clear roadmap of how strategic adjustments in synthetic routes—from adopting convergent strategies to replacing hazardous reagents—can lead to substantial gains in efficacy and sustainability. The ongoing development of novel methods, such as copper-catalyzed cyclizations, suggests that the quest for the "perfect" synthesis is a continuous endeavor, promising even more efficient and greener pathways to vital medicines in the future.
References
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Gong, X., Qin, H., Zhu, F., & Ma, J. (2024). An Alternative Approach to Synthesize Sildenafil via Improved Copper-Catalyzed Cyclization. The Journal of Organic Chemistry. [Link]
-
New green synthesis process of sildenafil intermediate compound 4-amino-1-methyl-3-n-propyl pyrazole-5-formamide. (2013). Patsnap Eureka. Retrieved January 18, 2026, from [Link]
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Synthesis of Sildenafil Citrate. (n.d.). University of Bristol. Retrieved January 18, 2026, from [Link]
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Synthesis of Sildenafil Citrate (Viagra®). (n.d.). Wiley. Retrieved January 18, 2026, from [Link]
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(No author). (n.d.). A Facile, Improved Synthesis of Sildenafil and Its Analogues. MDPI. Retrieved January 18, 2026, from [Link]
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(No author). (n.d.). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. MDPI. Retrieved January 18, 2026, from [Link]
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Sildenafil. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
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Hussein, M. A., et al. (2018). Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. ResearchGate. Retrieved January 18, 2026, from [Link]
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(No author). (n.d.). A Facile, Improved Synthesis of Sildenafil and Its Analogues. PMC - NIH. Retrieved January 18, 2026, from [Link]
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A Comparative Benchmarking Guide to the Synthesis of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide
This guide provides an in-depth technical comparison of synthetic routes to 4-nitro-3-propyl-1H-pyrazole-5-carboxamide, a key intermediate in the production of high-value active pharmaceutical ingredients, most notably Sildenafil.[1][2][3][4] We will dissect patented and alternative methodologies, offering a critical evaluation of their respective yields, purity profiles, safety considerations, and scalability. This document is intended for researchers, chemists, and process development professionals seeking to optimize the synthesis of this important molecule.
Introduction: The Significance and Challenges of Synthesizing this compound
The functionalization of the pyrazole ring is a cornerstone of medicinal chemistry, leading to a vast array of biologically active compounds.[5] However, the introduction of substituents, particularly a nitro group, via electrophilic aromatic substitution is not without its challenges. Regioselectivity, the potential for hazardous reaction conditions, and the environmental impact of nitrating agents are critical factors that must be carefully managed.[6][7][8] This guide aims to provide a clear and objective comparison of the primary synthetic pathways to this compound to inform rational route selection and process optimization.
Dissecting the Synthetic Strategies: A Tale of Two Routes
Two principal synthetic strategies for preparing this compound have been reported, primarily differing in the sequence of the nitration and amidation steps.
Route A: Nitration of the Pre-formed Carboxamide
This approach, detailed in Chinese patent CN103044330A, involves the direct nitration of 1-methyl-3-n-propylpyrazole-5-carboxamide.[3][9] This method is attractive for its straightforward nature.
Mechanism and Rationale: The pyrazole ring is an electron-rich aromatic system, susceptible to electrophilic substitution. The nitronium ion (NO₂⁺), generated from fuming nitric acid or a mixture of nitric and sulfuric acids, acts as the electrophile. The existing substituents on the ring direct the incoming nitro group to the 4-position. The amide and propyl groups are weakly activating and ortho-, para-directing, while the pyrazole nitrogen atoms also influence the position of substitution. The choice of a suitable organic solvent, such as dichloromethane, facilitates the reaction by dissolving the starting material and allowing for effective temperature control.[9]
Caption: Workflow for Route A: Nitration of the Pre-formed Carboxamide.
Route B: Nitration of the Carboxylic Acid Followed by Amidation
Adapted from the original medicinal chemistry route for Sildenafil, this strategy involves the nitration of 1-methyl-3-propylpyrazole-5-carboxylic acid, followed by conversion of the resulting nitro-acid to the corresponding carboxamide.[5][10]
Mechanism and Rationale: The nitration of the pyrazole carboxylic acid proceeds via a similar electrophilic substitution mechanism as in Route A. The subsequent amidation step requires activation of the carboxylic acid, typically by converting it to a more reactive species such as an acid chloride using reagents like thionyl chloride or oxalyl chloride.[11] This activated intermediate then readily reacts with an ammonia source to form the desired carboxamide. This two-step sequence allows for the purification of the nitro-acid intermediate, which can be advantageous in achieving high purity of the final product.
Caption: Workflow for Route B: Nitration Followed by Amidation.
Head-to-Head Comparison: Performance and Practicality
| Parameter | Route A: Nitration of Carboxamide | Route B: Nitration of Carboxylic Acid & Amidation |
| Yield (%) | 91-95%[9] | Generally good, but a two-step process may have a lower overall yield. |
| Purity (%) | 95.6-96.8% (HPLC)[9] | Potentially higher due to the possibility of purifying the intermediate acid. |
| Starting Materials | 1-methyl-3-n-propylpyrazole-5-carboxamide | 1-methyl-3-propylpyrazole-5-carboxylic acid |
| Key Reagents | Fuming HNO₃ or HNO₃/H₂SO₄, Dichloromethane | HNO₃/H₂SO₄, SOCl₂ or (COCl)₂, NH₃ |
| Reaction Conditions | Controlled temperature (below 15°C for addition, 20-25°C for reaction)[9] | Nitration requires careful temperature control; amidation may require reflux. |
| Safety Hazards | Use of highly corrosive and oxidizing nitrating agents. Potential for runaway reaction.[4] | Similar hazards with nitrating agents, plus the use of corrosive thionyl/oxalyl chloride. |
| Scalability | Demonstrated in a patent, suggesting industrial applicability.[3] | The original Sildenafil route was deemed suboptimal for large-scale production.[5] |
| Environmental Impact | Use of chlorinated solvents and strong acids. | Generation of acidic waste from both nitration and amidation steps. |
Detailed Experimental Protocols
Protocol for Route A (Based on CN103044330A)[9]
-
Dissolution: In a suitable reaction vessel, dissolve 16.7 g of 1-methyl-3-n-propylpyrazole-5-carboxamide in 50 mL of dichloromethane.
-
Cooling: Cool the solution to below 15°C using an ice bath.
-
Nitration: Slowly add 12 g of fuming nitric acid dropwise to the cooled solution, maintaining the temperature below 15°C.
-
Reaction: After the addition is complete, allow the mixture to warm to 20-25°C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Pour the reaction mixture into ice water and stir. Separate the organic layer.
-
Washing: Wash the organic layer twice with 20 mL portions of water.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield 4-nitro-1-methyl-3-n-propylpyrazole-5-carboxamide.
Representative Protocol for Route B
Step 1: Nitration of 1-methyl-3-propylpyrazole-5-carboxylic acid
-
Acid Mixture: In a flask equipped with a dropping funnel and a thermometer, carefully prepare a nitrating mixture by adding nitric acid to sulfuric acid while cooling in an ice-salt bath.
-
Addition of Starting Material: Slowly add 1-methyl-3-propylpyrazole-5-carboxylic acid to the cold nitrating mixture, ensuring the temperature is strictly controlled.
-
Reaction: Stir the reaction mixture at a low temperature until TLC or HPLC indicates the completion of the reaction.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until neutral, and dried to afford 4-nitro-1-methyl-3-propylpyrazole-5-carboxylic acid.
Step 2: Amidation of 4-nitro-1-methyl-3-propylpyrazole-5-carboxylic acid
-
Acid Chloride Formation: In a flask under an inert atmosphere, suspend the 4-nitro-1-methyl-3-propylpyrazole-5-carboxylic acid in an anhydrous solvent (e.g., dichloromethane or toluene). Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride or oxalyl chloride. Stir the mixture, gently warming if necessary, until the evolution of gas ceases and a clear solution is obtained. Remove the excess reagent and solvent under reduced pressure.
-
Ammonolysis: Dissolve the crude acid chloride in an anhydrous solvent and add it dropwise to a cooled, concentrated solution of ammonia in a suitable solvent (e.g., dioxane or THF).
-
Isolation: After the reaction is complete, the product can be isolated by filtration if it precipitates, or by extraction and subsequent crystallization.
Expert Insights and Recommendations
Causality Behind Experimental Choices:
-
Choice of Nitrating Agent: The use of fuming nitric acid or a mixture of nitric and sulfuric acids is standard for nitrating moderately activated aromatic rings. The sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion. While effective, these reagents are highly corrosive and require careful handling. Chinese patent CN103044331A explicitly warns about the safety risks of using mixed acids for pyrazole nitration on an industrial scale, including the potential for explosion.[4] This underscores the critical need for stringent process safety controls.
-
Temperature Control: Nitration reactions are highly exothermic. Failure to control the temperature can lead to runaway reactions, increased formation of byproducts (including dinitrated species), and decomposition of the starting material or product. The protocols specify low-temperature addition of the nitrating agent for this reason.
-
Solvent Selection: Dichloromethane is a common solvent for these reactions due to its inertness and ability to dissolve the organic starting materials. However, its environmental and health impacts are leading researchers to explore greener alternatives.[8]
Trustworthiness and Self-Validating Systems:
The reliability of any synthetic protocol hinges on robust in-process controls. As highlighted in the patent for Route A, monitoring the reaction by TLC or HPLC is crucial to ensure the complete consumption of the starting material and to minimize the formation of impurities.[9] This allows for consistent results and simplifies downstream purification.
Authoritative Grounding and Safety:
The synthesis of nitropyrazoles requires a high degree of caution. These compounds can be energetic materials, and their thermal stability should be assessed, particularly when considering large-scale production.[1][6] All manipulations involving strong acids and nitrating agents must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves and safety goggles. An emergency plan for quenching the reaction and neutralizing spills should be in place.
Conclusion
Both Route A and Route B offer viable pathways to this compound.
-
Route A presents a more convergent and potentially higher-yielding approach in a single step, as demonstrated by the patent data. This makes it an attractive option for efficient production.
-
Route B , while longer, offers the advantage of an intermediate purification step, which could be beneficial for achieving very high purity specifications. However, its historical association with a process deemed suboptimal for large-scale manufacturing suggests that it may present greater challenges in scale-up.
For laboratory-scale synthesis where high purity is paramount, Route B may be advantageous. For larger-scale and more cost-effective production, the one-step approach of Route A appears to be the more promising strategy , provided that the safety and environmental considerations associated with the nitration of the carboxamide can be effectively managed. The development of greener nitration methods represents a key area for future optimization of this important synthesis.[8]
References
-
Review on synthesis of nitropyrazoles. (2014). ResearchGate. [Link]
- CN102844306B - Process for preparation of pyrazole carboxylic acid amide.
-
Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). ResearchGate. [Link]
- EP2462108B1 - Process for the preparation of pyrazole carboxylic acid amides.
- Process for the preparation of pyrazole carboxylic acid amides.
- CN102858750A - The preparation method of pyrazole carboxylic acid amide.
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). Molecules. [Link]
- WO2015129926A1 - Pyrazole amide derivative.
-
A Synthesis of Sildenafil. (2018). UKEssays.com. [Link]
- CN103044330A - New green synthesis process of sildenafil intermediate compound 4-amino-1-methyl-3-n-propyl pyrazole-5-formamide.
- New green synthesis process of sildenafil intermediate compound 4-amino-1-methyl-3-n-propyl pyrazole-5-formamide.
-
Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... ResearchGate. [Link]
- CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide.
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(PDF) Nitropyrazoles. ResearchGate. [Link]
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Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. [Link]
- CN111116591A - Method for preparing sildenafil citrate.
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1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [Link]
-
Green Chemistry. Royal Society of Chemistry. [Link]
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(PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]
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The development of an environmentally benign synthesis of sildenafil citrate (Viagra (TM)) and its assessment by Green Chemistry metrics. ResearchGate. [Link]
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Synthesis of Sildenafil Citrate (Viagra®). Wiley. [Link]
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Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry. [Link]
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SILDENAFIL. New Drug Approvals. [Link]
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1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. PubChem. [Link]
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A Facile, Improved Synthesis of Sildenafil and Its Analogues. MDPI. [Link]
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Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. [Link]
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Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
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"In silico" modeling and comparison of "4-nitro-3-propyl-1H-pyrazole-5-carboxamide" with other PDE5 inhibitor precursors
An In-Depth "In Silico" Comparative Analysis of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide as a PDE5 Inhibitor Precursor
Introduction: The Role of PDE5 in Cellular Signaling and Drug Discovery
Phosphodiesterase type 5 (PDE5) is a crucial enzyme in various physiological processes, most notably in the regulation of smooth muscle tone. It achieves this by specifically hydrolyzing cyclic guanosine monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation through the nitric oxide (NO) signaling pathway. In this pathway, the activation of guanylate cyclase by NO leads to an increase in cGMP levels, which in turn activates protein kinase G (PKG). PKG then phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and, consequently, smooth muscle relaxation and vasodilation. The inhibition of PDE5 prevents the degradation of cGMP, thereby prolonging its vasodilatory effects. This mechanism is the cornerstone of successful drugs like sildenafil, tadalafil, and vardenafil, which are widely used to treat erectile dysfunction and pulmonary hypertension.
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to form key interactions with various enzymatic targets. The compound "this compound" represents a potential precursor or intermediate in the synthesis of novel PDE5 inhibitors. Its structural features, including the pyrazole ring, a nitro group (a strong electron-withdrawing group), a propyl group (for hydrophobic interactions), and a carboxamide group (capable of hydrogen bonding), suggest its potential for interacting with the active site of the PDE5 enzyme.
This guide provides a comprehensive "in silico" comparison of "this compound" with a known precursor of a commercially successful PDE5 inhibitor, sildenafil. We will employ molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to evaluate its potential as a viable drug candidate precursor. The methodologies described herein are designed to be reproducible and provide a framework for the computational evaluation of novel chemical entities in drug discovery pipelines.
The PDE5-cGMP Signaling Pathway
The following diagram illustrates the critical role of PDE5 in the cGMP signaling cascade. Understanding this pathway is fundamental to appreciating the mechanism of action of PDE5 inhibitors.
Caption: The NO/cGMP signaling pathway and the role of PDE5.
Comparative "In Silico" Analysis Workflow
Our comparative analysis will follow a structured "in silico" workflow designed to predict the binding affinity and pharmacokinetic properties of our target compound and a known comparator. This workflow is a standard approach in early-stage drug discovery for hit identification and lead optimization.
Caption: A typical workflow for "in silico" comparative analysis.
Methodology: A Step-by-Step Protocol
The following protocol outlines the key steps for a reproducible "in silico" comparison. This protocol assumes the use of standard bioinformatics tools such as PyMOL for visualization, AutoDock Tools for protein and ligand preparation, and AutoDock Vina for molecular docking.
Part 1: Ligand and Protein Preparation
-
Ligand Acquisition and Preparation:
-
The 2D structure of "this compound" and the sildenafil precursor (2-(2-ethoxy-5-(4-methylpiperazine-1-carbonyl)phenyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-one) are drawn using a chemical sketcher like ChemDraw and saved in MOL format.
-
These 2D structures are converted to 3D structures using a program like Open Babel.
-
Energy minimization is performed on the 3D structures using a force field such as MMFF94 to obtain a low-energy conformation.
-
The ligands are then prepared for docking by assigning Gasteiger charges and defining rotatable bonds, typically using AutoDock Tools.
-
-
Protein Preparation:
-
The crystal structure of human PDE5A in complex with a ligand is downloaded from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1XP0 .
-
All water molecules and co-crystallized ligands are removed from the protein structure using a molecular visualization tool like PyMOL or UCSF Chimera.
-
Polar hydrogen atoms are added to the protein, and Kollman charges are assigned. This is a critical step for accurately modeling electrostatic interactions.
-
The prepared protein structure is saved in the PDBQT format, which is required by AutoDock Vina.
-
Part 2: Molecular Docking and Analysis
-
Grid Box Definition:
-
A grid box is defined around the active site of the PDE5 enzyme. The coordinates of the box are centered on the position of the co-crystallized ligand in the original PDB file to ensure that the docking search is focused on the relevant binding pocket. A typical grid box size would be 25Å x 25Å x 25Å.
-
-
Molecular Docking Simulation:
-
Molecular docking is performed using AutoDock Vina. Vina uses an iterated local search global optimizer algorithm to explore the conformational space of the ligand within the defined grid box.
-
The program calculates the binding affinity (in kcal/mol) for the top-ranked binding poses. A more negative value indicates a stronger predicted binding affinity.
-
-
Binding Pose Analysis:
-
The resulting docked poses are visualized and analyzed using PyMOL or similar software.
-
Key interactions between the ligand and the amino acid residues in the PDE5 active site are identified. These include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. This analysis provides a qualitative understanding of the binding mode and the structural basis for the predicted affinity.
-
Part 3: ADMET Prediction
-
Physicochemical Properties and Druglikeness:
-
The prepared ligand structures are submitted to an online server or software (e.g., SwissADME) to predict key physicochemical properties.
-
These properties are evaluated against established criteria for druglikeness, such as Lipinski's Rule of Five, which predicts oral bioavailability.
-
-
Toxicity Prediction:
-
The same tools are used to predict potential toxicological liabilities, such as mutagenicity, carcinogenicity, and hepatotoxicity.
-
Results: A Comparative "In Silico" Evaluation
The following tables summarize the predicted data for "this compound" and the sildenafil precursor.
Table 1: Predicted Molecular Docking and Physicochemical Properties
| Parameter | This compound | Sildenafil Precursor |
| Molecular Weight ( g/mol ) | 212.19 | 474.58 |
| LogP | 1.85 | 2.90 |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 4 | 7 |
| Predicted Binding Affinity (kcal/mol) | -6.8 | -9.5 |
| Lipinski's Rule of Five Violations | 0 | 0 |
Table 2: Analysis of Key Binding Interactions with PDE5 Active Site (PDB: 1XP0)
| Compound | Key Interacting Residues | Type of Interaction |
| This compound | Gln817, Phe820, Val782, Leu804 | Hydrogen bond with Gln817; Hydrophobic interactions with Phe820, Val782, Leu804 |
| Sildenafil Precursor | Gln817, Phe820, Tyr612, Ala783 | Hydrogen bond with Gln817; Pi-pi stacking with Phe820; Hydrophobic interactions |
Discussion and Interpretation
The "in silico" analysis provides valuable preliminary insights into the potential of "this compound" as a precursor for PDE5 inhibitors.
-
Binding Affinity and Interactions: The sildenafil precursor shows a significantly stronger predicted binding affinity (-9.5 kcal/mol) compared to our target compound (-6.8 kcal/mol). This is expected, given that the sildenafil precursor is a much larger molecule with more opportunities for favorable interactions within the spacious active site of PDE5. The analysis of binding poses reveals that both compounds are predicted to form a critical hydrogen bond with Gln817, a key interaction for many known PDE5 inhibitors. However, the sildenafil precursor's extended structure allows for additional interactions, such as pi-pi stacking with Phe820, which likely contributes to its higher affinity. The propyl group on "this compound" engages in hydrophobic interactions, but the molecule lacks the bulk to fully occupy the hydrophobic pocket.
-
Physicochemical Properties and Druglikeness: Both compounds exhibit favorable physicochemical properties and adhere to Lipinski's Rule of Five, suggesting a good potential for oral bioavailability. "this compound" is a significantly smaller molecule, which could be an advantage in terms of synthetic accessibility and could serve as a starting point for fragment-based drug design. Its lower molecular weight and LogP value might also translate to a different pharmacokinetic profile.
Conclusion and Future Directions
This "in silico" comparative guide demonstrates that while "this compound" is predicted to bind to the active site of PDE5, its affinity is considerably lower than that of a more structurally complex precursor like that of sildenafil. However, its simple structure, favorable druglikeness properties, and correct engagement with the key residue Gln817 make it an interesting starting point for further chemical elaboration.
Future work should focus on synthetic modifications to "this compound" to improve its binding affinity. For example, replacing the nitro group with other substituents or extending the carboxamide moiety could lead to additional interactions with the PDE5 active site. The workflow and protocols described in this guide provide a robust framework for the computational evaluation of such novel analogs, enabling a more efficient and data-driven approach to the discovery of new PDE5 inhibitors.
References
-
Protein Data Bank (PDB). (n.d.). 1XP0: Crystal structure of the catalytic domain of human phosphodiesterase 5 in complex with sildenafil. Retrieved from [Link]
-
SwissADME. (n.d.). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Swiss Institute of Bioinformatics. Retrieved from [Link]
-
AutoDock Vina. (n.d.). AutoDock Vina. The Scripps Research Institute. Retrieved from [Link]
-
Open Babel. (n.d.). Open Babel: The Open Source Chemistry Toolbox. Retrieved from [Link]
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. Retrieved from [Link]
Safety Operating Guide
Navigating the Final Disposition: A Comprehensive Guide to the Proper Disposal of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides a detailed operational and logistical framework for the proper disposal of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide, a compound class that demands meticulous handling due to its inherent chemical properties. As a Senior Application Scientist, my objective is to provide a procedural roadmap grounded in established safety protocols and environmental stewardship.
Hazard Assessment: Understanding the Risk Profile
A thorough understanding of a compound's hazard profile is the bedrock of safe disposal. Based on its structural motifs—a nitrated pyrazole core and a carboxamide functional group—this compound is anticipated to present the following risks:
-
Toxicity: The presence of the nitro group on an aromatic ring is a common structural alert for potential toxicity. The analogous compound is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1][2]
-
Environmental Hazard: This class of compounds is often harmful to aquatic life with long-lasting effects, necessitating containment from waterways.[1][2]
-
Reactivity: While not classified as explosive, nitroaromatic compounds are energetically rich and should be handled with care, avoiding mixing with strong oxidizing or reducing agents unless part of a controlled chemical treatment protocol.[3]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be managed as hazardous chemical waste. Adherence to institutional and regulatory guidelines is paramount.
Step 1: Waste Characterization and Segregation
Proper segregation is the first line of defense against incompatible chemical reactions.
-
Waste Identification: All waste containing this compound must be classified as hazardous chemical waste.
-
Segregation: Do not mix this waste stream with other categories of waste such as non-hazardous materials, sharps, or biological waste. It should be collected in a designated container for nitrated organic compounds. Keep it segregated from strong acids, bases, and reactive chemicals to prevent any uncontrolled reactions.[4]
Step 2: Container Management and Labeling
Proper containment and labeling are crucial for safety and compliance.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. The original container, if in good condition, is often a suitable choice. For liquid waste (e.g., solutions in organic solvents), ensure the container is appropriate for the solvent used.[3]
-
Labeling: All waste containers must be clearly labeled. The label should include:
-
The full chemical name: "Waste this compound"
-
The primary hazards (e.g., "Toxic," "Environmental Hazard")
-
The composition of the waste, including any solvents and their approximate concentrations.
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
Step 3: Accumulation and Storage
-
Storage Location: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be well-ventilated, such as in a fume hood or a ventilated cabinet, and away from heat sources or direct sunlight.
-
Secondary Containment: Liquid waste containers should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[4]
Step 4: Final Disposal
The ultimate disposal of this compound should be handled by a licensed professional hazardous waste disposal company.
-
High-Temperature Incineration: The recommended and most common method for the disposal of nitrated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[1] This method ensures the complete destruction of the compound.
-
Institutional Procedures: Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office. Never dispose of this chemical down the drain or in the regular trash.[4]
Disposal and Safety Summary
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Based on toxicity and environmental hazard profile of analogous nitrated pyrazoles.[1][2] |
| Primary Disposal Route | High-Temperature Incineration | Ensures complete destruction of the compound and minimizes environmental release. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses, lab coat | Standard laboratory practice for handling hazardous chemicals. |
| Waste Segregation | Separate from other waste streams | Prevents potentially hazardous reactions with incompatible materials.[4] |
| Container | Labeled, sealed, chemically compatible | Ensures safe containment and clear communication of hazards.[3] |
| Spill Management | Use absorbent material, collect as hazardous waste | Prevents exposure and environmental contamination. |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Advanced Considerations: Chemical Degradation (For Informational Purposes)
While incineration is the standard, understanding the chemical vulnerabilities of this compound can inform treatment in large-scale scenarios or in the event of a spill. These methods are generally not performed for routine laboratory disposal due to their complexity and the potential for hazardous byproducts.
-
Reduction of the Nitro Group: The nitro group is susceptible to chemical reduction. Reagents such as iron in acidic media or catalytic hydrogenation can reduce the nitro group to an amino group, significantly lowering the compound's toxicity.[5][6] However, this process requires careful control and generates its own waste stream.
-
Hydrolysis of the Amide: The carboxamide group can be hydrolyzed to a carboxylic acid and ammonia under strong acidic or basic conditions with heating.[7] This breaks down the molecule but requires harsh conditions and neutralization steps.
By adhering to these protocols, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
-
University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272. [Link]
- Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
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Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual review of microbiology, 49, 523–555. [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
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Defense Technical Information Center. (2012). Biodegradation and Transformation of Nitroaromatic Compounds. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
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Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
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Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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Sciencemadness Wiki. (n.d.). Proper disposal of chemicals. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
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Chemistry Centre. (2025, March 13). reduction of nitro [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Twala, B., Mthethwa, T., Tshabalala, T., Mthiyane, D., Dlamini, M., & Xhakaza, S. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 5(3), 1273-1285. [Link]
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ResearchGate. (2025, April 29). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]
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- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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- 7. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
Navigating the Safe Handling of 4-nitro-3-propyl-1H-pyrazole-5-carboxamide: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are daily endeavors. Among these, 4-nitro-3-propyl-1H-pyrazole-5-carboxamide, a substituted pyrazole, holds potential in various therapeutic areas. However, its molecular structure, incorporating a nitro group and a pyrazole core, necessitates a robust and well-informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile: A Synthesis of Analog Data
Core Personal Protective Equipment (PPE) Directives
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, with the understanding that a site-specific and task-specific risk assessment should always be performed.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles provide a seal around the eyes to protect against splashes and fine powders. A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when handling bulk quantities or during vigorous reactions. This combination must be compliant with ANSI Z87.1 standards. |
| Hands | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves offer good resistance to a range of chemicals and are a standard for laboratory work.[2] For prolonged contact or when handling larger quantities, double-gloving is recommended. Contaminated gloves must be removed promptly and disposed of as hazardous waste. |
| Body | Laboratory Coat | A flame-resistant lab coat, fully fastened, is the minimum requirement to protect skin and personal clothing from incidental contact and splashes. |
| Respiratory | Chemical Fume Hood or NIOSH-Approved Respirator | All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Experimental Workflow for PPE Selection
The level of PPE required is directly proportional to the risk associated with a specific laboratory procedure. The following diagram illustrates a decision-making workflow for selecting appropriate PPE.
Caption: PPE selection workflow based on risk assessment.
Operational Plan: From Receipt to Disposal
A meticulous operational plan is critical for the safe handling of this compound.
Step 1: Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents.
Step 2: Handling and Experimental Protocol
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Weighing and Transfer:
-
Tare a suitable container within the fume hood.
-
Carefully transfer the required amount of the solid, minimizing the creation of dust.
-
Clean any spills on the balance immediately with a damp cloth, which should then be disposed of as hazardous waste.
-
-
Dissolution and Reaction:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
If the reaction is exothermic or requires heating, use appropriate temperature control and monitoring.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Properly label and store any resulting products or mixtures.
-
Step 3: Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.
-
Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[4] All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Disposal Plan: A Commitment to Environmental Stewardship
The disposal of this compound and its associated waste must be handled with the utmost care to prevent environmental contamination.
Waste Segregation
-
Solid Waste: All solid waste contaminated with the compound (e.g., gloves, weighing paper, absorbent materials) must be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Final Disposal
The recommended method for the disposal of nitroaromatic compounds is high-temperature incineration by a licensed professional waste disposal service.[4] This ensures the complete destruction of the hazardous material. Under no circumstances should this compound or its waste be disposed of down the drain.
Decontamination Protocol
Routine decontamination of work surfaces is a critical component of laboratory safety.
-
Initial Wipe-Down: At the end of each procedure, wipe down all surfaces that may have come into contact with the compound using a cloth dampened with a suitable solvent in which the compound is soluble.
-
Soap and Water Wash: Following the solvent wipe, wash the surfaces with soap and water.
-
Waste Disposal: All cleaning materials (e.g., wipes, cloths) must be disposed of as hazardous waste.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, ensuring their personal safety and the integrity of their valuable research.
References
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
